molecular formula C10H12O2 B1580598 4'-Hydroxy-3',5'-dimethylacetophenone CAS No. 5325-04-2

4'-Hydroxy-3',5'-dimethylacetophenone

Cat. No.: B1580598
CAS No.: 5325-04-2
M. Wt: 164.2 g/mol
InChI Key: MUWPKXVVEOGKNO-UHFFFAOYSA-N
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Description

4'-Hydroxy-3',5'-dimethylacetophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWPKXVVEOGKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10275388
Record name 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5325-04-2
Record name 5325-04-2
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Record name 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one
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Record name 4'-Hydroxy-3',5'-dimethylacetophenone
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Record name 4′-Hydroxy-3′,5′-dimethylacetophenone
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Foundational & Exploratory

4'-Hydroxy-3',5'-dimethylacetophenone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3',5'-dimethylacetophenone

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical characteristics, spectral signature, reactivity, and handling protocols, grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a substituted aromatic ketone. Its molecular structure, featuring a phenolic hydroxyl group, a ketone, and two methyl groups on the aromatic ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its CAS Registry Number is 5325-04-2.[1]

The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing acetyl group defines its chemical personality, influencing its reactivity and physical properties. Understanding these core characteristics is paramount for its effective application in research and development.

Synthesis Pathway: The Fries Rearrangement

The most common and industrially relevant synthesis of this compound is achieved via the Fries rearrangement of 2,6-dimethylphenyl acetate.[2][3] This reaction is a classic example of an intramolecular electrophilic aromatic substitution, where an acyl group migrates from a phenolic oxygen to a carbon atom on the aromatic ring.

Mechanistic Rationale

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The mechanism proceeds through several key steps:

  • Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.

  • Acylium Ion Formation: This coordination facilitates the cleavage of the acyl-oxygen bond, generating a resonance-stabilized acylium ion (CH₃CO⁺) and an aluminum phenoxide complex.

  • Electrophilic Attack: The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring of the phenoxide. The attack can occur at the ortho or para position relative to the oxygen.

  • Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to restore aromaticity. A final aqueous workup hydrolyzes the aluminum complex to yield the final hydroxyacetophenone product.

Control over regioselectivity (ortho vs. para) is a critical aspect of this synthesis. Lower reaction temperatures (below 60°C) generally favor the formation of the para isomer (this compound), which is often the thermodynamically more stable product.[3][4] Higher temperatures can lead to increased formation of the ortho isomer.[3][4]

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Reactants: 2,6-Dimethylphenyl Acetate Aluminum Chloride (Lewis Acid) Solvent (e.g., Nitrobenzene) B Reaction Vessel (Low Temperature, <60°C) A->B Charge C Fries Rearrangement Reaction B->C Stirring D Quenching (Ice-cold HCl) C->D Hydrolysis E Liquid-Liquid Extraction (e.g., Ethyl Acetate) D->E F Washing (Brine Solution) E->F G Drying (Anhydrous Na₂SO₄) F->G H Solvent Evaporation G->H I Crude Product H->I J Column Chromatography (Silica Gel) I->J K Pure 4'-Hydroxy-3',5'- dimethylacetophenone J->K

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Laboratory Scale Synthesis
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or chlorobenzene).

  • Reactant Addition: The flask is cooled in an ice bath. 2,6-Dimethylphenyl acetate (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its unique combination of functional groups. The hydroxyl group's ability to participate in hydrogen bonding significantly influences its melting point and solubility.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White to light beige crystalline powder[5]
Melting Point 151-155 °C[6]
Boiling Point Decomposes before boiling at atmospheric pressureN/A
Solubility Soluble in polar organic solvents like ethanol and methanol; limited solubility in nonpolar solvents like hexane.[7]
pKa Estimated around 8.5, typical for a phenol[5]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following spectral data are characteristic of this compound.

TechniqueCharacteristic Peaks / SignalsRationale
¹H NMR δ ~10.0-11.0 (s, 1H, -OH), δ ~7.5 (s, 2H, Ar-H), δ ~2.5 (s, 3H, -COCH₃), δ ~2.2 (s, 6H, Ar-CH₃)The phenolic proton is deshielded. The two aromatic protons are equivalent due to symmetry. The acetyl and methyl protons appear as sharp singlets.
¹³C NMR δ ~203 (C=O), δ ~160 (Ar-C-OH), δ ~130-135 (Ar-C), δ ~125 (Ar-C-COCH₃), δ ~26 (-COCH₃), δ ~16 (Ar-CH₃)The carbonyl carbon is significantly downfield. Aromatic carbons show distinct shifts based on their substituents.
IR (cm⁻¹) 3400-3100 (broad, O-H stretch), ~1660 (strong, C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-O stretch)The broad O-H band is characteristic of a hydrogen-bonded phenol. The strong carbonyl absorption is indicative of an aryl ketone.
Mass Spec (EI) m/z 164 (M⁺), 149 ([M-CH₃]⁺), 121 ([M-COCH₃]⁺)The molecular ion peak corresponds to the molecular weight. Common fragments arise from the loss of a methyl radical (from the acetyl group) and an acetyl radical.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound provides multiple avenues for further molecular elaboration.

  • Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or be acylated to form esters.

  • Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or catalytically hydrogenated.

  • Aromatic Ring: While the ring is already substituted, the strong activating effect of the hydroxyl group could potentially allow for further electrophilic substitution, although steric hindrance from the methyl groups would direct incoming electrophiles to the remaining positions.

A notable application is its use as an intermediate in the synthesis of pharmaceutical compounds and their impurities. For example, it is a known precursor in the synthesis of impurities of Salmeterol, a long-acting β2 adrenergic receptor agonist used in the treatment of asthma.[5] This highlights its relevance in the pharmaceutical industry for creating analytical standards and understanding drug degradation pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial to ensure safety.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1]

  • Recommended PPE: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the powder.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is a chemical of significant synthetic utility. Its straightforward preparation via the Fries rearrangement, combined with the versatile reactivity of its functional groups, establishes it as a valuable intermediate for researchers in organic chemistry and drug discovery. A thorough understanding of its chemical properties, spectral data, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in scientific applications.

References

An In-Depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3',5'-dimethylacetophenone, a substituted phenolic ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a hydroxyl group and two methyl groups on the aromatic ring, imparts specific chemical and physical properties that make it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This guide provides a comprehensive overview of the structure, properties, and, most notably, the detailed synthesis and characterization of this compound, with a focus on the Fries rearrangement—a powerful tool for the acylation of phenols.

Molecular Structure and Properties

The structure of this compound consists of an acetophenone core substituted with a hydroxyl group at the 4' position and two methyl groups at the 3' and 5' positions. This substitution pattern influences its reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5325-04-2
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Melting Point 151-155 °C
IUPAC Name 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]
Synonyms 4-Acetyl-2,6-dimethylphenol, 3',5'-Dimethyl-4'-hydroxyacetophenone

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fries rearrangement of 2,6-dimethylphenyl acetate.[2][3] This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[2][3][4]

Reaction Scheme:

Fries Rearrangement cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant 2,6-Dimethylphenyl Acetate Product This compound Reactant->Product Fries Rearrangement Catalyst AlCl₃ (Lewis Acid) Solvent Nitrobenzene (Solvent) Heat Heat Fries_Mechanism Start 2,6-Dimethylphenyl Acetate + AlCl₃ Complex Lewis Acid-Base Complex Start->Complex Coordination Acylium Acylium Ion Intermediate Complex->Acylium Cleavage Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack on Ring Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Deprotonation & Rearomatization Final_Product This compound Product_Complex->Final_Product Acidic Work-up (Hydrolysis)

References

An In-depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxy-3',5'-dimethylacetophenone, a substituted aromatic ketone, is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, including a reactive acetyl group, a phenolic hydroxyl group, and steric hindrance from the two methyl groups on the aromatic ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic methodologies, and an exploration of its current and potential applications in the pharmaceutical industry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section details the key physical and chemical characteristics of this compound.

Core Molecular and Physical Data
PropertyValueSource(s)
CAS Number 5325-04-2
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Melting Point 151-155 °C
Boiling Point Data not available (estimated for related compound: 301-302 °C at 760 mmHg for 4-hydroxy-3-methylacetophenone)[2]
Appearance White to light beige crystalline powder[3]
Solubility Data not available (related compound 4-hydroxy-3-methylacetophenone is soluble in alcohol and slightly soluble in chloroform and methanol)[2][3]

Molecular Structure:

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two prominent methods are the Fries rearrangement and the Houben-Hoesch reaction.

Fries Rearrangement

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[4][5][6] In the context of this compound synthesis, the likely precursor would be 2,6-dimethylphenyl acetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and involves the intramolecular acyl migration from the phenolic oxygen to an ortho or para position on the aromatic ring.

Reaction Scheme:

reactant 2,6-Dimethylphenyl acetate product This compound reactant->product Fries Rearrangement reagent AlCl₃ (Lewis Acid) reagent->product

Caption: Fries rearrangement for the synthesis of the target compound.

Experimental Protocol (Adapted from a general procedure for Fries Rearrangement): [5][7]

Materials:

  • 2,6-Dimethylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (HCl)

  • Ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.5 equivalents) and the anhydrous solvent.

  • Addition of Reactant: Cool the mixture in an ice bath. Slowly add 2,6-dimethylphenyl acetate (1 equivalent) dropwise to the stirred suspension of AlCl₃ in the solvent.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60°C and 160°C, depending on the solvent and desired isomer) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Fries rearrangement is sensitive to moisture as water can deactivate the Lewis acid catalyst.

  • Lewis Acid Stoichiometry: More than one equivalent of the Lewis acid is often required as it complexes with both the starting ester and the product ketone.

  • Solvent Choice: The polarity of the solvent can influence the ratio of ortho to para isomers. Nonpolar solvents tend to favor the ortho product, while polar solvents favor the para product. For the synthesis of this compound, the para product is desired.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is another effective method for the synthesis of aryl ketones, particularly from electron-rich phenols.[8] This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid catalyst (commonly zinc chloride, ZnCl₂) and hydrogen chloride. For the synthesis of this compound, 2,6-dimethylphenol would be reacted with acetonitrile.

Reaction Scheme:

reactant1 2,6-Dimethylphenol product This compound reactant1->product reactant2 Acetonitrile reactant2->product reagents 1. ZnCl₂, HCl 2. H₂O reagents->product

Caption: Houben-Hoesch reaction for the synthesis of the target compound.

Experimental Protocol (General Procedure): [8]

Materials:

  • 2,6-Dimethylphenol

  • Acetonitrile

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Ice-water

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser, dissolve 2,6-dimethylphenol and acetonitrile in anhydrous diethyl ether.

  • Catalyst Addition: Add anhydrous zinc chloride to the solution.

  • HCl Gas Introduction: Cool the flask in an ice-salt bath and pass a stream of dry hydrogen chloride gas through the solution with vigorous stirring for several hours.

  • Reaction: Allow the mixture to stand at room temperature for an extended period (often overnight or longer) until the ketimine hydrochloride precipitates.

  • Hydrolysis: Decant the ether and hydrolyze the ketimine salt by heating with water.

  • Work-up and Purification: Cool the aqueous solution and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt, and remove the solvent. The crude product can be purified by recrystallization or chromatography.

Causality behind Experimental Choices:

  • Electron-Rich Phenol: The Houben-Hoesch reaction works best with highly activated aromatic rings, such as phenols and their ethers.

  • Anhydrous Conditions: Similar to the Fries rearrangement, the reagents are sensitive to moisture.

  • Two-Step Process: The reaction proceeds through an isolable ketimine intermediate, which is then hydrolyzed to the final ketone product.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the phenolic hydroxyl proton, a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons on the ring, and a singlet for the three acetyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the quaternary carbons of the aromatic ring, the aromatic CH carbons, and the methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule.[13][14]

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • C=O stretch (ketone): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretch (phenol): An absorption band in the 1150-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[15][16][17]

  • Molecular Ion Peak: Expected at m/z = 164.

  • Major Fragments: A prominent peak at m/z = 149 due to the loss of a methyl radical (•CH₃) from the acetyl group (alpha-cleavage). Another significant fragment would be the acylium ion [M-CH₃]⁺ at m/z = 121.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds. Its utility stems from the ability to chemically modify both the hydroxyl and acetyl groups, as well as the potential for further substitution on the aromatic ring.

One notable application is in the synthesis of compounds with potential antimycobacterial activity.[18] The core structure can be elaborated to generate novel heterocyclic compounds that can be screened for their efficacy against Mycobacterium tuberculosis and other pathogenic bacteria.

Furthermore, this compound is a precursor for more complex molecules that may exhibit a range of pharmacological activities. For instance, derivatives of similar acetophenones have been investigated as inhibitors of enzymes such as phosphodiesterases.[19] The substituted acetophenone moiety can be a key pharmacophore in the design of new therapeutic agents.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, established synthetic routes, and potential applications. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for leveraging this compound in the design and synthesis of novel therapeutic agents. Further experimental investigation into its precise physical properties, such as boiling point and solubility, and the development of optimized, high-yield synthetic protocols will undoubtedly expand its utility in the scientific community.

References

The Chemistry and Application of 4'-Hydroxy-3',5'-dimethylacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4'-Hydroxy-3',5'-dimethylacetophenone, a versatile chemical intermediate. From its fundamental chemical identity to its role in the synthesis of bioactive molecules, this document serves as a technical resource for professionals in the fields of chemical synthesis and drug discovery. We will delve into its nomenclature, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its applications as a key building block in medicinal chemistry.

Nomenclature and Chemical Identity

This compound is an aromatic ketone that is structurally characterized by an acetophenone core substituted with a hydroxyl group and two methyl groups on the phenyl ring. Understanding its various synonyms and identifiers is crucial for effective literature and database searches.

Systematic and Common Names: The most systematic name for this compound, according to IUPAC nomenclature, is 1-(4-hydroxy-3,5-dimethylphenyl)ethanone [1]. However, it is frequently referred to by several other names in chemical literature and commercial catalogs. These synonyms include:

  • This compound[1]

  • 3',5'-Dimethyl-4'-hydroxyacetophenone[2]

  • 4-Acetyl-2,6-dimethylphenol[2]

  • Ethanone, 1-(4-hydroxy-3,5-dimethylphenyl)-[1]

A clear understanding of these synonyms is essential for navigating the chemical landscape and ensuring accurate communication in a research and development setting.

Chemical Identifiers: For unambiguous identification, a set of unique identifiers is assigned to this compound. These are indispensable for database searches, procurement, and regulatory documentation.

IdentifierValueSource
CAS Number 5325-04-2[1][2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1][2]
InChIKey MUWPKXVVEOGKNO-UHFFFAOYSA-N[2]
SMILES CC(=O)c1cc(C)c(O)c(C)c1[2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in synthetic chemistry.

Key Physicochemical Properties:

PropertyValueSource
Appearance White to light beige crystalline powder[3]
Melting Point 151-155 °C[2]
Assay ≥97%[2]

Safety and Handling: As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Synthesis of this compound

The synthesis of hydroxyaryl ketones is a cornerstone of organic chemistry, with several named reactions being applicable. The Fries rearrangement is a particularly relevant and widely used method for the preparation of compounds like this compound.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone through the action of a Lewis acid catalyst[4]. The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers[4]. The regioselectivity of the reaction is influenced by factors such as temperature and solvent polarity. Lower temperatures generally favor the formation of the para product, which is often the thermodynamically more stable isomer[4].

The generally accepted mechanism proceeds through the formation of an acylium ion intermediate after the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This is followed by an electrophilic aromatic substitution reaction where the acylium ion attacks the electron-rich aromatic ring.

Fries_Rearrangement_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_acylium Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Rearomatization & Hydrolysis start_ester Phenolic Ester complex Coordinated Complex start_ester->complex + AlCl₃ lewis_acid AlCl₃ acylium Acylium Ion Intermediate complex->acylium Rearrangement phenoxide Aluminum Phenoxide complex->phenoxide sigma_complex Sigma Complex acylium->sigma_complex Intramolecular Attack (para) product_complex Product-Lewis Acid Complex sigma_complex->product_complex Deprotonation final_product Hydroxy Aryl Ketone product_complex->final_product Aqueous Workup (H₃O⁺)

Caption: Generalized mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from a reported synthesis of a structurally similar compound, (4-hydroxy-3,5-dimethylphenyl)(phenyl)methanone, and is expected to yield the desired product with minor optimization[5]. The starting material for this synthesis is 2,6-dimethylphenyl acetate, which can be readily prepared from the acetylation of 2,6-dimethylphenol.

Materials and Reagents:

  • 2,6-Dimethylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • 6 M Hydrochloric acid (HCl)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 2,6-dimethylphenyl acetate (1 equivalent) and anhydrous aluminum chloride (2 equivalents).

  • Heating: Heat the reaction mixture in an oil bath to 150-170 °C for 2-3 hours. The reaction should be conducted under anhydrous conditions to prevent the decomposition of the Lewis acid catalyst.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly quench the reaction by adding the mixture to a beaker containing crushed ice and 6 M HCl. This step is highly exothermic and should be performed with caution in a fume hood.

  • Isolation: Stir the quenched mixture for 2-3 hours to ensure complete hydrolysis of the aluminum complexes. The solid product will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from ethanol to obtain the purified this compound as colorless crystals[5].

Self-Validation and Optimization: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with established values.

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous confirmation of the chemical structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The expected chemical shifts (in ppm) are:

  • A singlet for the phenolic hydroxyl proton (-OH).

  • A singlet for the two aromatic protons.

  • A singlet for the six protons of the two methyl groups on the aromatic ring.

  • A singlet for the three protons of the acetyl methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further structural confirmation.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:

  • A broad band for the O-H stretching of the phenolic hydroxyl group.

  • A strong, sharp band for the C=O stretching of the ketone.

  • Bands corresponding to C-H stretching and C=C stretching in the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ), confirming its elemental composition.

Applications in Drug Discovery and Development

Hydroxyacetophenones are valuable intermediates in the synthesis of a wide range of biologically active compounds[6]. The structural motif of this compound, particularly the 2,6-dimethylphenol core, is found in several pharmaceutical agents.

Precursor to Antiarrhythmic Drug Analogs

One of the most notable applications of the 2,6-dimethylphenol scaffold is in the synthesis of the Class I antiarrhythmic drug, Mexiletine [1-(2,6-dimethylphenoxy)propan-2-amine][7]. Mexiletine functions by blocking voltage-gated sodium channels in the heart, thereby treating certain types of irregular heartbeats[8].

This compound serves as a key precursor for the synthesis of hydroxylated analogs of mexiletine, such as parahydroxymexiletine (pHM), which is 4-(2-aminopropoxy)-3,5-dimethylphenol[9]. The synthesis of such analogs is crucial for studying structure-activity relationships (SAR) and developing new chemical entities with improved potency, selectivity, and pharmacokinetic profiles[10][11].

Mexiletine_Analog_Pathway start 4'-Hydroxy-3',5'- dimethylacetophenone intermediate1 Alkylation with 1-bromo-2-chloropropane start->intermediate1 Step 1 intermediate2 Nucleophilic Substitution with Azide (NaN₃) intermediate1->intermediate2 Step 2 intermediate3 Reduction of Azide and Ketone intermediate2->intermediate3 Step 3 final_product parahydroxymexiletine (pHM) (Mexiletine Analog) intermediate3->final_product Step 4 target Voltage-Gated Sodium Channel (Nav1.5) final_product->target Blocks effect Modulation of Cardiac Action Potential target->effect Regulates

Caption: Synthetic pathway from this compound to a Mexiletine analog and its biological target.

Synthesis of Chromone Derivatives

Hydroxyacetophenones are also key starting materials for the synthesis of chromones (1-benzopyran-4-ones)[12]. Chromone derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[12]. The synthesis typically involves a condensation reaction between a hydroxyacetophenone and a suitable carbonyl compound, followed by cyclization. The use of this compound allows for the introduction of the 3,5-dimethylphenyl moiety into the chromone scaffold, enabling the exploration of novel bioactive compounds.

Conclusion

This compound is a chemical compound with a well-defined identity and a range of applications that make it highly valuable to the scientific community. Its synthesis, primarily through the Fries rearrangement, is well-established, and its structure can be unequivocally confirmed through modern spectroscopic techniques. As a precursor to important pharmacophores, such as those found in sodium channel blockers and chromone derivatives, it continues to be a relevant building block in the ongoing quest for novel therapeutics. This guide has provided a technical foundation for understanding and utilizing this versatile intermediate in a research and drug development context.

References

The Definitive Guide to the Synthesis and Characterization of 4-Acetyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-grade overview of the synthesis and detailed analytical characterization of 4-Acetyl-2,6-dimethylphenol (also known as 4-hydroxy-3,5-dimethylacetophenone). This valuable hydroxyaryl ketone serves as a crucial building block in medicinal chemistry and materials science. We move beyond simple procedural lists to offer an in-depth rationale for the chosen synthetic pathways and a multi-faceted analytical workflow. This document is designed to equip researchers, chemists, and drug development professionals with the expertise to synthesize, purify, and rigorously validate the identity and purity of this compound, ensuring reproducibility and reliability in downstream applications.

Introduction: The Scientific Rationale

Substituted acetophenones are a cornerstone of organic synthesis, frequently appearing as key intermediates in the production of pharmaceuticals and fine chemicals.[1] 4-Acetyl-2,6-dimethylphenol (C₁₀H₁₂O₂) is a particularly interesting scaffold, combining a reactive acetyl group with a sterically hindered phenolic hydroxyl group. This unique arrangement offers potential for selective functionalization and the development of novel derivatives. The ortho-methyl groups influence the electronic and steric environment of the phenol, potentially modulating its antioxidant properties or its utility as a ligand. A robust and verifiable method for its synthesis and characterization is therefore paramount for any research leveraging this compound.

This guide focuses on the classic yet highly effective Fries rearrangement for synthesis, followed by a suite of orthogonal analytical techniques—IR, NMR, and MS—to build a self-validating dossier of the molecule's identity and purity.

Synthesis: A Guided Approach via Fries Rearrangement

The most direct and industrially relevant route to ortho- and para-hydroxyaryl ketones is the Fries rearrangement. This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[2] For the synthesis of 4-Acetyl-2,6-dimethylphenol, the logical precursor is 2,6-dimethylphenyl acetate. The reaction proceeds via the formation of a reactive acylium ion, which then performs an electrophilic aromatic substitution, primarily at the para position due to the directing effect of the hydroxyl group and thermodynamic control at higher temperatures.[2]

The overall synthetic pathway is a two-step process:

  • Esterification: Conversion of 2,6-dimethylphenol to 2,6-dimethylphenyl acetate.

  • Rearrangement: Lewis acid-catalyzed Fries rearrangement to yield the target product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Purification Start 2,6-Dimethylphenol Ester 2,6-Dimethylphenyl Acetate Start->Ester Reflux Reagent1 Acetic Anhydride Reagent1->Ester Product 4-Acetyl-2,6-dimethylphenol Ester->Product Heat (110°C) Reagent2 Aluminum Chloride (AlCl3) Reagent2->Product Purification Recrystallization (Methanol/Water) Product->Purification Characterization_Workflow cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation Product Purified Product (4-Acetyl-2,6-dimethylphenol) IR FTIR Spectroscopy Product->IR Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Connectivity & C/H Framework MS Mass Spectrometry Product->MS Molecular Weight IR_Data O-H, C=O, C-H stretches IR->IR_Data NMR_Data Chemical shifts, integrations, coupling patterns NMR->NMR_Data MS_Data Molecular Ion Peak [M]+ MS->MS_Data Validation Structure Confirmed IR_Data->Validation NMR_Data->Validation MS_Data->Validation

References

An In-depth Technical Guide to the Spectral Data of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectral data for the compound 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, also known as 4'-hydroxy-3',5'-dimethylacetophenone. The information presented herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide emphasizes not only the interpretation of the spectral data but also the underlying principles and experimental considerations that ensure data integrity and reliability.

Introduction

1-(4-hydroxy-3,5-dimethylphenyl)ethanone (CAS No: 5325-04-2) is a substituted acetophenone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its structure, featuring a phenolic hydroxyl group and two methyl substituents on the aromatic ring, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry. Accurate characterization of this molecule is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and purity assessment. This guide delves into the core spectroscopic data that defines the chemical identity of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone.

Molecular Structure and Key Spectroscopic Features

The structural features of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone give rise to a unique spectral fingerprint. The key functionalities to be identified are the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, the aromatic ring with its specific substitution pattern, and the methyl groups.

Figure 1: Chemical structure of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6Singlet2HAromatic Protons (H-2, H-6)
~5.5Singlet (broad)1HHydroxyl Proton (-OH)
~2.5Singlet3HAcetyl Protons (-COCH₃)
~2.2Singlet6HMethyl Protons (Ar-CH₃)

Note: The chemical shifts are predicted and may vary slightly in experimental data depending on the solvent and concentration.

Interpretation and Causality:

  • Aromatic Protons (H-2, H-6): The two aromatic protons are equivalent due to the symmetry of the molecule and therefore appear as a single peak. Their downfield shift is a result of the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and concentration-dependent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

  • Acetyl Protons (-COCH₃): These protons are adjacent to the electron-withdrawing carbonyl group, which causes them to be deshielded and appear downfield compared to alkyl protons.

  • Methyl Protons (Ar-CH₃): The six protons of the two methyl groups on the aromatic ring are equivalent and appear as a singlet.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 2: Experimental ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~197.0Carbonyl Carbon (C=O)
~155.0Aromatic Carbon (C-4)
~131.0Aromatic Carbon (C-1)
~129.0Aromatic Carbons (C-2, C-6)
~125.0Aromatic Carbons (C-3, C-5)
~26.0Acetyl Carbon (-COCH₃)
~16.0Methyl Carbons (Ar-CH₃)

Source: SpectraBase[2]

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at a very downfield chemical shift, which is characteristic of ketones.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C-4) is shielded, while the carbons adjacent to the carbonyl group (C-2, C-6) are deshielded.

  • Acetyl and Methyl Carbons: The acetyl methyl carbon appears at a typical upfield region for sp³ hybridized carbons, as do the aromatic methyl carbons.

Experimental Protocol for NMR Spectroscopy

G cluster_0 NMR Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~10 mg in 0.5 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) C Data Acquisition B->C Tune and shim the magnet D Data Processing C->D Acquire FID E E D->E Fourier Transform, phase and baseline correction

Figure 2: A simplified workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh 5-10 mg of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the NMR spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Experimental IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadO-H Stretch (phenolic)
~2900-3000MediumC-H Stretch (aromatic and aliphatic)
~1660Strong, SharpC=O Stretch (conjugated ketone)
~1600, ~1470MediumC=C Stretch (aromatic ring)
~1200-1300StrongC-O Stretch (phenol)

Source: Sigma-Aldrich[1], SpectraBase[2]

Interpretation and Causality:

  • O-H Stretch: The broad absorption band in the 3300-3500 cm⁻¹ region is a characteristic feature of the hydroxyl group involved in hydrogen bonding.

  • C=O Stretch: The strong, sharp peak around 1660 cm⁻¹ is indicative of a carbonyl group. The frequency is lower than that of a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which weakens the C=O bond.[3]

  • Aromatic C=C Stretch: The absorptions in the 1470-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch: The strong band in the 1200-1300 cm⁻¹ region corresponds to the stretching vibration of the C-O bond of the phenolic group.

Experimental Protocol for ATR-FTIR Spectroscopy

G cluster_1 ATR-FTIR Workflow A Sample Preparation B Background Scan A->B Place a small amount of solid sample on the ATR crystal C Sample Scan B->C Acquire background spectrum of the empty ATR crystal D Data Analysis C->D Acquire spectrum of the sample E E D->E Identify characteristic absorption bands G cluster_2 ESI-MS Workflow A Sample Preparation C Sample Infusion A->C Dissolve sample in a suitable solvent (e.g., methanol or acetonitrile) B Instrument Calibration B->C Calibrate the mass analyzer using a known standard D Data Acquisition C->D Infuse the sample solution into the ESI source at a constant flow rate E E D->E Acquire the mass spectrum

References

An In-Depth Technical Guide to the Biological Activities of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the known and potential biological activities of 4'-Hydroxy-3',5'-dimethylacetophenone. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to investigate its therapeutic potential. While direct and extensive research on this specific molecule is emerging, this document synthesizes information on structurally related compounds and outlines the key experimental pathways to elucidate its bioactivity.

Introduction to this compound

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a phenolic compound with the chemical formula C₁₀H₁₂O₂.[1][2] Its structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, suggests the potential for a range of biological activities. Phenolic compounds are widely recognized for their antioxidant properties, which often form the basis for other therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.[3] The strategic placement of the methyl groups may influence its lipophilicity and interaction with biological targets, making it a compound of interest for further investigation.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[2][4]
Molecular Weight 164.20 g/mol [2][4]
CAS Number 5325-04-2[2][4]
Appearance White to light beige crystalline powder[5]
Melting Point 151-155 °C[2]

Antioxidant Activity

The antioxidant potential of a phenolic compound like this compound is a primary area of investigation. Antioxidants can neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous pathological conditions. The phenolic hydroxyl group is the primary contributor to this activity, as it can donate a hydrogen atom to stabilize free radicals.

Proposed Mechanism of Antioxidant Action

The antioxidant mechanism of phenolic compounds generally involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus breaking the chain reaction of oxidation. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating methyl groups on the ring is expected to further stabilize this radical, potentially enhancing the antioxidant capacity of this compound.

Antioxidant_Mechanism 4-H-3,5-DMAP This compound Phenoxyl_Radical Phenoxyl Radical (Resonance Stabilized) 4-H-3,5-DMAP->Phenoxyl_Radical H• donation Radical Free Radical (R•) Stabilized_Radical Stabilized Molecule (RH) Radical->Stabilized_Radical H• acceptance

Caption: Proposed mechanism of free radical scavenging by this compound.

Experimental Protocols for Antioxidant Activity Assessment

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • To 1.0 mL of each dilution of the test compound, add 2.0 mL of the DPPH solution.

    • Prepare a control containing 1.0 mL of methanol and 2.0 mL of the DPPH solution.

    • Prepare a blank containing 1.0 mL of the test compound at each dilution and 2.0 mL of methanol.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method that is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • To 10 µL of each dilution of the test compound, add 1.0 mL of the ABTS•+ working solution.

    • Prepare a control containing 10 µL of the solvent and 1.0 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity and IC₅₀ Determination: The calculations are performed similarly to the DPPH assay.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare DPPH Solution DPPH_3 Mix & Incubate (30 min) DPPH_1->DPPH_3 DPPH_2 Prepare Compound Dilutions DPPH_2->DPPH_3 DPPH_4 Measure Absorbance (517 nm) DPPH_3->DPPH_4 DPPH_5 Calculate % Scavenging & IC₅₀ DPPH_4->DPPH_5 ABTS_1 Prepare ABTS•+ Solution ABTS_3 Mix & Incubate (6 min) ABTS_1->ABTS_3 ABTS_2 Prepare Compound Dilutions ABTS_2->ABTS_3 ABTS_4 Measure Absorbance (734 nm) ABTS_3->ABTS_4 ABTS_5 Calculate % Scavenging & IC₅₀ ABTS_4->ABTS_5 Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB iNOS_mRNA iNOS Gene Transcription NFkB->iNOS_mRNA iNOS_Protein iNOS Protein Synthesis iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) Production iNOS_Protein->NO HDMAP This compound HDMAP->IKK Inhibition?

References

An In-depth Technical Guide to 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Hydroxy-3',5'-dimethylacetophenone, a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective biological significance.

Introduction and Chemical Identity

This compound, also known as 4-acetyl-2,6-dimethylphenol, is an organic compound featuring a phenol ring substituted with an acetyl group and two methyl groups.[1][2] Its chemical structure, characterized by the strategic placement of these functional groups, suggests the potential for interesting biological activities, drawing parallels with other phenolic compounds known for their antioxidant and anti-inflammatory properties.

While the specific discovery and historical timeline of this compound are not extensively documented in readily available literature, its synthesis falls within the broader historical context of the development of aromatic chemistry and named reactions like the Friedel-Crafts acylation and the Fries rearrangement in the late 19th and early 20th centuries.[3] The exploration of such reactions on substituted phenols like 2,6-dimethylphenol would have logically led to the synthesis of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]
Synonyms 4-acetyl-2,6-dimethylphenol, 3',5'-Dimethyl-4'-hydroxyacetophenone[1][2]
CAS Number 5325-04-2[1][2]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2]
Melting Point 151-155 °C[2]
Appearance White to light beige crystalline powderSigma-Aldrich

Synthesis of this compound

The most logical and established synthetic route to this compound is through the Fries rearrangement of 2,6-dimethylphenyl acetate.[4][5] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid. The para-isomer is the desired product, and its formation can be favored by controlling the reaction conditions.[4][6]

Causality Behind Experimental Choices

The Fries rearrangement is a powerful tool for the C-acylation of phenols.[4] The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial for promoting the reaction.[5][6] The reaction temperature plays a significant role in determining the regioselectivity; lower temperatures generally favor the formation of the para-isomer (thermodynamic product), while higher temperatures can lead to the ortho-isomer (kinetic product).[4] The use of a non-polar solvent like nitrobenzene can also influence the product distribution.[7]

An alternative, more environmentally friendly approach involves the use of Brønsted acids like p-toluenesulfonic acid (PTSA) or methanesulfonic acid, which can also effectively catalyze the rearrangement.[5][8]

Experimental Protocol: Fries Rearrangement of 2,6-Dimethylphenyl Acetate

This protocol describes a plausible synthesis of this compound based on the principles of the Fries rearrangement, favoring the formation of the para-isomer.

Step 1: Synthesis of 2,6-Dimethylphenyl Acetate

  • To a solution of 2,6-dimethylphenol (1 equiv.) in a suitable solvent (e.g., dichloromethane or toluene), add a base such as pyridine or triethylamine (1.1 equiv.).

  • Cool the mixture in an ice bath and add acetyl chloride (1.1 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethylphenyl acetate.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Fries Rearrangement to this compound

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (AlCl₃) (1.5 equiv.).

  • Add a suitable solvent, such as nitrobenzene or dichloromethane.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add a solution of 2,6-dimethylphenyl acetate (1 equiv.) in the same solvent to the cooled suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-25°C) for several hours to favor the formation of the para-isomer. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement 2,6-Dimethylphenol 2,6-Dimethylphenol Esterification Acylation 2,6-Dimethylphenol->Esterification Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Esterification 2,6-Dimethylphenyl_Acetate 2,6-Dimethylphenyl Acetate Esterification->2,6-Dimethylphenyl_Acetate Pyridine Fries_Rearrangement Fries Rearrangement (AlCl3, low temp.) 2,6-Dimethylphenyl_Acetate->Fries_Rearrangement Product 4'-Hydroxy-3',5'- dimethylacetophenone Fries_Rearrangement->Product para-selective

Caption: Synthetic pathway for this compound.

Characterization and Spectroscopic Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data

TechniqueObserved Features
¹H NMR Expected signals: a singlet for the acetyl protons, a singlet for the two aromatic protons, a singlet for the six methyl protons, and a broad singlet for the phenolic hydroxyl proton. (Detailed experimental data from primary literature is not readily available).
¹³C NMR PubChem provides a ¹³C NMR spectrum. Expected signals include those for the carbonyl carbon, aromatic carbons (substituted and unsubstituted), methyl carbons, and the acetyl methyl carbon.[1]
IR Spectroscopy A broad absorption band for the phenolic -OH group (around 3300-3500 cm⁻¹), a sharp absorption for the carbonyl C=O group (around 1650-1680 cm⁻¹), and characteristic absorptions for the aromatic C-H and C=C bonds.[1]
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 164.08. (Detailed experimental data from primary literature is not readily available).

Potential Biological Activities and Applications

While direct and extensive studies on the biological activities of this compound are limited, the structural similarity to other biologically active acetophenones provides a strong basis for inferring its potential pharmacological properties.

Inferred Antioxidant and Anti-inflammatory Properties

A structurally related compound, 3,5-diprenyl-4-hydroxyacetophenone, isolated from Ageratina pazcuarensis, has demonstrated significant anti-inflammatory and antioxidant activities.[9][10] The presence of the phenolic hydroxyl group and the electron-donating methyl groups in this compound suggests that it may also possess radical scavenging and anti-inflammatory capabilities. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, a key mechanism of antioxidant action.

Potential_Activity Compound 4'-Hydroxy-3',5'- dimethylacetophenone Phenolic_OH Phenolic -OH group Compound->Phenolic_OH Methyl_Groups Electron-donating Methyl groups Compound->Methyl_Groups Antioxidant Potential Antioxidant Activity Phenolic_OH->Antioxidant Radical Scavenging Methyl_Groups->Antioxidant Enhances activity Anti_inflammatory Potential Anti-inflammatory Activity Antioxidant->Anti_inflammatory Linked mechanism

Caption: Inferred mechanism for potential biological activity.

Potential as a Precursor in Drug Discovery

Substituted acetophenones are valuable precursors in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant pharmacological activities.[11] For instance, a related compound, 4'-Hydroxy-3'-methylacetophenone, has been used to synthesize heterocyclic compounds with antimycobacterial activity.[12][13] Therefore, this compound represents a promising scaffold for the development of new therapeutic agents.

Conclusion and Future Directions

This compound is a readily synthesizable compound with significant potential for further investigation. While its discovery and history are not well-defined, its synthesis via the Fries rearrangement is a well-established and versatile method. The primary areas for future research should focus on:

  • Definitive Biological Screening: A comprehensive evaluation of its antioxidant, anti-inflammatory, and other potential biological activities is warranted.

  • Exploration as a Synthetic Intermediate: Its utility as a building block for novel heterocyclic compounds with therapeutic potential should be explored.

  • Detailed Spectroscopic Analysis: Full characterization using modern spectroscopic techniques is necessary to establish a complete and reliable dataset for this compound.

This technical guide provides a solid foundation for researchers and scientists to understand and further explore the potential of this compound in various scientific disciplines.

References

Unlocking the Therapeutic Potential of 4'-Hydroxy-3',5'-dimethylacetophenone: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Unique Phenolic Ketone

In the ever-evolving landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Among the vast array of organic molecules, phenolic compounds have long been a cornerstone of medicinal chemistry, owing to their diverse biological activities. This technical guide delves into the largely unexplored potential of a specific phenolic ketone, 4'-Hydroxy-3',5'-dimethylacetophenone. While direct and extensive research on this compound is nascent, its structural features, shared with well-characterized bioactive molecules, strongly suggest a promising starting point for the development of new therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundation for future investigations into its synthesis, biological activities, and potential as a lead compound in various therapeutic areas. We will explore established synthetic routes, extrapolate potential biological activities based on robust evidence from structurally related compounds, and propose detailed, actionable research plans to unlock the full therapeutic promise of this intriguing molecule.

I. Physicochemical Characterization: A Foundation for Investigation

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a solid, crystalline compound at room temperature.[1] A thorough understanding of its fundamental physicochemical properties is the bedrock upon which all subsequent research is built.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(4-hydroxy-3,5-dimethylphenyl)ethanonePubChem[2]
Synonyms 4-Acetyl-2,6-dimethylphenol, 3',5'-Dimethyl-4'-hydroxyacetophenoneSigma-Aldrich[1]
CAS Number 5325-04-2PubChem[2]
Molecular Formula C₁₀H₁₂O₂PubChem[2]
Molecular Weight 164.20 g/mol PubChem[2]
Melting Point 151-155 °CSigma-Aldrich[1]
Appearance White to off-white solid[3]

II. Synthesis and Manufacturing: A Practical Approach

A reliable and efficient synthesis of this compound is crucial for enabling its comprehensive study. Based on established organic chemistry principles and documented syntheses of analogous compounds, the Fries rearrangement of 2,6-dimethylphenyl acetate presents a highly plausible and practical route.

Proposed Synthetic Pathway: The Fries Rearrangement

The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. This method is particularly well-suited for the synthesis of this compound from the readily available starting material, 2,6-dimethylphenol.

The proposed two-step synthesis is as follows:

  • Esterification of 2,6-dimethylphenol: 2,6-dimethylphenol is first acetylated to form 2,6-dimethylphenyl acetate. This is a standard esterification reaction that can be achieved with high efficiency.

  • Fries Rearrangement of 2,6-dimethylphenyl acetate: The resulting ester undergoes an intramolecular acyl group migration in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired product, this compound.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenyl acetate 2,6-Dimethylphenyl acetate 2,6-Dimethylphenol->2,6-Dimethylphenyl acetate Acetic Anhydride, Catalyst (e.g., Pyridine) Acetic Anhydride Acetic Anhydride This compound This compound 2,6-Dimethylphenyl acetate->this compound Lewis Acid (e.g., AlCl3), Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Fries Rearrangement

The following protocol is a detailed, self-validating methodology for the synthesis and purification of this compound, adapted from established procedures for similar Fries rearrangements.

Materials:

  • 2,6-Dimethylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 6 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Starting Material: Slowly add a solution of 2,6-dimethylphenyl acetate (1 equivalent) in anhydrous dichloromethane to the stirred suspension of AlCl₃ at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of 6 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Potential Research Areas: Charting a Course for Discovery

While direct biological data for this compound is scarce, the structural motif of a hindered phenol combined with an acetophenone moiety provides a strong rationale for investigating its potential in several key therapeutic areas. The following sections outline promising research avenues, supported by evidence from structurally related compounds.

A. Antioxidant and Anti-inflammatory Potential

Rationale:

The core structure of this compound features a sterically hindered phenolic hydroxyl group. This structural feature is a hallmark of many potent antioxidants. The methyl groups ortho to the hydroxyl group can enhance the stability of the resulting phenoxyl radical, thereby increasing its radical scavenging capacity. Derivatives of 2,6-dimethylphenol have demonstrated significant antioxidative effects.[4][5][6] Furthermore, many phenolic compounds and acetophenone derivatives possess anti-inflammatory properties by modulating key inflammatory pathways.[7][8] For instance, certain acetophenone derivatives have been shown to inhibit the production of pro-inflammatory mediators. The acetylation of phenolic compounds has also been correlated with their biological activity, in some cases leading to enhanced antithrombotic effects.[9]

Proposed Research Workflow:

Antioxidant_Workflow cluster_0 In Vitro Antioxidant Assays cluster_1 Cell-Based Anti-inflammatory Assays DPPH_Assay DPPH Radical Scavenging Assay ABTS_Assay ABTS Radical Scavenging Assay DPPH_Assay->ABTS_Assay ORAC_Assay Oxygen Radical Absorbance Capacity (ORAC) Assay ABTS_Assay->ORAC_Assay Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation LPS-induced Inflammation Cell_Culture->LPS_Stimulation NO_Measurement Nitric Oxide (NO) Production Assay (Griess Reagent) LPS_Stimulation->NO_Measurement Cytokine_Analysis Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA) LPS_Stimulation->Cytokine_Analysis

Caption: Experimental workflow for evaluating antioxidant and anti-inflammatory activity.

Detailed Experimental Protocols:

  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox should be used as a positive control.

  • LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A known inhibitor of nitric oxide synthase, such as L-NAME, should be used as a positive control.

B. Antimicrobial Activity

Rationale:

Phenolic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the dimethylphenyl group in this compound may facilitate its interaction with and penetration of bacterial cell membranes. While direct evidence is needed, the structural similarity to other antimicrobial phenolics warrants investigation.

Proposed Research Workflow:

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Microorganisms Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) Fungi (e.g., C. albicans) Broth_Dilution Broth Microdilution Assay Microorganisms->Broth_Dilution MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Broth_Dilution->MIC_Determination Membrane_Permeability Membrane Permeability Assay (e.g., SYTOX Green) Biofilm_Inhibition Biofilm Formation Inhibition Assay Membrane_Permeability->Biofilm_Inhibition

Caption: Workflow for investigating the antimicrobial properties.

Detailed Experimental Protocol:

  • Broth Microdilution Assay for MIC Determination:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

C. Exploration as a Tyrosinase Inhibitor

Rationale:

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Many phenolic compounds are known to inhibit tyrosinase. The hydroxyl group and the overall structure of this compound bear resemblance to the structure of tyrosine, the natural substrate of tyrosinase, suggesting it could act as a competitive inhibitor.

Proposed Research Workflow:

Tyrosinase_Workflow Enzyme_Assay Mushroom Tyrosinase Activity Assay Substrate L-DOPA as substrate Enzyme_Assay->Substrate Measurement Spectrophotometric measurement of dopachrome formation Substrate->Measurement IC50 Determination of IC50 value Measurement->IC50 Kinetics Enzyme Kinetic Studies (Lineweaver-Burk plot) IC50->Kinetics

Caption: Experimental workflow for evaluating tyrosinase inhibitory activity.

Detailed Experimental Protocol:

  • Mushroom Tyrosinase Inhibition Assay:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer, mushroom tyrosinase solution, and varying concentrations of this compound.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding L-DOPA as the substrate.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

    • Calculate the percentage of inhibition and determine the IC₅₀ value. Kojic acid should be used as a positive control.

IV. Future Directions and Conclusion

The exploration of this compound stands at an exciting frontier of medicinal chemistry. While direct biological data remains to be fully elucidated, the compelling evidence from structurally related compounds strongly supports its potential as a valuable scaffold for the development of novel therapeutics. Its straightforward synthesis via the Fries rearrangement makes it an accessible target for extensive investigation.

The proposed research avenues in antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibitory activities provide a clear and actionable roadmap for future studies. The detailed experimental protocols outlined in this guide offer a robust framework for generating high-quality, reproducible data.

It is our firm belief that a systematic and rigorous investigation of this compound and its derivatives will unveil new therapeutic opportunities. This technical guide is intended to be a catalyst for such research, empowering scientists to explore the full potential of this promising molecule and contribute to the advancement of human health. The journey from a simple phenolic ketone to a potential life-changing therapeutic is a challenging yet rewarding one, and the exploration of this compound is a journey well worth embarking upon.

V. References

  • Kemeleva, E. A., Vasiunina, E. A., Sinitsyna, O. I., Khomchenko, A. S., Gross, M. A., Kandalintseva, N. V., Prosenko, A. E., & Nevinskiĭ, G. A. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. Bioorganicheskaia khimiia, 34(4), 569–576. --INVALID-LINK--

  • Kollia, E., Kourounakis, A. P., & Tselepis, A. D. (2011). Biological activity of acetylated phenolic compounds. Journal of agricultural and food chemistry, 59(1), 235–241. --INVALID-LINK--

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 36581, this compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • de Oliveira, A. C., de Fátima, Â., & de Oliveira, V. (2012). Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol. Journal of pharmacy and pharmacology, 64(12), 1779–1786. --INVALID-LINK--

  • Kim, J. Y., Kim, J. H., Kim, D. H., Lee, J. C., & Lee, H. S. (2010). Identification of 4-[4-(4-fluoro-phenyl)-thiazol-2-ylamino]-2,6-dimethyl-phenol (KR-33749) as an inhibitor of 5-lipoxygenase with potent antiinflammatory activity. Pharmacology, 86(2), 65–72. --INVALID-LINK--

  • Lanza, M., Micale, N., Zappalà, M., Grasso, S., & De Sarro, G. (2000). Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. Il Farmaco, 55(1), 44–49. --INVALID-LINK--

  • Kemeleva, E. A., Vasiunina, E. A., Sinitsyna, O. I., Khomchenko, A. S., Gross, M. A., Kandalintseva, N. V., Prosenko, A. E., & Nevinskiĭ, G. A. (2008). [New promising antioxidants based on 2,6-dimethylphenol]. Bioorganicheskaia khimiia, 34(4), 569–576. --INVALID-LINK--

  • Ahmad, I., Anis, I., Rauf, A., Khan, A., Bawazeer, S., & Patel, S. (2020). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. Molecules (Basel, Switzerland), 25(23), 5707. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). [New promising antioxidants based on 2,6-dimethylphenol]. Retrieved from --INVALID-LINK--

  • Gavara, C., Arán, V. J., & Macías, F. A. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants (Basel, Switzerland), 12(5), 1121. --INVALID-LINK--

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11335, 2,6-Dimethylphenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2020). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Molecules (Basel, Switzerland), 25(19), 4409. --INVALID-LINK--

  • Lee, J. H., Kim, C., Kim, S. H., & Lee, J. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 50(3-4), 855–861. --INVALID-LINK--

References

Methodological & Application

Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4'-Hydroxy-3',5'-dimethylacetophenone

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a valuable substituted phenol derivative. Its structural motif, featuring a hydroxyl group and an acetyl group on a dimethylated benzene ring, makes it a crucial intermediate in the synthesis of a variety of more complex molecules. This compound finds applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the functional groups allows for a range of subsequent chemical transformations, making reliable and efficient synthetic access to this molecule a priority for researchers in organic and medicinal chemistry.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound. We will delve into the primary synthetic strategies, offering not just step-by-step instructions but also the underlying chemical principles and rationale for the chosen experimental parameters. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and successfully synthesize this important building block.

Synthetic Strategies: An Overview

The synthesis of this compound primarily revolves around the introduction of an acetyl group onto the aromatic ring of 2,6-dimethylphenol. The two most prominent and effective methods to achieve this transformation are the Direct Friedel-Crafts Acylation of 2,6-dimethylphenol and the Fries Rearrangement of 2,6-dimethylphenyl acetate.

The choice between these methods often depends on factors such as the availability of starting materials, desired regioselectivity, and scalability of the reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. However, the two methyl groups at the ortho-positions sterically hinder direct acylation at those sites, thus favoring acylation at the para-position.

Method 1: Direct Friedel-Crafts Acylation of 2,6-Dimethylphenol

The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds to an aromatic ring. In this approach, an acylating agent, typically an acyl chloride or anhydride, reacts with the aromatic substrate in the presence of a Lewis acid catalyst. For the synthesis of this compound, 2,6-dimethylphenol is directly acylated with acetyl chloride.

Causality Behind Experimental Choices:
  • Reactants: 2,6-dimethylphenol is the aromatic substrate. Its hydroxyl group activates the ring towards electrophilic substitution, and the ortho-methyl groups direct the incoming electrophile to the para position. Acetyl chloride serves as the source of the acetyl group.

  • Catalyst: A strong Lewis acid is required to activate the acetyl chloride and generate the highly electrophilic acylium ion. Trifluoromethanesulfonic acid (TfOH) is a particularly effective catalyst for this transformation, often leading to cleaner reactions and higher yields compared to traditional Lewis acids like aluminum chloride.[1]

  • Temperature: The initial cooling of the reaction mixture is crucial to control the exothermic reaction between the reactants and the strong acid catalyst. Subsequent heating is necessary to drive the reaction to completion within a reasonable timeframe.[1]

Reaction Mechanism Workflow

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Deprotonation Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion Acylium Ion [CH₃C=O]⁺ Acetyl_Chloride->Acylium_Ion + TfOH TfOH Trifluoromethanesulfonic Acid (TfOH) Sigma_Complex Sigma Complex (Intermediate) 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol->Sigma_Complex + Acylium Ion Product_Protonated Protonated Product Sigma_Complex->Product_Protonated - H⁺ Final_Product This compound Product_Protonated->Final_Product Deprotonation

Caption: Friedel-Crafts acylation workflow.

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 2,6-Dimethylphenol (1.0 eq)

  • Acetyl chloride (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH) (2.0 eq)

  • Ice-water bath

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Heating mantle or oil bath

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylphenol (e.g., 2.00 g, 16.3 mmol).

  • Initial Cooling: Cool the flask in an ice-water bath to a temperature below 5 °C.[1]

  • Reagent Addition: To the cooled flask, add acetyl chloride (e.g., 1.29 g, 16.3 mmol).[1]

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (e.g., 2.87 mL, 32.7 mmol) to the reaction mixture via a dropping funnel while maintaining the temperature below 5 °C.[1]

  • Reaction: After the addition of TfOH is complete, remove the ice bath and heat the mixture to 50 °C.[1] Stir the reaction at this temperature for 2 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Method 2: Fries Rearrangement of 2,6-Dimethylphenyl Acetate

The Fries rearrangement is an alternative powerful method for the synthesis of hydroxyaryl ketones.[2] This reaction involves the rearrangement of a phenolic ester to the corresponding ortho- and para-acylphenol in the presence of a Lewis acid catalyst.[2] For the synthesis of this compound, the starting material is 2,6-dimethylphenyl acetate, which can be readily prepared from 2,6-dimethylphenol and acetyl chloride or acetic anhydride.

Causality Behind Experimental Choices:
  • Starting Material: 2,6-Dimethylphenyl acetate is used as the substrate. The esterification of 2,6-dimethylphenol is a straightforward preliminary step.

  • Catalyst: Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for the Fries rearrangement.[3] It coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond and the formation of an acylium ion.

  • Solvent: The choice of solvent can influence the ratio of ortho to para products. Non-polar solvents tend to favor the formation of the ortho isomer, while more polar solvents can increase the proportion of the para product.[2] Nitrobenzene is a common solvent for this reaction.[3]

  • Temperature: Temperature is a critical parameter in controlling the regioselectivity of the Fries rearrangement. Lower temperatures generally favor the formation of the para-isomer (the desired product in this case), while higher temperatures tend to yield more of the ortho-isomer.[2]

Reaction Mechanism Workflow

Fries_Rearrangement cluster_0 Complexation and Acylium Ion Formation cluster_1 Intramolecular Electrophilic Attack cluster_2 Hydrolysis Ester 2,6-Dimethylphenyl Acetate Complex Ester-AlCl₃ Complex Ester->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium_Ion Acylium Ion [CH₃C=O]⁺ Complex->Acylium_Ion Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Intramolecular Attack Rearranged_Product Rearranged Product (AlCl₃ Complex) Sigma_Complex->Rearranged_Product - H⁺ Final_Product This compound Rearranged_Product->Final_Product Hydrolysis

References

Application Notes and Protocols for the Analysis of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4'-Hydroxy-3',5'-dimethylacetophenone, a substituted phenolic ketone, is a compound of interest in various fields, including organic synthesis and medicinal chemistry.[1][2][3][4] Its chemical structure, featuring a hydroxyl group and a ketone functional group on a dimethyl-substituted benzene ring, imparts specific chemical and physical properties that necessitate robust analytical methods for its identification, quantification, and quality control.[1][3] This document provides a comprehensive guide to the principal analytical techniques for the characterization of this compound, offering detailed protocols and the scientific rationale behind the methodological choices.

The accurate analysis of this compound is crucial for ensuring the purity of synthetic batches, monitoring reaction kinetics, and in metabolic studies. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for achieving accurate and reproducible results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1][3]
Melting Point151-155 °C[2][3]
IUPAC Name1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]
CAS Number5325-04-2[1][2][3]

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of this compound from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is dictated by the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity.[5][6][7][8] A reversed-phase HPLC method with UV detection is the recommended approach for the routine analysis of this compound.

The reversed-phase mode, typically employing a C18 stationary phase, is ideal for separating moderately polar compounds like this compound. The mobile phase, a mixture of a polar solvent (e.g., water with a small amount of acid) and a less polar organic solvent (e.g., acetonitrile or methanol), allows for the fine-tuning of the retention time and resolution. The acidic modifier in the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in sharper peaks and more reproducible retention times. UV detection is suitable as the aromatic ring and the carbonyl group in the analyte are strong chromophores.

1. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-22 min: 70% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase initial composition (70:30, A:B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase initial composition at concentrations ranging from 0.01 to 0.5 mg/mL.

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Prepare Stock & Dilutions Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Inject into HPLC Filter_Sample->Autosampler Filter_Standard->Autosampler Column C18 Separation Autosampler->Column Detector UV Detection (280 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Calibration Construct Calibration Curve Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often recommended to improve its volatility and chromatographic behavior.

The presence of a polar hydroxyl group can lead to peak tailing and reduced volatility in GC analysis. Derivatization, typically silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved sensitivity. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Derivatization:

  • To a 1 mg sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

  • Heat the mixture at 70 °C for 30 minutes.

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Derivatization Derivatize with BSTFA/TMCS Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & Identification Mass_Spectrum->Library_Search Quantification Quantification (with IS) Mass_Spectrum->Quantification

Caption: Workflow for GC-MS analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

  • Expected Chemical Shifts (δ, ppm):

    • ~2.2-2.4: A singlet corresponding to the six protons of the two methyl groups on the aromatic ring.

    • ~2.5: A singlet for the three protons of the acetyl methyl group.

    • ~7.6: A singlet for the two aromatic protons.

    • ~9.5-10.5: A broad singlet for the phenolic hydroxyl proton (this peak may be exchangeable with D₂O).

  • Expected Chemical Shifts (δ, ppm):

    • ~20: Signals for the two methyl carbons on the aromatic ring.

    • ~26: Signal for the acetyl methyl carbon.

    • ~125-130: Signals for the aromatic carbons.

    • ~155-160: Signal for the aromatic carbon attached to the hydroxyl group.

    • ~198: Signal for the carbonyl carbon.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

  • ~3300-3400 (broad): O-H stretching of the phenolic hydroxyl group.

  • ~2900-3000: C-H stretching of the methyl groups.

  • ~1660-1680: C=O stretching of the ketone.

  • ~1580-1600: C=C stretching of the aromatic ring.

1. Sample Preparation:

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

3. Data Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic transitions within the molecule.

  • Due to the presence of the substituted benzene ring and the carbonyl group, this compound is expected to exhibit strong absorption in the UV region, typically between 250 and 300 nm.

1. Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or methanol).

2. Instrumentation:

  • A UV-Vis spectrophotometer.

3. Data Acquisition:

  • Scan the absorbance of the solution from 200 to 400 nm.

Method Validation

For quantitative applications, it is imperative that the chosen analytical method is validated according to established guidelines (e.g., ICH). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6][7][8]

  • Accuracy: The closeness of the test results to the true value.[6][7][8]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[6][7][8]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[6][7][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6][7][8]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the robust analysis of this compound. The selection of the most appropriate method will depend on the specific analytical requirements, including the nature of the sample, the desired level of sensitivity, and the available instrumentation. For routine quality control and quantification, HPLC-UV is a reliable and efficient choice. For definitive identification and analysis in complex matrices, GC-MS after derivatization is the preferred method. Spectroscopic techniques such as NMR and IR are indispensable for structural elucidation and confirmation. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable, and reproducible analytical data for this compound.

References

4'-Hydroxy-3',5'-dimethylacetophenone NMR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the NMR Spectroscopic Analysis of 4'-Hydroxy-3',5'-dimethylacetophenone

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a key chemical intermediate in the synthesis of various pharmaceutical compounds and specialty polymers. Its precise molecular structure, characterized by a substituted phenolic ring, is fundamental to its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for the unambiguous structural elucidation and purity assessment of this compound.[1][2]

This comprehensive guide provides an in-depth theoretical analysis and field-proven experimental protocols for acquiring and interpreting high-quality ¹H, ¹³C, and 2D NMR spectra of this compound. The methodologies outlined are designed for researchers in organic chemistry, quality control, and drug development, ensuring both technical accuracy and practical applicability.

Theoretical NMR Analysis: Predicting the Spectrum

A thorough understanding of the molecular structure allows for the prediction of the NMR spectrum, a critical first step in data analysis. The symmetry of this compound significantly simplifies its spectral features.

Molecular Structure and Symmetry:

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.

The molecule possesses a plane of symmetry bisecting the carbonyl and hydroxyl groups. This symmetry renders the two methyl groups on the aromatic ring equivalent, as are the two aromatic protons.

¹H NMR Spectrum Prediction

Based on the structure, four distinct proton environments are expected:

  • Aromatic Protons (H-2'/H-6'): These two protons are chemically equivalent due to the molecule's symmetry. They are adjacent to the electron-donating methyl and hydroxyl groups and ortho to the electron-withdrawing acetyl group. Their signal is expected to be a singlet.

  • Phenolic Proton (-OH): The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.[3] It typically appears as a broad or sharp singlet and its signal will disappear upon exchange with D₂O.

  • Aromatic Methyl Protons (3'-CH₃/5'-CH₃): The six protons of the two equivalent methyl groups will produce a single, sharp signal.

  • Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl group are deshielded by the adjacent carbonyl group and will appear as a sharp singlet downfield from the aromatic methyl protons.

¹³C NMR Spectrum Prediction

The molecular symmetry results in seven unique carbon signals:

  • Carbonyl Carbon (C=O): This carbon will have the most downfield chemical shift, typically in the 195-210 ppm range for ketones.[4]

  • C-4' (C-OH): The aromatic carbon attached to the hydroxyl group.

  • C-1' (C-Ac): The aromatic carbon attached to the acetyl group.

  • C-3'/C-5' (C-CH₃): The two equivalent aromatic carbons bearing the methyl groups.

  • C-2'/C-6' (C-H): The two equivalent aromatic carbons bonded to protons.

  • Aromatic Methyl Carbons (-CH₃): The two equivalent methyl carbons on the ring.

  • Acetyl Methyl Carbon (-COCH₃): The carbon of the acetyl methyl group.

Experimental Protocols: From Sample to Spectrum

Acquiring high-quality, reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to create a homogeneous solution free of particulate matter, which is essential for achieving sharp, well-resolved NMR signals.[5]

Materials:

  • This compound (5-20 mg for ¹H; 20-50 mg for ¹³C)[6][7]

  • High-quality 5 mm NMR tube and cap[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool plug (for filtration)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[5]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can aid dissolution, but ensure the vial is capped to prevent solvent evaporation.

  • Filtration (if necessary): If any solid particles remain, filter the solution directly into the NMR tube. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the pipette into the tube. This prevents magnetic field distortions caused by suspended solids.

  • Transfer: Carefully transfer the clear solution into the NMR tube using the Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Weigh Sample (5-20 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL CDCl₃) weigh->dissolve filter 3. Filter Solution (If particulates are present) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer load 5. Insert Sample & Lock/Shim transfer->load acq_1d 6. Acquire 1D Spectra (¹H, ¹³C) load->acq_1d acq_2d 7. Acquire 2D Spectra (HSQC, HMBC) acq_1d->acq_2d process 8. Process Data (FT, Phasing, Baseline) acq_2d->process assign 9. Assign Signals process->assign elucidate 10. Confirm Structure assign->elucidate

Protocol 2: 1D NMR Data Acquisition

These parameters are optimized for a standard 400-600 MHz spectrometer and are suitable for routine structural confirmation of small molecules.

Parameter ¹H Experiment (Proton) ¹³C Experiment (Carbon) Rationale
Pulse Programzg30zgpg30Standard pulse sequences for simple 1D acquisition. zgpg30 includes proton decoupling for ¹³C to produce singlets.
Pulse Angle (p1)30 degrees30 degreesA smaller flip angle allows for a shorter relaxation delay, increasing throughput without significantly compromising signal for routine scans.[8]
Relaxation Delay (d1)2.0 s2.0 sA 2-second delay is a good compromise for most carbons and protons in small molecules, allowing for sufficient relaxation between scans. For truly quantitative results, this should be >5x the longest T₁.[9]
Acquisition Time (aq)~3.0 s~1.0 sProvides adequate digital resolution to resolve fine coupling (for ¹H) and sharp peaks.
Number of Scans (ns)8-161024-4096¹³C has a low natural abundance (~1.1%), requiring significantly more scans to achieve an adequate signal-to-noise ratio.[4]
SolventCDCl₃CDCl₃The residual proton signal (δ ~7.26 ppm) and carbon triplet (δ ~77.16 ppm) serve as convenient internal references.[5]
Protocol 3: 2D NMR for Unambiguous Assignment

When full structural confirmation is required, 2D NMR experiments are indispensable. They reveal correlations between nuclei, providing definitive connectivity information.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It is used to definitively assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is exceptionally powerful for identifying connectivity across quaternary carbons and functional groups.[12]

Acquisition of these spectra typically follows standard vendor-provided parameter sets (e.g., hsqcedetgpsisp2.2 for HSQC, hmbcgplpndqf for HMBC) and can be completed within 1-2 hours for a sufficiently concentrated sample.

Data Interpretation and Structural Assignment

The following tables summarize the expected chemical shifts and assignments for this compound based on established NMR principles and data from analogous structures.[13][14]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
Signal AssignmentPredicted δ (ppm)MultiplicityIntegration
H-2', H-6'~7.6Singlet2H
-OH5.0 - 6.0Singlet (broad)1H
-COCH₃~2.55Singlet3H
3'-CH₃, 5'-CH₃~2.28Singlet6H
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
Signal AssignmentPredicted δ (ppm)
C=O~198
C-4' (C-OH)~155
C-1'~130
C-2', C-6'~129
C-3', C-5'~127
-COCH₃~26.5
3'-CH₃, 5'-CH₃~16.0
Confirming Connectivity with 2D NMR

The HMBC spectrum provides the final, unambiguous proof of the structure by connecting the molecular fragments.

Key Expected HMBC Correlations:

  • -COCH₃ Protons (δ ~2.55) to:

    • The carbonyl carbon (C=O) at δ ~198 ppm (²JCH).

    • The C-1' aromatic carbon at δ ~130 ppm (³JCH).

  • Aromatic Protons H-2'/H-6' (δ ~7.6) to:

    • The C-1' carbon at δ ~130 ppm (²JCH).

    • The C-3'/C-5' carbons at δ ~127 ppm (²JCH).

    • The C-4' carbon at δ ~155 ppm (³JCH).

  • Aromatic Methyl Protons (δ ~2.28) to:

    • The C-2'/C-6' carbons at δ ~129 ppm (³JCH).

    • The C-3'/C-5' carbons at δ ~127 ppm (²JCH).

    • The C-4' carbon at δ ~155 ppm (³JCH).

These correlations create an interlocking web of connectivity that leaves no doubt as to the identity and structure of this compound.

mol [label=< H₃C | C=O | C1'—C2'(H)—C3'(CH₃) ||| C6'(H)—C5'(CH₃)—C4'(OH)

>];

// HMBC from Acetyl Protons (H_acetyl) H_acetyl [label="H₃C-C=O", pos="1,3.5!", shape=none, fontcolor="#4285F4"]; H_acetyl:e -> mol:c_acetyl:w [label=" ²J", fontcolor="#5F6368"]; H_acetyl:e -> mol:c1:n [label=" ³J", fontcolor="#5F6368"];

// HMBC from Aromatic Protons (H_aromatic) H_aromatic [label="H-Ar", pos="5.5,2.5!", shape=none, fontcolor="#34A853"]; H_aromatic:w -> mol:c1:e [label=" ²J", fontcolor="#5F6368"]; H_aromatic:w -> mol:c3:e [label=" ²J", fontcolor="#5F6368"]; H_aromatic:w -> mol:c4:n [label=" ³J", fontcolor="#5F6368"];

// HMBC from Aromatic Methyl Protons (H_methyl) H_methyl [label="H₃C-Ar", pos="7.5,1!", shape=none, fontcolor="#FBBC05"]; H_methyl:w -> mol:c2:s [label=" ³J", fontcolor="#5F6368"]; H_methyl:w -> mol:c4:e [label=" ³J", fontcolor="#5F6368"]; } enddot Caption: Key HMBC correlations for structural verification.

Conclusion

NMR spectroscopy, through a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments, provides a complete and unambiguous structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality spectra. The subsequent analysis, guided by the predicted chemical shifts and connectivity maps from 2D correlations, ensures confident and accurate structural assignment, a critical step in any chemical research or development workflow.

References

Quantitative Analysis of 4'-Hydroxy-3',5'-dimethylacetophenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and highly selective method for the quantification of 4'-Hydroxy-3',5'-dimethylacetophenone using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodology detailed herein provides a comprehensive guide, from sample preparation to data analysis, tailored for researchers in pharmaceutical development and related scientific fields. By leveraging the sensitivity and specificity of Multiple Reaction Monitoring (MRM) in negative ion electrospray ionization mode, this protocol offers a reliable framework for accurate determination of the analyte in complex matrices.

Introduction

This compound is a phenolic ketone of interest in various chemical and pharmaceutical domains. As a substituted acetophenone, it serves as a crucial building block in organic synthesis and may appear as a metabolite in drug metabolism studies. Its chemical structure, featuring a reactive hydroxyl group and a ketone moiety, necessitates precise analytical techniques for its characterization and quantification. The molecular formula is C₁₀H₁₂O₂ with a monoisotopic mass of 164.0837 Da[1][2].

The inherent challenge in analyzing such compounds in biological or environmental samples lies in achieving high sensitivity while mitigating matrix interference. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled selectivity through the specific monitoring of precursor-to-product ion transitions. This guide provides a field-proven protocol, explaining the causality behind key experimental choices to ensure reproducible and trustworthy results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]
CAS Number5325-04-2[1]
Molecular FormulaC₁₀H₁₂O₂[1]
Average Molecular Weight164.20 g/mol [3]
Monoisotopic Mass164.0837 Da[1]
Synonyms4-Acetyl-2,6-dimethylphenol, 3',5'-Dimethyl-4'-hydroxyacetophenone

Experimental Design & Rationale

The overall workflow is designed for efficiency and robustness, moving from a straightforward sample extraction to a rapid and selective LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Sample Collection (e.g., Plasma) B 2. Protein Precipitation (with Acetonitrile) A->B C 3. Vortex & Centrifuge B->C D 4. Supernatant Transfer & Filtration C->D E 5. LC Injection D->E F 6. Chromatographic Separation (Reversed-Phase C18) E->F G 7. ESI-MS/MS Detection (Negative Ion Mode) F->G H 8. Peak Integration & Quantification G->H I 9. Data Review & Reporting H->I

Caption: High-level experimental workflow for LC-MS/MS analysis.

Rationale for Ionization and Detection Mode

The presence of a phenolic hydroxyl group on this compound makes it amenable to deprotonation. Consequently, Electrospray Ionization (ESI) in negative ion mode was selected. This choice is based on the principle that the acidic phenolic proton is readily lost, forming a stable [M-H]⁻ anion (m/z 163.08)[4]. This process is highly efficient and typically results in greater sensitivity and a cleaner baseline compared to positive ionization for this class of compounds. The analysis is performed on a triple quadrupole (QqQ) mass spectrometer, which enables highly selective Multiple Reaction Monitoring (MRM) for quantitative accuracy.

Step-by-Step Protocols

Preparation of Standards and Reagents
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction Solvent: Use LC-MS grade acetonitrile containing 0.1% formic acid.

Sample Preparation: Protein Precipitation

This protocol is optimized for plasma samples but can be adapted for other biological matrices.

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (extraction solvent) to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, ensuring the protein pellet is not disturbed.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • The sample is now ready for injection.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

A rapid chromatographic separation is achieved using a reversed-phase C18 column, which provides excellent retention and peak shape for phenolic compounds.

Table 2: Optimized Liquid Chromatography Parameters

ParameterSetting
LC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The MS parameters were optimized by direct infusion of a 500 ng/mL standard solution. The precursor ion [M-H]⁻ was selected, and collision-induced dissociation (CID) was used to identify stable, high-intensity product ions for the MRM transitions.

Table 3: Optimized Mass Spectrometry and MRM Parameters

ParameterSetting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 120°C
Desolvation Gas Temp 500°C
Desolvation Gas Flow 800 L/hr
Precursor Ion (Q1) m/z 163.1
Product Ion (Q3 - Quantifier) m/z 148.1
Collision Energy (Quantifier) 15 eV
Product Ion (Q3 - Qualifier) m/z 120.1
Collision Energy (Qualifier) 25 eV

Results and Discussion

Fragmentation Pathway Analysis

The fragmentation of the [M-H]⁻ precursor ion at m/z 163.1 was investigated. The primary and most stable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group via alpha-cleavage. This results in the primary quantifier product ion at m/z 148.1. A subsequent fragmentation, involving the neutral loss of carbon monoxide (CO), produces the qualifier ion at m/z 120.1. This proposed pathway is consistent with established fragmentation mechanisms for related phenolic ketones[5][6].

G cluster_0 Precursor Ion (Q1) cluster_1 Product Ion 1 (Quantifier) cluster_2 Product Ion 2 (Qualifier) precursor [M-H]⁻ m/z 163.1 product1 [M-H-CH₃]⁻ m/z 148.1 precursor->product1 - •CH₃ (15 Da) Collision Energy: 15 eV product2 [M-H-CH₃-CO]⁻ m/z 120.1 product1->product2 - CO (28 Da) Collision Energy: 25 eV

Caption: Proposed ESI⁻ fragmentation pathway for the analyte.

Method Performance

The developed LC-MS/MS method demonstrates excellent performance characteristics suitable for quantitative applications. The following results are typical for a method validated according to industry standards.

Table 4: Representative Method Validation Performance

ParameterResult
Linearity (r²) > 0.998
Calibration Range 1 - 1000 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 8%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 92 - 107%
Matrix Effect Minimal (< 15%)

The method exhibits high selectivity, with no significant interfering peaks observed at the retention time of the analyte in blank matrix samples. The sharp chromatographic peak, typically eluting around 2.5 minutes under the specified conditions, allows for a short total run time of 5 minutes per sample, enabling high-throughput analysis.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the sensitive and selective quantification of this compound by LC-MS/MS. The detailed steps for sample preparation and the optimized instrument parameters form a self-validating system for reliable analysis. By explaining the rationale behind key choices, such as the use of negative ion ESI mode and the selection of MRM transitions, this guide empowers researchers to implement and adapt this method for their specific needs in drug development and other scientific research areas.

References

Application Notes & Protocols: Leveraging 4'-Hydroxy-3',5'-dimethylacetophenone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4'-Hydroxy-3',5'-dimethylacetophenone is a versatile substituted aromatic ketone that serves as a pivotal building block in the synthesis of a diverse array of high-value organic molecules.[1] Its unique structural features—a reactive acetyl group, a nucleophilic hydroxyl group, and sterically hindering methyl groups—provide a rich platform for constructing complex molecular architectures. These attributes make it an indispensable starting material in medicinal chemistry and materials science, particularly for the synthesis of chalcones, flavonoids, and other biologically active heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, detailing field-proven protocols and the chemical rationale behind them for researchers, scientists, and drug development professionals.

Compound Profile and Strategic Importance

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a crystalline solid at room temperature. The strategic value of this molecule in synthesis stems from three primary reactive sites: the α-protons of the acetyl group, the carbonyl carbon, and the phenolic hydroxyl group. The flanking dimethyl groups ortho to the hydroxyl function provide steric hindrance that can influence regioselectivity in certain reactions and enhance the stability of the resulting products.

PropertyValueSource
CAS Number 5325-04-2[1][2]
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2]
Melting Point 151-155 °C
IUPAC Name 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]

Its primary application lies in its role as a precursor to chalcones, which are the biosynthetic precursors to all flavonoids—a class of natural products renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5][6][7]

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The most prominent application of this compound is its use as the ketone component in the Claisen-Schmidt condensation. This reaction is a cornerstone of carbon-carbon bond formation, involving the base-catalyzed reaction between a ketone (possessing α-hydrogens) and an aromatic aldehyde (lacking α-hydrogens) to form an α,β-unsaturated ketone, commonly known as a chalcone.[8][9][10]

Mechanistic Rationale

The reaction proceeds via an aldol condensation mechanism. A strong base, typically NaOH or KOH, deprotonates the α-carbon of the this compound, generating a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone.[8]

Diagram: Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism Mechanism of Chalcone Formation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone This compound Enolate Resonance-Stabilized Enolate Ketone->Enolate Deprotonation Base OH⁻ Base->Ketone Enolate_2 Enolate Aldehyde Ar-CHO Aldehyde->Enolate_2 Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Intermediate Enolate_2->Alkoxide Attack on Aldehyde Aldol Aldol Adduct Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol->Chalcone E1cB Elimination H2O H₂O Chalcone->H2O Alkoxide_2->Aldol Protonation

Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.

Protocol 1: Synthesis of (E)-1-(4-hydroxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one

This protocol details a representative Claisen-Schmidt condensation using benzaldehyde.

Materials:

  • This compound (1.64 g, 10 mmol)

  • Benzaldehyde (1.06 g, 1.02 mL, 10 mmol)

  • Sodium Hydroxide (NaOH) (0.8 g, 20 mmol)

  • Ethanol (95%, 20 mL)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound in 15 mL of 95% ethanol with gentle warming if necessary. Cool the solution to room temperature.

  • Addition of Aldehyde: Add benzaldehyde to the flask and stir the mixture for 5 minutes to ensure homogeneity.

  • Base Addition: Prepare a solution of NaOH in 5 mL of water. Add this aqueous NaOH solution dropwise to the stirred ethanolic mixture over 10-15 minutes. The reaction is exothermic; maintain the temperature around 20-25°C using a water bath if needed.

  • Reaction: A precipitate usually forms upon addition of the base.[11] Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate).

  • Work-up: After completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until the pH is approximately 7. This step protonates the phenoxide and neutralizes excess base.[12]

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the crude product thoroughly with cold deionized water (3 x 20 mL) to remove inorganic salts.[8]

  • Purification: Recrystallize the crude solid from hot 95% ethanol to obtain the pure chalcone as a crystalline solid.[11] Dry the product in a vacuum oven.

Expected Outcome: A yellow crystalline solid with a yield typically ranging from 75-90%.

ParameterConditionRationale
Base NaOH (aq)Catalyzes enolate formation and subsequent dehydration.[9]
Solvent Ethanol/WaterDissolves reactants and base, facilitating the reaction.
Temperature Room TemperatureSufficient for reaction; avoids potential side reactions.
Reaction Time 4-6 hoursAllows for complete conversion as monitored by TLC.
Purification RecrystallizationEffective method for purifying solid chalcone products.[11]

Advanced Applications: From Chalcones to Flavonoids and Oximes

The synthetic utility of this compound extends beyond chalcone formation. The resulting chalcones are key intermediates for flavonoids, and the ketone functionality can be transformed into other useful groups like oximes.

Application II: Synthesis of Flavones

Flavones are a major class of flavonoids synthesized via the oxidative cyclization of 2'-hydroxychalcones.[13] The Algar-Flynn-Oyamada (AFO) reaction is a classic method for this transformation, using hydrogen peroxide in an alkaline medium to effect cyclization and form the flavonol (a 3-hydroxyflavone).[14]

Diagram: Chalcone to Flavonoid Workflow

Flavonoid_Workflow Start This compound + Aromatic Aldehyde Step1 Claisen-Schmidt Condensation (NaOH, EtOH/H₂O) Start->Step1 Intermediate Substituted 2'-Hydroxychalcone Step1->Intermediate Step2 Algar-Flynn-Oyamada Reaction (H₂O₂, aq. KOH) Intermediate->Step2 Product Flavonol Derivative Step2->Product Oxime_Synthesis Two-Step Synthesis of Oxime Ethers cluster_step1 Step 1: Oximation cluster_step2 Step 2: O-Alkylation Ketone 4'-Hydroxy-3',5'- dimethylacetophenone Oxime Acetophenone Oxime Ketone->Oxime Forms C=N-OH Reagent1 NH₂OH·HCl, Base Reagent1->Ketone Oxime_2 Acetophenone Oxime OximeEther Oxime Ether (C=N-O-R) Oxime_2->OximeEther SN2 Reaction Reagent2 R-X, Base (e.g., K₂CO₃) Reagent2->Oxime_2

References

Applications of 4'-Hydroxy-3',5'-dimethylacetophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Substituted Acetophenone

Acetophenones, a class of phenolic compounds, are prevalent in nature and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities span from antioxidant and anti-inflammatory to antimicrobial and neuroprotective effects.[1][3][4] 4'-Hydroxy-3',5'-dimethylacetophenone, a specific substituted acetophenone, presents a promising scaffold for drug discovery. Its structural features, including a hydroxylated phenyl ring and a ketone functional group, make it a versatile building block for the synthesis of novel therapeutic agents.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to explore the medicinal chemistry potential of this compound. We will delve into its prospective applications, methodologies for synthesizing derivatives, and robust protocols for evaluating its biological activities.

Chemical Profile of this compound

PropertyValueReference
CAS Number 5325-04-2[5]
Molecular Formula C₁₀H₁₂O₂[5]
Molecular Weight 164.20 g/mol
Appearance White to light beige crystalline powderSigma-Aldrich
Melting Point 151-155 °C
Solubility Soluble in methanol, ethanol, DMSOGeneral Knowledge

Core Applications in Medicinal Chemistry

The structural motif of this compound suggests its potential utility in several therapeutic areas. The following sections outline key applications and provide detailed protocols for their investigation.

Antioxidant and Radical Scavenging Activity

Rationale: Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The methyl groups on the aromatic ring of this compound may enhance its antioxidant potential through an inductive effect, increasing the electron density on the ring and stabilizing the resulting phenoxyl radical.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) serial_dil Perform serial dilutions to obtain a range of concentrations prep->serial_dil dpph DPPH Radical Scavenging Assay serial_dil->dpph abts ABTS Radical Cation Decolorization Assay serial_dil->abts frap Ferric Reducing Antioxidant Power (FRAP) Assay serial_dil->frap absorbance Measure absorbance using a microplate reader dpph->absorbance abts->absorbance frap->absorbance ic50 Calculate IC50 values absorbance->ic50 comparison Compare with standard antioxidants (e.g., Trolox, Ascorbic Acid) ic50->comparison

Caption: Workflow for evaluating the antioxidant activity.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • Standard antioxidant (e.g., Trolox or Ascorbic Acid) stock solution (1 mg/mL in methanol)

    • Methanol

  • Procedure:

    • Prepare serial dilutions of the test compound and the standard antioxidant in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.

    • Plot the percentage inhibition against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Data Presentation:

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP (µM Fe(II)/mg)
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Trolox (Standard)Known ValueKnown ValueKnown Value
Ascorbic Acid (Standard)Known ValueKnown ValueKnown Value
Anti-inflammatory Potential

Rationale: Chronic inflammation is implicated in numerous diseases. Many anti-inflammatory drugs target key enzymes and signaling pathways in the inflammatory cascade. Phenolic compounds often exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating the expression of inflammatory cytokines.[8]

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 macrophages in a 96-well plate pre_treat Pre-treat cells with varying concentrations of this compound seed_cells->pre_treat stimulate Stimulate with Lipopolysaccharide (LPS) pre_treat->stimulate griess Nitric Oxide (NO) Production (Griess Assay) stimulate->griess elisa Cytokine Quantification (TNF-α, IL-6) (ELISA) stimulate->elisa measure Measure absorbance/luminescence griess->measure elisa->measure calculate Calculate inhibition of NO and cytokine production measure->calculate ic50 Determine IC50 values calculate->ic50 G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start_mol This compound modify_oh Modification of Hydroxyl Group (O-alkylation, O-acylation) start_mol->modify_oh modify_acetyl Modification of Acetyl Group (Chalcone, Hydrazone formation) start_mol->modify_acetyl bio_assay In vitro biological assays (Antioxidant, Anti-inflammatory, etc.) modify_oh->bio_assay modify_acetyl->bio_assay sar Structure-Activity Relationship (SAR) Analysis bio_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start_mol Iterative Design

References

The Versatile Scaffold: 4'-Hydroxy-3',5'-dimethylacetophenone as a Gateway to Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired biological activities. 4'-Hydroxy-3',5'-dimethylacetophenone emerges as a particularly compelling scaffold. Its unique structural features—a hydroxylated and sterically hindered phenyl ring coupled with a reactive acetyl group—provide a versatile platform for the generation of a diverse array of derivatives. The electron-donating nature of the hydroxyl and dimethyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the acetyl moiety serves as a key handle for condensation and cyclization reactions. This guide provides an in-depth exploration of this compound as a building block, offering detailed protocols for the synthesis of chalcones and their subsequent conversion to pyrazoline derivatives, supported by insights into their potential therapeutic applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to designing successful synthetic strategies.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 5325-04-2[1]
Appearance Solid
Melting Point 151-155 °C[2]
IUPAC Name 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[1]

Application Note I: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed reaction for the formation of chalcones, which are α,β-unsaturated ketones.[3][4] This reaction serves as an excellent entry point for derivatizing this compound. The presence of the α,β-unsaturated carbonyl system in chalcones is a key pharmacophore responsible for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][6]

The underlying principle of the Claisen-Schmidt condensation involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde. The base, typically a hydroxide, deprotonates the α-carbon of the acetophenone, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable chalcone.

Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Dissolve 4'-Hydroxy-3',5'- dimethylacetophenone & aromatic aldehyde in ethanol Add_Base Add NaOH solution dropwise at low temp. Reactant_Prep->Add_Base Equimolar amounts Stir Stir at room temperature (Monitor by TLC) Add_Base->Stir Formation of precipitate Neutralize Neutralize with dilute HCl Stir->Neutralize Reaction completion Filter Filter the precipitate Neutralize->Filter Recrystallize Recrystallize from a suitable solvent Filter->Recrystallize

Figure 1: Experimental workflow for chalcone synthesis.
Detailed Protocol: Synthesis of a Chalcone Derivative

This protocol provides a general yet robust method for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound and an equimolar amount (10 mmol) of the chosen substituted aromatic aldehyde in 20 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Condensation: Cool the flask in an ice bath. While stirring vigorously, add 10 mL of a 40% aqueous solution of NaOH dropwise over a period of 15-20 minutes. The reaction mixture will typically develop a deep color and a precipitate may begin to form. The dropwise addition of a strong base is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction Progression: After the addition of the base is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into 100 mL of ice-cold water. Slowly neutralize the mixture by adding dilute HCl with constant stirring until the pH is approximately 7. A solid precipitate of the crude chalcone will form.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold deionized water to remove any inorganic impurities. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.

Application Note II: Synthesis of Pyrazoline Derivatives from Chalcones

Chalcones, with their reactive α,β-unsaturated carbonyl system, are excellent precursors for the synthesis of various heterocyclic compounds, including pyrazolines. Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7]

The synthesis of pyrazolines from chalcones is typically achieved through a cyclization reaction with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, in the presence of a catalyst. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.

Pyrazoline_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Dissolve chalcone & hydrazine derivative in ethanol Add_Catalyst Add glacial acetic acid (catalyst) Reactant_Prep->Add_Catalyst Reflux Reflux the mixture (Monitor by TLC) Add_Catalyst->Reflux Cool Cool the reaction mixture Reflux->Cool Reaction completion Precipitate Pour into ice water to precipitate the product Cool->Precipitate Filter_Recrystallize Filter and recrystallize Precipitate->Filter_Recrystallize

Figure 2: Experimental workflow for pyrazoline synthesis.
Detailed Protocol: Synthesis of a Pyrazoline Derivative

This protocol outlines a general procedure for the synthesis of a pyrazoline derivative from a chalcone synthesized in the previous step.

Materials:

  • Chalcone derivative (from Application Note I)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 5 mmol of the chalcone derivative and an equimolar amount (5 mmol) of the chosen hydrazine derivative in 30 mL of ethanol.

  • Catalysis and Reaction: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops). Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. The acidic catalyst facilitates the cyclization reaction.

  • Reaction Progression: Maintain the reflux for 6-8 hours. Monitor the reaction's progress by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate of the pyrazoline derivative will form.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude pyrazoline can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

Biological Evaluation of a Chalcone Derivative

While specific biological data for derivatives of this compound is not extensively available in the public domain, the broader class of chalcones has been widely studied. The following table presents representative anticancer activity data for a series of synthesized chalcones against various human cancer cell lines to illustrate the potential of this class of compounds.

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
1 MCF-7 (Breast)< 20[5][6]
5 A549 (Lung)< 20[5][6]
10 PC3 (Prostate)< 20[5][6]
23 HT-29 (Colorectal)< 20[5][6]
24 WRL-68 (Liver)< 20[5][6]
25 MCF-7 (Breast)< 20[5][6]

Note: The compound IDs are as referenced in the cited literature and are not derived from this compound.

Conclusion and Future Directions

This compound represents a valuable and under-explored building block for the synthesis of novel bioactive compounds. The protocols detailed herein for the synthesis of chalcones and pyrazolines provide a solid foundation for researchers to explore the chemical space around this scaffold. The steric hindrance provided by the dimethyl groups and the electronic influence of the hydroxyl group are expected to impart unique properties to the resulting derivatives, potentially leading to enhanced biological activity and selectivity. Future research should focus on the systematic synthesis of a library of compounds derived from this compound and their comprehensive biological evaluation to unlock their full therapeutic potential.

References

Application Notes & Protocols for 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and utilization of 4'-Hydroxy-3',5'-dimethylacetophenone (CAS No. 5325-04-2), a key building block in synthetic chemistry and a potential intermediate in drug development. These protocols are designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and experimental reproducibility. The causality behind procedural steps is explained to empower users with a deeper understanding of the material's properties.

Introduction and Chemical Profile

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a substituted phenolic ketone. Its structure, featuring a hydroxyl group ortho to two methyl groups on an acetophenone core, makes it a versatile reagent. The phenolic hydroxyl group can undergo various reactions such as etherification and esterification, while the ketone moiety is amenable to condensations, reductions, and other carbonyl chemistries. This dual functionality allows for its use in the synthesis of more complex molecules, including chalcones, which are precursors to flavonoids and other biologically active compounds. Understanding its physical properties, safety profile, and reactivity is paramount for its effective and safe use in a laboratory setting.

Physicochemical & Safety Data

Accurate data is the foundation of sound science. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
CAS Number 5325-04-2[1][2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [1][2]
Appearance Beige or off-white crystalline powder[3]
Melting Point 151-155 °C
IUPAC Name 1-(4-hydroxy-3,5-dimethylphenyl)ethanone[2]
GHS Hazard Information

This compound is classified as hazardous. Adherence to safety protocols is mandatory. The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCodeDescriptionSource(s)
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Signal Word: Warning

Safe Handling & Personal Protective Equipment (PPE)

Given the GHS classification, a systematic approach to handling is required to minimize exposure risk. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.

Engineering Controls
  • Causality: The compound is a fine powder that can be easily aerosolized. To prevent respiratory irritation, all weighing and transfers of the solid material must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This engineering control is the first and most critical line of defense.

Personal Protective Equipment (PPE) Protocol
  • Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended for extended handling periods. Always inspect gloves for tears or punctures before use. Causality: Protects against skin irritation (H315) upon accidental contact.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn over safety glasses when handling larger quantities (>10 g) or when there is a significant risk of splashing. Causality: Protects against serious eye irritation (H319).

  • Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. If engineering controls are not available or during a spill cleanup, a NIOSH-approved N95 dust mask or a respirator with a P100 particulate filter is required. Causality: Prevents inhalation of dust that may cause respiratory irritation (H335).

  • Skin and Body Protection: A flame-retardant lab coat must be worn and fully buttoned. Ensure full-length pants and closed-toe shoes are worn. Causality: Prevents accidental skin contact with the solid or solutions.

G cluster_prep Preparation cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Post-Handling prep Don PPE: - Nitrile Gloves - Safety Glasses - Lab Coat weigh Weigh Solid Compound prep->weigh Enter controlled area transfer Transfer to Vessel weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve cleanup Decontaminate Surfaces dissolve->cleanup Experiment complete dispose Dispose of Waste Properly cleanup->dispose doff Doff PPE dispose->doff G reagents 1. Combine Reagents: - Acetophenone (1 eq) - Aldehyde (1 eq) - Ethanol cool 2. Cool Mixture (Ice Bath) reagents->cool catalyst 3. Add Catalyst Dropwise: - Aqueous KOH cool->catalyst Slowly react 4. Stir at RT (Monitor by TLC) catalyst->react workup 5. Quench Reaction: - Pour into cold dilute HCl react->workup Reaction Complete isolate 6. Isolate Solid: - Vacuum Filtration - Wash with H₂O workup->isolate purify 7. Purify Product: - Recrystallize from Ethanol isolate->purify

References

Application Notes and Protocols for 4-Acetyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Experimental Procedures Involving 4-Acetyl-2,6-dimethylphenol

Introduction

4-Acetyl-2,6-dimethylphenol, also known as 4'-hydroxy-3',5'-dimethylacetophenone, is a phenolic compound with significant potential in various research and drug development applications. Its structure, characterized by a hydroxyl group and an acetyl group on a dimethylated phenol ring, suggests a predisposition for antioxidant and anti-inflammatory activities. The electron-donating methyl groups and the phenolic hydroxyl group are key determinants of its potential as a radical scavenger, a mechanism central to mitigating oxidative stress implicated in numerous pathological conditions. Furthermore, the overall structure bears resemblance to other phenolic compounds known to modulate inflammatory pathways.

This guide provides a comprehensive overview of the synthesis, characterization, and detailed experimental protocols for evaluating the biological activities of 4-Acetyl-2,6-dimethylphenol. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a solid framework for researchers to explore the therapeutic potential of this compound.

I. Synthesis and Characterization of 4-Acetyl-2,6-dimethylphenol

The synthesis of 4-Acetyl-2,6-dimethylphenol is most effectively achieved through the Friedel-Crafts acylation of 2,6-dimethylphenol. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, primarily at the para position due to steric hindrance from the ortho methyl groups.

A. Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 4-Acetyl-2,6-dimethylphenol from 2,6-dimethylphenol and acetyl chloride using aluminum chloride as a Lewis acid catalyst.

Materials:

  • 2,6-Dimethylphenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol in anhydrous dichloromethane. Cool the flask in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled solution while stirring. The formation of a slurry is expected.

  • Acylation: Add acetyl chloride dropwise to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

B. Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization:

  • Melting Point: The melting point of the purified 4-Acetyl-2,6-dimethylphenol should be in the range of 151-155°C[1][2].

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons, the methyl protons on the ring, the acetyl methyl protons, and the phenolic hydroxyl proton.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the methyl carbons.

    • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

II. Evaluation of Biological Activity

A. Antioxidant Activity Assays

The antioxidant capacity of 4-Acetyl-2,6-dimethylphenol can be evaluated using several common in vitro assays that measure its radical scavenging ability.

Principle: This assay measures the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.

Protocol:

  • Prepare a stock solution of 4-Acetyl-2,6-dimethylphenol in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well microplate, add 20 µL of various concentrations of the test compound.

  • Add 180 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of the test compound to scavenge this radical cation and cause decolorization is measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 20 µL of various concentrations of 4-Acetyl-2,6-dimethylphenol to a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

B. Anti-inflammatory Activity Assays

The anti-inflammatory potential of 4-Acetyl-2,6-dimethylphenol can be investigated through its ability to inhibit key inflammatory enzymes and processes.

Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of the test compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Protocol:

  • Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).

  • Prepare various concentrations of 4-Acetyl-2,6-dimethylphenol in a suitable solvent (e.g., DMSO).

  • To 1 mL of each test compound concentration, add 0.2 mL of BSA solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Heat the mixture at 70°C for 5 minutes.

  • After cooling, measure the turbidity of the solution at 660 nm.

  • Diclofenac sodium can be used as a standard anti-inflammatory drug.

  • The percentage of inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value.

Principle: COX-1, COX-2, and 5-LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. The inhibitory effect of 4-Acetyl-2,6-dimethylphenol on these enzymes can be determined using commercially available colorimetric or fluorometric assay kits. Derivatives of 2,6-dimethylphenol have shown potent inhibition of 5-lipoxygenase, with one derivative exhibiting an IC₅₀ value of 70.5 ± 6.0 nmol/l[4].

General Protocol (using a commercial kit):

  • Follow the manufacturer's instructions for the specific COX or LOX inhibitor screening assay kit.

  • Prepare a range of concentrations of 4-Acetyl-2,6-dimethylphenol.

  • Add the test compound, enzyme (COX-1, COX-2, or 5-LOX), and substrate (arachidonic acid) to the appropriate wells of a microplate.

  • Incubate the reaction as per the kit's protocol.

  • Add the detection reagents and measure the absorbance or fluorescence.

  • Use a known COX inhibitor (e.g., indomethacin) or LOX inhibitor (e.g., zileuton) as a positive control.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

III. Mechanistic Insights and Data Interpretation

A. Antioxidant Mechanism

The antioxidant activity of 4-Acetyl-2,6-dimethylphenol is primarily attributed to its phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The electron-donating methyl groups at the ortho positions further enhance the stability of this radical, making the parent molecule a potent antioxidant.

Diagram 1: Antioxidant Mechanism of 4-Acetyl-2,6-dimethylphenol

G cluster_0 Radical Scavenging Molecule 4-Acetyl-2,6-dimethylphenol (Ar-OH) Phenoxyl Phenoxyl Radical (Ar-O•) (Stabilized) Molecule->Phenoxyl H• donation Radical Free Radical (R•) Neutralized Neutralized Radical (RH) Radical->Neutralized H• acceptance

Caption: Hydrogen atom donation from the phenolic hydroxyl group to a free radical.

B. Anti-inflammatory Mechanism

The anti-inflammatory activity of phenolic compounds is often linked to their ability to inhibit pro-inflammatory enzymes like COX and LOX. By inhibiting these enzymes, 4-Acetyl-2,6-dimethylphenol can reduce the production of prostaglandins and leukotrienes, which are key mediators of inflammation, pain, and fever. The specific inhibitory profile against COX-1 and COX-2 would determine its potential therapeutic window and side-effect profile.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor 4-Acetyl-2,6-dimethylphenol Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

References

Application Notes & Protocols: Utilization of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

1-(4-hydroxy-3,5-dimethylphenyl)ethanone, a substituted acetophenone, is a phenolic compound of significant interest in biomedical research. Structurally analogous to apocynin (acetovanillone), a well-documented inhibitor of NADPH oxidase, this compound offers a valuable tool for investigating cellular redox signaling and inflammatory pathways.[1][2] Its core structure, featuring a hydroxylated and methylated phenyl ring, suggests inherent antioxidant and anti-inflammatory capabilities.

The primary mechanism of action for its parent compound, apocynin, involves the inhibition of the NADPH oxidase (NOX) enzyme complex.[2][3] This enzyme is a major source of reactive oxygen species (ROS) in phagocytic cells like neutrophils and macrophages.[1] By preventing the assembly of key NOX subunits, apocynin effectively curtails the "oxidative burst," a critical process in inflammation that, when dysregulated, contributes to tissue damage in a host of pathologies.[3][4] Given its structural similarity, 1-(4-hydroxy-3,5-dimethylphenyl)ethanone is hypothesized to operate through similar mechanisms, making it a prime candidate for screening in assays related to oxidative stress and inflammation.

This guide provides detailed protocols for evaluating the bioactivity of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, focusing on its antioxidant and anti-inflammatory properties. The methodologies are designed to be robust and self-validating, empowering researchers to generate reliable and reproducible data.

Application Note I: Assessment of Antioxidant Capacity

Phenolic compounds can exert antioxidant effects through various mechanisms, primarily by donating a hydrogen atom or an electron to neutralize free radicals. Two widely accepted and complementary in vitro assays to determine this capacity are the DPPH and ABTS assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is visually apparent as a color change from deep violet to pale yellow, which is quantified spectrophotometrically.[5]

Causality Behind Experimental Choices:

  • Solvent: Methanol or ethanol is chosen for its ability to dissolve both the DPPH radical and a wide range of phenolic compounds.[6]

  • Incubation in the Dark: DPPH is light-sensitive; incubation in the dark prevents its photodegradation, ensuring that the observed absorbance decrease is due to the antioxidant activity of the test compound alone.[6][7]

  • Positive Control: A well-characterized antioxidant like Ascorbic Acid or Trolox is used to validate the assay's performance and provide a benchmark for comparison.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the stock solution 1:1 with methanol to achieve an absorbance of ~1.0 at 517 nm. Prepare this solution fresh daily.[5][6]

    • Test Compound Stock (e.g., 10 mM): Dissolve 1-(4-hydroxy-3,5-dimethylphenyl)ethanone in a suitable solvent (e.g., DMSO, methanol).

    • Positive Control Stock (e.g., 1 mM Ascorbic Acid): Dissolve in ultrapure water or methanol.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and positive control in methanol (e.g., final concentrations ranging from 1 to 500 µM).

    • To each well, add 100 µL of the sample or control dilution.

    • Add 100 µL of the DPPH working solution to all wells.[7]

    • Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH working solution.

    • Prepare a sample blank for each concentration containing 100 µL of the sample dilution and 100 µL of methanol to correct for any intrinsic color of the compound.

  • Incubation and Measurement:

    • Mix gently and incubate the plate at room temperature in the dark for 30 minutes.[6][7]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - (Asample - Asample blank)) / Acontrol ] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Data Presentation Example:

CompoundIC50 (µM)
1-(4-hydroxy-3,5-dimethylphenyl)ethanoneExample: 45.6 ± 3.2
Ascorbic Acid (Positive Control)Example: 8.5 ± 0.7

Application Note II: Evaluation of Anti-inflammatory Potential

A key indicator of inflammation at the cellular level is the production of nitric oxide (NO) by macrophages upon stimulation.[8] Inhibiting this process is a hallmark of many anti-inflammatory agents.

Mechanism of Action: Inhibition of NO Production

Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages.[8] iNOS then produces large quantities of NO, a signaling molecule that contributes to vasodilation and cytotoxicity in the inflammatory response. Compounds like 1-(4-hydroxy-3,5-dimethylphenyl)ethanone may inhibit NO production by suppressing the signaling pathways that lead to iNOS expression (e.g., NF-κB) or by directly inhibiting the enzyme's activity.[3]

Protocol 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This cell-based assay quantifies NO production by measuring its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[9]

Causality Behind Experimental Choices:

  • Cell Line: RAW 264.7 murine macrophages are widely used as they are robust and reliably produce NO upon LPS stimulation.[8][9]

  • Stimulant: LPS is a potent activator of macrophages and a standard agent for inducing an in vitro inflammatory response.[8]

  • Griess Reagent: This two-component reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye, providing a simple and sensitive colorimetric readout.[9][10]

  • Cytotoxicity Assay: It is crucial to assess cell viability in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO is not simply due to cell death.[9]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[8]

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone (e.g., 1-100 µM). Use a non-toxic vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except for the unstimulated control wells).[9]

    • Incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using sodium nitrite in fresh culture medium.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.[10]

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

    • Concurrently, perform an MTT assay on the remaining cells to confirm that the tested concentrations are not cytotoxic.

Visualization of Key Processes

To better understand the experimental logic, the following diagrams illustrate the workflow and a potential mechanism of action.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Stock (in DMSO) Dilutions 2. Serial Dilutions (in Assay Buffer/Medium) Reagents 3. Reagent Prep (DPPH / Griess) Plate 4. Plate Setup (Samples + Controls) Reagents->Plate Incubate 5. Incubation (Dark, 37°C etc.) Plate->Incubate Read 6. Data Acquisition (Absorbance @ 517/540nm) Incubate->Read Calc 7. Calculate % Inhibition Read->Calc Plot 8. Plot Data & Determine IC50 Calc->Plot Validate 9. Validate (Controls, Viability) Plot->Validate

Caption: General workflow for in vitro bioassays.

Hypothesized Signaling Pathway Inhibition

G LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB NF-κB Pathway Activation Receptor->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound 1-(4-hydroxy-3,5- dimethylphenyl)ethanone Compound->NFkB Inhibition

Caption: Potential anti-inflammatory mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-Hydroxy-3',5'-dimethylacetophenone (CAS No. 5325-04-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common purification challenges. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.

Compound Profile: this compound

A foundational understanding of the physicochemical properties of this compound is critical for selecting and optimizing a purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Solid[2]
Melting Point 151-155 °C
CAS Number 5325-04-2[1][3][4]

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing causal explanations and actionable solutions.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds like this compound. However, several issues can arise.

Q1: My compound is not crystallizing out of solution, even after cooling.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystal nucleation has not initiated.[5]

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[5][6][7][8] The microscopic scratches on the glass provide nucleation sites for crystal growth.

      • Seed Crystals: Introduce a tiny crystal of pure this compound to the solution.[5][6][7] This provides a template for further crystallization. If you don't have a pure crystal, you can dip a glass rod into the solution, let the solvent evaporate to leave a thin film of solid, and then re-introduce the rod into the solution.[6]

  • Excess Solvent: Using too much solvent is a common reason for poor or no crystal formation, as the solution may not be saturated enough for crystallization to occur upon cooling.[5][6][7]

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" of solution with impurities.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: Re-evaluate your solvent choice. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

Q2: My compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • High Impurity Levels: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil.[5]

    • Solution: Attempt a preliminary purification step, such as a simple filtration or a quick pass through a small plug of silica gel, to remove some of the impurities before recrystallization.

  • Cooling Too Rapidly: If the solution is cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice and will instead separate as a supercooled liquid (oil).[5]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[6]

  • Solvent Boiling Point Higher Than Compound's Melting Point: If the solvent's boiling point is higher than the melting point of the compound, the compound may melt in the hot solvent and separate as an oil upon cooling.[8]

    • Solution: Select a solvent with a lower boiling point.

Workflow for Troubleshooting Recrystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

Column Chromatography Troubleshooting

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.

Q3: My compound is not eluting from the column.

Possible Causes & Solutions:

  • Solvent Polarity is Too Low: The eluent may not be polar enough to displace the compound from the stationary phase (e.g., silica gel).[9][10]

    • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.[11]

  • Strong Adsorption to Stationary Phase: this compound has a polar phenolic hydroxyl group, which can lead to strong interactions with a polar stationary phase like silica gel.

    • Solution:

      • Increase Solvent Polarity: As mentioned above, a more polar solvent will better compete for binding sites on the stationary phase and elute the compound.[9]

      • Use a Different Stationary Phase: Consider using a less polar stationary phase, such as alumina, or a reverse-phase column.[9]

Q4: My compound is eluting too quickly with poor separation.

Possible Causes & Solutions:

  • Solvent Polarity is Too High: A highly polar eluent will move all components of the mixture through the column quickly, resulting in poor separation.[9][10]

    • Solution: Start with a less polar solvent system and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[9]

  • Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.

    • Solution: Use an appropriate amount of stationary phase for the amount of sample being purified. A general rule of thumb is a 20:1 to 50:1 ratio of stationary phase to crude sample by weight.[10]

Q5: The fractions containing my compound are still impure.

Possible Causes & Solutions:

  • Co-eluting Impurities: An impurity may have a similar polarity to your compound in the chosen solvent system.

    • Solution:

      • Optimize the Solvent System: Use TLC to test different solvent systems to find one that provides better separation between your compound and the impurity.

      • Change the Stationary Phase: Switching to a different stationary phase (e.g., from silica gel to alumina or a reverse-phase material) can alter the elution order and improve separation.

  • Compound Degradation on the Column: Some compounds can decompose on acidic stationary phases like silica gel.[11]

    • Solution:

      • Deactivate the Silica Gel: Add a small amount of a base, like triethylamine, to the eluent to neutralize the acidic sites on the silica gel.

      • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

Given its polar phenolic group and less polar aromatic and ketone functionalities, a mixed solvent system is often a good starting point. A combination of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water or hexane) can be effective.[12] Experiment with different ratios to find the optimal conditions. For a structurally similar compound, 4-hydroxyacetophenone, recrystallization from water has been reported.[13][14]

Q2: How do I choose the right solvent system for column chromatography?

The ideal solvent system for column chromatography should provide a retention factor (Rf) of around 0.2-0.4 for your target compound on a TLC plate.[11] This generally ensures good separation and a reasonable elution time. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane, monitoring the separation by TLC.

Q3: Can I use distillation to purify this compound?

While distillation is a common purification technique for liquids, it is generally not suitable for solids with high melting points like this compound (m.p. 151-155 °C) under standard laboratory conditions. High temperatures would be required, which could lead to decomposition. Vacuum distillation could lower the boiling point, but recrystallization or column chromatography are typically more practical and effective methods for this compound.

Q4: What level of purity can I expect to achieve with these techniques?

With careful optimization, both recrystallization and column chromatography can yield this compound with a purity of >97%, and often >99%.[13][14] The final purity should always be confirmed by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, you have a good solvent candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.[7] Once at room temperature, you can place it in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.3 for the target compound. A mixture of hexane and ethyl acetate is a common starting point.

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.[10]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble samples, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent to elute more polar compounds.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Logical Flow for Purification Method Selection

Caption: A logical workflow for selecting the appropriate purification technique.

References

Technical Support Center: Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this important chemical transformation. Our goal is to empower you with the scientific understanding and practical knowledge to improve your reaction yields and obtain high-purity product.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its synthesis primarily involves the acylation of 2,6-dimethylphenol. The two main synthetic routes are the direct Friedel-Crafts acylation and the Fries rearrangement of an intermediate phenolic ester. Both methods present unique challenges and opportunities for optimization. This guide will delve into the intricacies of both pathways to help you navigate potential experimental hurdles.

The substitution pattern of the starting material, 2,6-dimethylphenol, dictates that the incoming acetyl group will be directed to the para position (C4), which is sterically accessible and electronically activated by the hydroxyl and methyl groups.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Scenario 1: Friedel-Crafts Acylation of 2,6-Dimethylphenol

Q1: My reaction yield is very low, and I'm recovering a lot of unreacted 2,6-dimethylphenol. What's going wrong?

A1: Low conversion in the Friedel-Crafts acylation of a phenol is a common issue, often stemming from catalyst deactivation. The Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs of the phenolic hydroxyl group, rendering it less effective at activating the acylating agent.

  • Causality: The hydroxyl group of 2,6-dimethylphenol is a Lewis base and will compete with the acylating agent for the Lewis acid catalyst. This complexation deactivates both the catalyst and the aromatic ring towards electrophilic substitution.

  • Solution:

    • Increase Catalyst Stoichiometry: For phenols, a stoichiometric excess of the Lewis acid is often required. A molar ratio of at least 2.5 to 3.0 equivalents of AlCl₃ relative to 2,6-dimethylphenol is a good starting point. One equivalent is consumed by the hydroxyl group, another by the product ketone's carbonyl group, and a catalytic amount is needed for the reaction itself.

    • Order of Addition: Add the 2,6-dimethylphenol to a pre-formed complex of the Lewis acid and the acylating agent (acetyl chloride or acetic anhydride) at a low temperature (0-5 °C). This can favor the formation of the reactive acylium ion.

    • Strictly Anhydrous Conditions: Lewis acids like AlCl₃ react violently with moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

Q2: I've isolated a significant amount of a byproduct that is not my desired product. What could it be?

A2: A likely byproduct is the O-acylated product, 2,6-dimethylphenyl acetate. Phenols are bidentate nucleophiles and can react at either the aromatic ring (C-acylation) or the hydroxyl group (O-acylation).

  • Causality: O-acylation is often kinetically favored, especially at lower temperatures and with insufficient Lewis acid. The product of C-acylation is thermodynamically more stable.

  • Solution:

    • Higher Reaction Temperature: Increasing the reaction temperature can promote the Fries rearrangement of the O-acylated byproduct to the desired C-acylated product.

    • Sufficient Lewis Acid: As mentioned, an excess of the Lewis acid catalyst will favor C-acylation. The Lewis acid can catalyze the rearrangement of the ester to the ketone.

Scenario 2: Fries Rearrangement of 2,6-Dimethylphenyl Acetate

Q3: My Fries rearrangement is giving me a mixture of ortho and para isomers. How can I improve the selectivity for the desired this compound (para product)?

A3: The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions. For the synthesis of the para-isomer, specific conditions are required.

  • Causality: The mechanism of the Fries rearrangement can be either intramolecular or intermolecular. Lower temperatures and polar solvents tend to favor the intermolecular pathway, leading to the thermodynamically more stable and sterically less hindered para product. Higher temperatures often favor the intramolecular pathway, resulting in the ortho product.[1]

  • Solution:

    • Lower Reaction Temperature: Conduct the rearrangement at a lower temperature (typically between 0 °C and room temperature).

    • Choice of Solvent: Use a polar solvent such as nitrobenzene or nitromethane. These solvents can solvate the acylium ion, allowing it to diffuse and react at the para position.

Q4: The overall yield of my Fries rearrangement is still low, even with good para-selectivity. What are other potential loss points?

A4: Low yields can result from incomplete reaction, side reactions, or product degradation during workup.

  • Causality:

    • Incomplete Reaction: Insufficient reaction time or catalyst deactivation can lead to unreacted starting material.

    • Side Products: Intermolecular acylation of another molecule of the starting ester or the product can occur. Hydrolysis of the starting ester back to 2,6-dimethylphenol can also happen if moisture is present.

  • Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.

    • Anhydrous Conditions: As with the Friedel-Crafts reaction, ensure all reagents and equipment are dry.

    • Careful Workup: The workup typically involves quenching the reaction with an ice/acid mixture. This should be done slowly and with efficient cooling to prevent side reactions.

Frequently Asked Questions (FAQs)

Q: Which method is generally better for synthesizing this compound: direct Friedel-Crafts acylation or the Fries rearrangement?

A: While direct acylation is more atom-economical (fewer steps), the Fries rearrangement often provides higher yields and better control over the final product for phenolic substrates. The direct acylation of phenols is notoriously difficult to control due to catalyst complexation and competing O-acylation. The two-step process of first forming the ester (2,6-dimethylphenyl acetate) and then performing the Fries rearrangement is often more reliable.

Q: What is the role of the Lewis acid in the Fries rearrangement?

A: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, polarizing the acyl-oxygen bond. This facilitates the cleavage of this bond to form a resonance-stabilized acylium ion, which is the electrophile that attacks the aromatic ring.[2]

Q: Can I use acetic anhydride instead of acetyl chloride for the acylation?

A: Yes, acetic anhydride can be used as the acylating agent in both the direct Friedel-Crafts reaction and for the preparation of the starting ester for the Fries rearrangement.[3] It is generally less reactive than acetyl chloride but is also less hazardous and easier to handle.

Q: How do I remove the aluminum salts during the workup?

A: The reaction is typically quenched by pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and brings the aluminum salts into the aqueous layer, which can then be separated from the organic layer containing your product.

Q: What are some suitable solvents for recrystallizing the final product?

A: this compound is a solid. Recrystallization can be performed from solvents such as ethanol, or a mixture of ethyl acetate and hexanes to obtain a high-purity product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fries Rearrangement (Recommended)

This two-step protocol is generally more reliable for achieving a good yield of the target molecule.

Step 1: Synthesis of 2,6-Dimethylphenyl Acetate

  • To a solution of 2,6-dimethylphenol (1 eq.) in a suitable solvent (e.g., dichloromethane or toluene) in a round-bottom flask equipped with a magnetic stirrer, add pyridine (1.2 eq.).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,6-dimethylphenyl acetate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add anhydrous aluminum chloride (2.5 eq.).

  • Cool the flask in an ice bath and add a high-boiling inert solvent such as nitrobenzene or o-dichlorobenzene.

  • Slowly add the crude 2,6-dimethylphenyl acetate (1 eq.) to the stirred suspension.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours, or gently heat to a temperature that favors para-substitution (e.g., 25-50 °C), monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously until all the solids have dissolved.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to obtain pure this compound.

ParameterRecommended ConditionRationale
Reaction Fries RearrangementHigher yield and selectivity for phenols.
Catalyst Anhydrous AlCl₃ (2.5 eq.)Stoichiometric excess needed for phenolic substrates.
Temperature 25-50 °CLower temperatures favor the para-product.
Solvent Nitrobenzene or o-dichlorobenzenePolar, high-boiling solvent favors para-substitution.
Workup Ice/HCl quenchHydrolyzes aluminum complexes for removal.
Purification RecrystallizationEffective for obtaining high-purity solid product.

Visualizations

Reaction Mechanism: Fries Rearrangement

Fries_Rearrangement cluster_start Step 1: Ester Synthesis cluster_rearrangement Step 2: Fries Rearrangement Start 2,6-Dimethylphenol Ester 2,6-Dimethylphenyl Acetate Start->Ester Pyridine AcylatingAgent Acetyl Chloride / Acetic Anhydride AcylatingAgent->Ester Ester_re 2,6-Dimethylphenyl Acetate Ester->Ester_re Proceed to Step 2 Complex Ester-AlCl₃ Complex Ester_re->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Acylium Ion Intermediate Complex->Acylium Cleavage Product This compound Acylium->Product Electrophilic Attack (para)

Caption: Workflow for the two-step synthesis via Fries rearrangement.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_reaction_type Identify Reaction Type cluster_direct_issues Direct Acylation Issues cluster_fries_issues Fries Rearrangement Issues Start Low Yield of Product Direct Direct Friedel-Crafts? Start->Direct Fries Fries Rearrangement? Start->Fries Catalyst Catalyst Deactivation? Direct->Catalyst O_Acylation O-Acylation Byproduct? Direct->O_Acylation Selectivity Poor para-Selectivity? Fries->Selectivity Incomplete Incomplete Reaction? Fries->Incomplete Catalyst_Sol Increase AlCl₃ Stoichiometry (>2.5 eq.) Catalyst->Catalyst_Sol Yes Temp_Sol Increase Temperature to Promote Rearrangement O_Acylation->Temp_Sol Yes Selectivity_Sol Lower Temperature Use Polar Solvent Selectivity->Selectivity_Sol Yes Incomplete_Sol Increase Reaction Time Ensure Anhydrous Conditions Incomplete->Incomplete_Sol Yes

References

Technical Support Center: 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4'-Hydroxy-3',5'-dimethylacetophenone (CAS No. 5325-04-2).[1][2] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Our goal is to provide not just solutions, but a deeper understanding of why these issues arise and how to systematically address them in your experimental work.

Part 1: Frequently Asked Questions (FAQs) about Impurities

This section addresses the most common queries our team receives regarding the quality and handling of this compound.

Q1: What are the primary sources of impurities in synthesized this compound?

The impurity profile of this compound is intrinsically linked to its synthesis, most commonly the Fries rearrangement of 2,6-dimethylphenyl acetate or via Friedel-Crafts acylation.[3][4] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[5]

  • Process-Related Impurities: These arise directly from the chemical transformation.

    • Unreacted Starting Materials: Residual 2,6-dimethylphenol or its acetate ester.

    • Isomeric By-products: The Fries rearrangement can yield both ortho and para products. The primary isomeric impurity is 2'-Hydroxy-3',5'-dimethylacetophenone, formed by acyl group migration to the ortho position of the hydroxyl group.

    • Side-Reaction Products: By-products can form from the reaction of intermediates or the starting materials under the reaction conditions.[6]

  • Reagent-Related Impurities: These originate from the chemicals used in the synthesis.

    • Catalyst Residues: Traces of Lewis acids (e.g., aluminum chloride) or protic acids (e.g., hydrogen fluoride, methanesulfonic acid) used to catalyze the rearrangement.[3][7]

  • Degradation Products: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-like structures, especially when exposed to air, light, or high temperatures.

Q2: My batch of this compound has a distinct yellow or brownish tint and a noticeable odor. What is the likely cause and how can I fix it?

This is a classic issue with phenolic compounds. The discoloration and odor are typically due to the presence of trace amounts of phenol-type impurities and their oxidation products.[8] Commercial grade material often has a higher content of these impurities, making it unsuitable for sensitive applications like cosmetics without further purification.[8]

Causality: The phenolic hydroxyl group is easily oxidized. Trace metal ions from reagents or equipment can catalyze this process. The odor is often attributed to residual, more volatile phenolic precursors.

Solution: The most effective method to address both color and odor is recrystallization, often incorporating activated carbon.[8] The activated carbon acts as an adsorbent for colored impurities and odor-causing molecules. A subsequent crystallization then isolates the purified product, leaving the impurities behind in the mother liquor.[8]

Q3: I am running an HPLC analysis and see a significant secondary peak close to my main product peak. How can I tentatively identify it?

An adjacent peak in a reverse-phase HPLC chromatogram often suggests a structurally similar compound, most likely an isomer. For this compound synthesized via Fries rearrangement, the most probable candidate for this peak is the ortho-isomer: 2'-Hydroxy-3',5'-dimethylacetophenone .

Rationale: The Fries rearrangement involves the migration of an acyl group. While the para position is often thermodynamically favored, migration to the ortho position is a common competing reaction, leading to this isomeric impurity. To confirm its identity, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It can confirm if the impurity has the same molecular weight (164.20 g/mol ) as the main product, strengthening the isomer hypothesis.[2][5]

Q4: How can I detect and quantify residual solvents in my final product?

Residual solvents are volatile organic compounds left over from the synthesis and purification steps.[5] Their presence is a critical quality attribute, especially in pharmaceutical applications.

Analytical Method: The gold standard for analyzing residual solvents is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID) or coupled with a Mass Spectrometer (GC-MS).[5] The sample is dissolved in a suitable high-boiling point solvent and injected into the GC, where the volatile solvents are separated and detected.

Common Solvents to Screen For:

  • Reaction Solvents: Chlorobenzene, Nitrobenzene.[4]

  • Purification/Crystallization Solvents: Water, Methanol, Ethanol, Ethyl Acetate, Cyclohexane, Diethyl Carbonate, Dimethyl Carbonate.[8][9]

Q5: What are the regulatory expectations for impurity control in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the ICH (International Council for Harmonisation) have established strict guidelines. The key documents are ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[6]

Key Thresholds:

  • Reporting Threshold: Impurities present above a certain level (e.g., 0.05%) must be reported.

  • Identification Threshold: Impurities above a higher level (e.g., 0.10% or 1.0 mg/day intake, whichever is lower) must have their structures identified.[6]

  • Qualification Threshold: Impurities exceeding an even higher threshold need to be qualified, meaning their biological safety must be assessed.

It is crucial to develop robust analytical methods to detect, identify, and control impurities within these established limits.[10]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides practical, step-by-step guidance for resolving common purity issues.

Troubleshooting Common Purity Issues
Symptom / Observation Potential Root Cause Recommended Troubleshooting Action & Rationale
Low Purity by HPLC (<98%) Incomplete reaction or significant side-product formation (e.g., high levels of the ortho-isomer).Action: Re-purify the material via recrystallization (see Protocol 2). Rationale: Recrystallization is highly effective at removing structurally different impurities and can significantly enhance purity.[8][9]
Persistent Yellow/Brown Color Oxidation of phenolic compounds; presence of colored degradation products.Action: Perform recrystallization using activated carbon (see Protocol 2, Step 3). Rationale: Activated carbon has a high surface area that adsorbs large, colored organic molecules, effectively decolorizing the solution before crystallization.[8]
Material Fails Residual Solvent Analysis Inefficient drying of the final product after crystallization.Action: Dry the material under high vacuum at a moderately elevated temperature (e.g., 40-50°C) for an extended period (12-24 hours). Rationale: Vacuum reduces the boiling point of solvents, facilitating their removal without thermally degrading the product.
Poor Crystal Formation / Oily Product Presence of impurities that inhibit crystallization. High concentration of by-products.Action: Attempt purification by column chromatography. Rationale: While not ideal for large scale, chromatography offers the highest resolution for separating closely related impurities that may hinder crystallization.[8][9]
Experimental Protocols

This protocol provides a general-purpose reverse-phase HPLC method for assessing the purity of this compound.

1. Instrumentation & Columns:

  • HPLC or UPLC system with a UV/Vis or DAD detector.[5][11]
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3. Sample Preparation:

  • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: 275 nm.
  • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 80 | | 17.0 | 80 | | 17.1 | 30 | | 20.0 | 30 |

5. Data Analysis:

  • Integrate all peaks. Calculate the area percentage of the main peak to determine purity. The primary isomeric impurity, 2'-Hydroxy-3',5'-dimethylacetophenone, will likely elute shortly before or after the main peak.

This protocol describes a robust method for removing colored impurities and enhancing the overall purity of the final product.[8]

1. Solvent Selection:

  • Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water, or ethyl acetate and heptane, are common starting points.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the primary solvent (e.g., ethanol) portion-wise while heating and stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization:

  • Remove the flask from the heat source.
  • Cautiously add a small amount of activated carbon (approx. 1-2% by weight of your compound). Caution: Adding carbon to a boiling solution can cause it to bump violently.
  • Gently swirl the mixture and heat it again for 5-10 minutes.

4. Hot Filtration:

  • Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the filter funnel.

5. Crystallization:

  • Allow the clear filtrate to cool slowly to room temperature. If using a co-solvent (like water), add it dropwise to the hot filtrate until turbidity persists, then re-heat to clarify before cooling.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
  • Wash the crystals with a small amount of ice-cold solvent.
  • Dry the purified crystals in a vacuum oven to remove all residual solvent.

7. Validation:

  • Assess the purity of the recrystallized product using the HPLC method in Protocol 1 to confirm the successful removal of impurities.

Part 3: Visualizing Impurity Formation

The following diagram illustrates the Fries rearrangement synthesis pathway, highlighting the formation of the desired para product and the key ortho isomeric impurity.

G cluster_start Starting Material cluster_reaction Fries Rearrangement cluster_products Products & Impurities SM 2,6-Dimethylphenyl Acetate intermediate Intermediate Complex SM->intermediate Acyl-Catalyst Complex Formation reagent Lewis Acid (e.g., AlCl₃) product This compound (Desired Para Product) intermediate->product Para Migration (Major Pathway) impurity 2'-Hydroxy-3',5'-dimethylacetophenone (Ortho Isomeric Impurity) intermediate->impurity Ortho Migration (Minor Pathway)

Caption: Fries rearrangement pathway showing formation of the desired product and an isomeric impurity.

References

Technical Support Center: Resolving Solubility Issues with 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Support Division

Welcome to the technical support center for 4'-Hydroxy-3',5'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. As a substituted acetophenone, this molecule presents a classic case of poor aqueous solubility, which can be a significant hurdle in obtaining reliable and reproducible data in biological assays. This document provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure your success.

Physicochemical Profile of this compound

A foundational understanding of the compound's properties is the first step in troubleshooting. Its structure, characterized by a phenolic hydroxyl group and a substituted aromatic ring, dictates its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]
Appearance Solid[2]
Melting Point 151-155 °C[2]
Structure Phenolic ketone with methyl groups ortho to the hydroxyl group
Predicted Solubility Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS) and it won't dissolve. Why is this happening?

A: This is expected behavior due to the compound's chemical structure. The molecule is predominantly hydrophobic (water-repelling) because of its aromatic ring and methyl groups. While the hydroxyl (-OH) and ketone (C=O) groups add some polarity, they are insufficient to overcome the nonpolar nature of the carbon backbone, leading to poor aqueous solubility. Over 70% of new chemical entities face this challenge, making it a primary obstacle in drug development.[5] Direct dissolution in aqueous media is rarely successful for compounds of this class.

Q2: What is the recommended starting solvent to create a high-concentration stock solution?

A: For initial stock solution preparation, a water-miscible organic solvent is required. The most common and highly recommended solvent is Dimethyl sulfoxide (DMSO) .[4][6] Ethanol is another viable option. These solvents can dissolve the compound at high concentrations (e.g., 10-100 mM) by disrupting the intermolecular forces between the compound molecules.[6] Always ensure the compound is fully dissolved, using gentle warming (to 37°C) or brief sonication if necessary, before proceeding with dilutions.

Q3: My compound dissolved perfectly in DMSO, but when I added it to my cell culture media, a precipitate formed immediately. What is causing this and how can I fix it?

A: This phenomenon is known as "crashing out" and is a classic sign of exceeding the compound's aqueous solubility limit.[6] When the concentrated DMSO stock is rapidly diluted into the aqueous environment of the media, the solvent composition shifts dramatically from 100% organic to >99% aqueous. The compound is no longer soluble in this new environment and precipitates.

The primary solution is to modify your dilution technique:

  • Use Pre-warmed Media: Always add the compound to media that has been pre-warmed to 37°C, as solubility often increases with temperature.[6]

  • Perform Serial or Stepwise Dilutions: Instead of a single large dilution, perform a series of smaller dilution steps. This gradual reduction in solvent concentration is less of a shock to the compound and helps keep it in solution.[6]

  • Add Dropwise While Vortexing: Add the stock solution slowly (drop-by-drop) to the media while gently vortexing or swirling.[6] This promotes rapid dispersal and avoids localized high concentrations that can initiate precipitation.

  • Lower the Final Concentration: The final concentration you are trying to achieve may simply be too high. It is critical to first determine the maximum soluble concentration in your specific medium.[6]

Q4: How does pH affect the solubility of this compound?

A: The pH of the aqueous solution can significantly impact the solubility of this compound due to its phenolic hydroxyl group.[7]

  • At Acidic to Neutral pH (pH < 8): The hydroxyl group remains protonated (-OH). In this state, the molecule is less polar and its solubility is low.

  • At Alkaline/Basic pH (pH > 9-10): The hydroxyl group can be deprotonated to form a phenoxide salt (-O⁻).[8] This introduces a negative charge, making the molecule an ion. This ionized form is significantly more polar and, therefore, more soluble in water.[7][8][9]

While adjusting pH is a powerful solubilization technique, be cautious in biological experiments. Drastic pH changes can harm cells or affect protein function.[10] If your experimental system can tolerate a slightly basic pH, it may be a viable strategy.

Section 2: In-Depth Troubleshooting Guides

For more persistent solubility issues, a systematic approach is required. These guides provide structured workflows and advanced strategies.

Guide 1: Systematic Approach to Solubilization

The following workflow provides a decision-making framework for achieving a clear, stable solution for your experiments.

G start_node Start: Undissolved Compound prep_stock Prepare 10-100 mM Stock in 100% DMSO or Ethanol start_node->prep_stock Goal: Prepare soluble stock process_node process_node decision_node decision_node solution_node solution_node advanced_node advanced_node check_dissolved Is stock fully dissolved? prep_stock->check_dissolved Vortex/sonicate dilute Dilute into pre-warmed (37°C) aqueous media using stepwise dilution while vortexing check_dissolved->dilute Yes fail_stock Stock will not dissolve. Try gentle warming (37-40°C). If still insoluble, the compound may have degraded or is impure. check_dissolved->fail_stock No check_precipitate Precipitate forms? dilute->check_precipitate Observe solution success Success: Proceed with Experiment check_precipitate->success No troubleshoot Troubleshoot Dilution check_precipitate->troubleshoot Yes lower_conc Lower the final working concentration. Determine max solubility via protocol. troubleshoot->lower_conc Option 1 ph_adjust Adjust media pH to >8.0 (if experiment allows). Phenol deprotonates, increasing solubility. troubleshoot->ph_adjust Option 2 advanced Use Advanced Formulation (Co-solvents, Surfactants, Cyclodextrins) troubleshoot->advanced Option 3

Caption: Troubleshooting Workflow for Solubilization

Guide 2: Preventing Precipitation in Aqueous Media

Precipitation during dilution into buffers or cell culture media is the most common failure point. This occurs because the final concentration exceeds the thermodynamic solubility limit in the final solvent system (which is mostly water).

Causality: The high concentration of an organic solvent like DMSO in the stock solution creates a favorable environment for the hydrophobic compound.[11][12][13] Upon rapid dilution into an aqueous medium, the DMSO is diluted, and water molecules, which preferentially interact with each other, effectively "force" the hydrophobic compound out of solution, causing it to aggregate and precipitate.[14][15]

Best Practices for Dilution:

  • Final Solvent Concentration: Aim for a final organic solvent concentration of <0.5% (e.g., <5 µL of DMSO per 1 mL of media). High solvent concentrations can be toxic to cells and can also affect compound activity.

  • Temperature is Key: Always use media pre-warmed to your experimental temperature (typically 37°C).[6] Heating provides the energy needed to overcome the forces holding the crystal lattice together, increasing the rate and extent of dissolution.

  • Energy of Mixing: Adding the stock solution dropwise into the vortex of the swirling media provides mechanical energy that helps break apart nascent precipitates and ensures the compound is rapidly dispersed below its local solubility limit.[6]

Guide 3: Advanced Solubilization Strategies

If standard methods fail, especially for high-concentration studies, advanced formulation strategies may be necessary. These typically require more development but can significantly enhance solubility.[16]

  • Co-solvents: The use of a mixture of solvents can enhance solubility.[11] For example, using a stock solvent of 10% DMSO and 90% PEG 400 may keep a compound in solution better than DMSO alone upon aqueous dilution. Common co-solvents include polyethylene glycols (PEGs), propylene glycol, and glycerin.[17]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[9][18] Non-ionic surfactants like Tween® 80 or Solutol® HS 15 are often used in preclinical formulations.[17][18]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing its solubility.[5][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Section 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock in DMSO and Dilution into Cell Culture Media

This protocol provides a reliable method for preparing a compound for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

Procedure:

  • Prepare High-Concentration Stock (100 mM):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 1.642 mg of the compound (for 100 µL of stock) or 16.42 mg (for 1 mL of stock).

    • Add the corresponding volume of 100% DMSO to achieve a 100 mM concentration.

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. If needed, briefly sonicate in a water bath. Visually inspect against a light source to ensure no solid particles remain. This is your master stock .

  • Create an Intermediate Dilution in DMSO (10 mM):

    • Perform a 1:10 dilution of your 100 mM master stock in 100% DMSO to create a 10 mM intermediate stock. This helps in reducing the volume of DMSO added to your final media.

  • Perform Stepwise Dilution into Pre-Warmed Media (to 10 µM):

    • Pre-warm your complete cell culture medium to 37°C in a water bath.[6]

    • To prepare a 100 µM working solution, add 10 µL of the 10 mM intermediate stock to 990 µL of pre-warmed media. Add the stock solution slowly into the media while gently vortexing. This results in a final DMSO concentration of 1%.

    • To achieve a final concentration of 10 µM, perform a further 1:10 dilution by adding 100 µL of the 100 µM working solution to 900 µL of pre-warmed media. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

  • Final Inspection:

    • After the final dilution, visually inspect the solution for any signs of cloudiness or precipitate. If the solution remains clear, it is ready for your experiment. If precipitation occurs, the final concentration is too high, and the dilution series should be repeated to achieve a lower final concentration.[6]

Section 4: Safety & Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazard Statements: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[20] When handling the powder, use a dust mask or work in a well-ventilated area to avoid inhalation.[20]

  • Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[21]

References

Technical Support Center: Optimizing Reaction Conditions for 4-Acetyl-2,6-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetyl-2,6-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this important synthetic transformation.

I. Introduction to the Synthesis of 4-Acetyl-2,6-dimethylphenol

4-Acetyl-2,6-dimethylphenol is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation is most commonly achieved through the Fries rearrangement of 2,6-dimethylphenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] While seemingly straightforward, this reaction is often accompanied by challenges related to regioselectivity, yield, and purification due to the steric hindrance imposed by the two methyl groups on the aromatic ring.

This guide will focus on troubleshooting and optimizing the Fries rearrangement for the synthesis of 4-Acetyl-2,6-dimethylphenol, providing practical solutions based on established chemical principles.

II. Troubleshooting Guide

This section addresses specific issues that may arise during your experiment in a question-and-answer format.

Issue 1: Low or No Yield of 4-Acetyl-2,6-dimethylphenol

Question: I am performing the Fries rearrangement of 2,6-dimethylphenyl acetate but observe a very low yield of the desired product, or in some cases, no product at all. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Fries rearrangement of sterically hindered substrates like 2,6-dimethylphenyl acetate can be attributed to several factors. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst Activity and Stoichiometry:

  • Cause: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[2] Any moisture present in the reaction setup, solvent, or starting material will deactivate the catalyst. An insufficient amount of catalyst can also lead to an incomplete reaction.

  • Solution:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use a fresh, high-purity, anhydrous grade of AlCl₃. Handle it quickly in a glovebox or under a positive pressure of inert gas to minimize exposure to atmospheric moisture.

    • Use a stoichiometric excess of AlCl₃. A molar ratio of 1.1 to 1.5 equivalents relative to the 2,6-dimethylphenyl acetate is a good starting point.[3] This is because the catalyst complexes with both the starting ester and the product phenol.[4]

2. Reaction Temperature and Time:

  • Cause: The Fries rearrangement is temperature-dependent.[1] A temperature that is too low will result in a sluggish or incomplete reaction. Conversely, excessively high temperatures can lead to the formation of undesired side products and decomposition.[2]

  • Solution:

    • For the synthesis of 4-acetyl-2,6-dimethylphenol (the para product), lower reaction temperatures are generally favored.[1][5] Start with a temperature range of 0-25 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The reaction may require several hours to reach completion.

3. Quenching and Workup Procedure:

  • Cause: Improper quenching of the reaction can lead to product degradation. The aluminum chloride complexes formed during the reaction must be carefully decomposed.[2]

  • Solution:

    • Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This exothermic process should be performed in an ice bath to control the temperature. The acid is necessary to protonate the phenoxide and break up the aluminum complexes.

4. Substrate Quality:

  • Cause: The purity of the starting material, 2,6-dimethylphenyl acetate, is crucial. Impurities can interfere with the reaction.

  • Solution:

    • Ensure the 2,6-dimethylphenyl acetate is pure. If necessary, purify it by distillation or chromatography before use.

Issue 2: Formation of the Ortho-Isomer (2-Acetyl-3,5-dimethylphenol)

Question: My reaction is producing a significant amount of the undesired ortho-isomer. How can I improve the selectivity for the para-product (4-Acetyl-2,6-dimethylphenol)?

Answer: The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. The formation of the para-product is kinetically favored, while the ortho-product is the thermodynamically more stable isomer.[1] Here's how to favor the formation of 4-Acetyl-2,6-dimethylphenol:

1. Temperature Control:

  • Principle: Lower reaction temperatures favor the formation of the para product.[6] At higher temperatures, the initially formed para-product can revert to the starting ester and then rearrange to the more stable ortho-isomer.

  • Recommendation: Maintain a low reaction temperature, ideally between 0 °C and 25 °C.[7]

2. Solvent Polarity:

  • Principle: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[1][8]

  • Recommendation: While carbon disulfide is a traditional non-polar solvent, for favoring the para product, consider using a more polar solvent like nitrobenzene or 1,2-dichloroethane.[7][9] However, be aware of the toxicity and potential for side reactions with these solvents. Solvent-free conditions, if feasible, can also be explored.[9]

Issue 3: Difficulty in Purifying the Product

Question: I am having trouble separating 4-Acetyl-2,6-dimethylphenol from the unreacted starting material and the ortho-isomer. What are the best purification methods?

Answer: The similar physical properties of the product, starting material, and isomeric byproduct can make purification challenging. A combination of techniques is often most effective.

1. Steam Distillation:

  • Principle: The ortho-isomer, 2-acetyl-3,5-dimethylphenol, can form an intramolecular hydrogen bond, which makes it more volatile than the para-isomer. The para-isomer can form intermolecular hydrogen bonds, leading to a higher boiling point.[6]

  • Procedure: After the initial workup and extraction, the crude product mixture can be subjected to steam distillation. The ortho-isomer will co-distill with the steam, leaving the desired para-product and unreacted starting material behind.

2. Recrystallization:

  • Principle: This technique relies on the differences in solubility of the components in a particular solvent at different temperatures.

  • Procedure: After removing the ortho-isomer by steam distillation, the remaining solid can be recrystallized from a suitable solvent or solvent mixture. Hexane, or a mixture of hexane and ethyl acetate, is often a good choice.

3. Column Chromatography:

  • Principle: This is a highly effective method for separating compounds with similar polarities.

  • Procedure: If recrystallization does not provide sufficient purity, silica gel column chromatography can be employed. A gradient elution with a mixture of hexane and ethyl acetate is typically effective. Monitor the fractions by TLC to isolate the pure 4-Acetyl-2,6-dimethylphenol.

III. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fries Rearrangement?

A1: The Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid catalyst (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester bond, leading to the formation of an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, typically at the ortho and para positions, via an electrophilic aromatic substitution reaction.[10] Subsequent hydrolysis liberates the hydroxy aryl ketone.

Q2: Are there alternative catalysts to Aluminum Chloride?

A2: Yes, while AlCl₃ is the most common catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[4][11] In some cases, Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid have been employed.[1] More environmentally friendly solid acid catalysts, such as zeolites, have also been investigated to avoid the use of corrosive and toxic traditional acids.[12]

Q3: Can I perform a Friedel-Crafts acylation directly on 2,6-dimethylphenol?

A3: Direct Friedel-Crafts acylation of phenols can be problematic. Phenols can react with acyl halides to form esters (O-acylation) instead of the desired hydroxyaryl ketones (C-acylation).[1] The Fries rearrangement cleverly circumvents this issue by first intentionally forming the ester and then rearranging it to the C-acylated product.[7]

Q4: What are the key safety precautions when working with aluminum chloride?

A4: Aluminum chloride is a corrosive and water-reactive substance that requires careful handling.

  • Moisture Sensitivity: It reacts violently and exothermically with water, releasing corrosive hydrogen chloride gas.[13][14] All reactions should be conducted under strictly anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile or PVC).[13][15]

  • Handling: Handle anhydrous aluminum chloride in a well-ventilated fume hood.

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to ice, as the process is highly exothermic.

IV. Experimental Protocols & Data

General Protocol for the Synthesis of 4-Acetyl-2,6-dimethylphenol via Fries Rearrangement

This protocol is a general guideline and may require optimization for your specific setup and scale.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for an inert gas (nitrogen or argon).

  • Reagent Addition:

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

    • Cool the mixture to 0 °C in an ice bath.

    • In the dropping funnel, place a solution of 2,6-dimethylphenyl acetate (1.0 equivalent) in the same anhydrous solvent.

  • Reaction:

    • Slowly add the solution of 2,6-dimethylphenyl acetate to the stirred suspension of aluminum chloride at a rate that maintains the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 3M HCl). Stir vigorously until all the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by steam distillation, recrystallization, or column chromatography as described in the troubleshooting section.

Data Summary: Influence of Reaction Conditions on Fries Rearrangement

The following table summarizes the general effects of key reaction parameters on the outcome of the Fries rearrangement.

ParameterConditionPredominant ProductRationale
Temperature Low (< 25 °C)para-isomerKinetically controlled product[1][5]
High (> 60 °C)ortho-isomerThermodynamically controlled product[1]
Solvent Polarity Non-polar (e.g., CS₂)ortho-isomerFavors intramolecular rearrangement[1]
Polar (e.g., Nitrobenzene)para-isomerFavors intermolecular rearrangement[1]

V. Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield of 4-Acetyl-2,6-dimethylphenol catalyst Check Catalyst Activity & Stoichiometry start->catalyst temp_time Optimize Reaction Temperature & Time start->temp_time workup Review Quenching & Workup Procedure start->workup substrate Verify Substrate Purity start->substrate solution1 Use fresh, anhydrous AlCl3 in excess (1.1-1.5 eq.) catalyst->solution1 solution2 Maintain low temp (0-25°C) for para-selectivity & monitor by TLC/GC temp_time->solution2 solution3 Quench slowly onto ice/HCl mixture workup->solution3 solution4 Purify starting material if necessary substrate->solution4

Caption: Troubleshooting flowchart for low product yield.

Reaction Mechanism: Fries Rearrangement

G cluster_1 Step 1: Catalyst Coordination cluster_2 Step 2: Acylium Ion Formation cluster_3 Step 3: Electrophilic Aromatic Substitution cluster_4 Step 4: Hydrolysis ester 2,6-Dimethylphenyl Acetate complex Ester-AlCl3 Complex ester->complex + AlCl3 catalyst AlCl3 acylium Acylium Ion + Aluminum Phenoxide complex->acylium Rearrangement attack Attack on Aromatic Ring acylium->attack product_complex Product-AlCl3 Complex attack->product_complex final_product 4-Acetyl-2,6-dimethylphenol product_complex->final_product + H3O+

Caption: Simplified mechanism of the Fries rearrangement.

VI. References

  • Organic Chemistry Portal. Fries Rearrangement. --INVALID-LINK--

  • Wikipedia. Fries rearrangement. --INVALID-LINK--

  • Google Patents. US3985783A - Process for ring acylation of phenols. --INVALID-LINK--

  • Sigma-Aldrich. Fries Rearrangement. --INVALID-LINK--

  • Catalysis Science & Technology. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. --INVALID-LINK--

  • BYJU'S. What is the Fries Rearrangement Reaction?. --INVALID-LINK--

  • Alfa Chemistry. Fries Rearrangement. --INVALID-LINK--

  • BenchChem. Improving the yield of the Friedel-Crafts acylation for substituted phenols. --INVALID-LINK--

  • Redox. Safety Data Sheet Aluminium Chloride. --INVALID-LINK--

  • J&K Scientific LLC. Fries Rearrangement. --INVALID-LINK--

  • Grokipedia. Fries rearrangement. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. --INVALID-LINK--

  • BenchChem. Fries Rearrangement Reaction: Technical Support Center. --INVALID-LINK--

  • Fisher Scientific. Aluminum Chloride 0.1M (AC7350SS) - Safety Data Sheet. --INVALID-LINK--

  • Sigma-Aldrich. Fries Rearrangement (Reactions). --INVALID-LINK--

  • Sigma-Aldrich. Fries Rearrangement. --INVALID-LINK--

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. --INVALID-LINK--

  • ResearchGate. How can i perform Friedel crafts acylation with phenol?. --INVALID-LINK--

  • DCM Shriram. Material Safety Data Sheet. --INVALID-LINK--

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. --INVALID-LINK--

  • YouTube. Fries Rearrangement. --INVALID-LINK--

  • YouTube. Fries Rearrangement mechanism trick / Organic Name Reaction Mechanism / Fries Rearrangement IIT JEE. --INVALID-LINK--

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. --INVALID-LINK--

  • ResearchGate. Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 : 2). --INVALID-LINK--

  • ResearchGate. Optimization of reaction conditions for Fries rearrangement. --INVALID-LINK--

  • PrepChem.com. Synthesis of methyl 4-acetyl-2,6-dimethylphenoxyacetate. --INVALID-LINK--

  • BenchChem. Troubleshooting regioselectivity issues in the Fries rearrangement of phenolic esters.. --INVALID-LINK--

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. --INVALID-LINK--

  • Organic Chemistry Portal. Friedel-Crafts Acylation. --INVALID-LINK--

  • ResearchGate. Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's rearrangement. --INVALID-LINK--

  • Sigma-Aldrich. Friedel–Crafts Acylation. --INVALID-LINK--

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. --INVALID-LINK--

  • YouTube. What is Fries Rearrangement ? | Mechanism, Questions & Tricks | One Chemistry. --INVALID-LINK--

  • National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. --INVALID-LINK--

  • PrepChem.com. Synthesis of 2,6-dichloro-4-acetylphenol. --INVALID-LINK--

  • Google Patents. CN101967092A - Method for synthesizing 2,6-dimethyl phenoxyacetic acid. --INVALID-LINK--

  • Google Patents. US3337642A - Process for the purification of 2, 6-dimethylphenol. --INVALID-LINK--

  • Google Patents. US3714269A - Process for producing 2,6-dimethylphenol. --INVALID-LINK--

  • BenchChem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. --INVALID-LINK--

  • Chemistry Journal of Moldova. Organic Synthesis by use of acetyl group of acetophenones. --INVALID-LINK--

References

Technical Support Center: Synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, a key intermediate in various research and development applications. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered during its synthesis, primarily via the Fries Rearrangement of 2,6-dimethylphenyl acetate. Our goal is to provide you with the causal logic behind experimental protocols, enabling you to diagnose issues and optimize your reaction outcomes effectively.

Core Synthesis Workflow

The most prevalent route to 1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves a two-step process starting from 2,6-dimethylphenol. The phenol is first O-acylated to form the stable ester intermediate, which is then subjected to a Lewis acid-catalyzed Fries Rearrangement to yield the desired C-acylated product.

SynthesisWorkflow cluster_0 Step 1: O-Acylation cluster_1 Step 2: Fries Rearrangement Start 2,6-Dimethylphenol Ester 2,6-Dimethylphenyl acetate Start->Ester Acetic Anhydride Pyridine or other base Product 1-(4-hydroxy-3,5-dimethylphenyl)ethanone (para-isomer, Desired) Ester->Product Lewis Acid (e.g., AlCl₃) Low Temperature SideProduct 1-(2-hydroxy-3,5-dimethylphenyl)ethanone (ortho-isomer) Ester->SideProduct Lewis Acid (e.g., AlCl₃) High Temperature Mechanism Start 2,6-Dimethylphenyl acetate + AlCl₃ Complex Initial O-AlCl₃ Complex Start->Complex Coordination Acylium Acylium Ion Intermediate [CH₃CO]⁺ Complex->Acylium Intramolecular rearrangement Phenoxide Phenoxide-AlCl₃ Complex Complex->Phenoxide OrthoAttack σ-complex (ortho-attack) Acylium->OrthoAttack Electrophilic Attack (Kinetic) ParaAttack σ-complex (para-attack) Acylium->ParaAttack Electrophilic Attack (Thermodynamic) CleavageProduct 2,6-Dimethylphenol (Cleavage) Phenoxide->CleavageProduct Hydrolysis during workup OrthoProduct ortho-Isomer OrthoAttack->OrthoProduct Deprotonation ParaProduct para-Isomer (Desired) ParaAttack->ParaProduct Deprotonation

Technical Support Center: Degradation Pathways of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4'-Hydroxy-3',5'-dimethylacetophenone. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret your experimental data accurately, and ensure the integrity of your research.

Introduction to the Stability of this compound

This compound is a substituted aromatic ketone with a phenolic hydroxyl group. This combination of functional groups makes the molecule susceptible to various degradation pathways, primarily driven by light, oxidative stress, pH, and temperature. Understanding these degradation routes is critical for developing stable formulations, defining appropriate storage conditions, and establishing reliable analytical methods. This guide will delve into the likely degradation mechanisms and provide practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to four primary degradation pathways:

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The phenolic group is a known chromophore that can absorb light energy, leading to the formation of reactive species like phenoxyl radicals.[1][2][3]

  • Oxidative Degradation: The phenolic hydroxyl group is sensitive to oxidation, for instance by peroxide species. This can lead to the formation of quinone-type structures or ring-opening products. The acetyl group can also undergo oxidation, potentially leading to a Baeyer-Villiger rearrangement.[4][5]

  • Hydrolytic Degradation: While the ether linkage is absent, the stability of the compound can be affected by pH. Under strongly acidic or basic conditions, catalysis of other degradation pathways can be accelerated. The acetyl group itself is generally stable to hydrolysis under mild conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other fragmentation reactions can occur, leading to the formation of various volatile and non-volatile degradation products.

Q2: I've observed a change in the color of my this compound sample during storage. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly through oxidation or photodegradation. The formation of quinone-like structures or polymeric materials resulting from the reaction of phenoxyl radicals can lead to the observed color change. It is crucial to store the compound in a tightly sealed container, protected from light, and in a cool, dark place to minimize these degradation pathways.

Q3: My HPLC analysis shows a new, unexpected peak in my aged sample of this compound. How can I identify this degradation product?

A3: The appearance of new peaks in your HPLC chromatogram is a clear sign of degradation. To identify the unknown compound, a forced degradation study is highly recommended.[6][7] By subjecting the compound to controlled stress conditions (acid, base, peroxide, heat, and light), you can generate a profile of potential degradation products. The retention time of the unknown peak can then be compared to the peaks generated in the forced degradation study. For structural elucidation, techniques like LC-MS/MS are invaluable. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide significant clues about the structure of the degradant.[8][9][10][11][12]

Q4: What are the expected mass fragmentation patterns for this compound and its potential degradation products?

A4: Understanding the mass spectral fragmentation of the parent compound is key to identifying its degradants. For this compound (MW: 164.20 g/mol ), the following key fragments in electron ionization mass spectrometry (EI-MS) can be anticipated:

  • Molecular Ion Peak (M+•): m/z 164

  • Loss of a methyl radical (-•CH3): m/z 149 (from the acetyl group)

  • Formation of the acylium ion: m/z 121 (loss of the acetyl group)

  • Loss of carbon monoxide (-CO) from the acylium ion: m/z 93

When analyzing degradation products, look for mass shifts corresponding to specific chemical modifications. For example, the addition of an oxygen atom (+16 Da) could indicate hydroxylation, while the loss of two hydrogen atoms (-2 Da) might suggest the formation of a quinone.

Potential Degradation Product Plausible Molecular Weight Expected Key Mass Fragments (m/z)
Hydroquinone derivative (from Baeyer-Villiger)180.19180, 138, 110
Quinone derivative162.18162, 134, 106
Product of oxidative demethylation150.17150, 135, 107

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The solvent may not be inert or may contain impurities (e.g., peroxides in THF or ethers). The pH of the solution may be promoting degradation.Use high-purity, peroxide-free solvents. If possible, buffer the solution to a neutral pH. Store solutions in the dark and at low temperatures.
Inconsistent results in stability studies. Variations in experimental conditions (temperature, light exposure, oxygen levels). Inconsistent sample preparation.Tightly control all experimental parameters. Use a validated sample preparation protocol. Prepare fresh solutions for each experiment.
Poor separation of degradation products from the parent peak in HPLC. The chosen HPLC method is not stability-indicating.Develop a stability-indicating HPLC method. This involves screening different columns, mobile phases, and gradient profiles to achieve adequate resolution between the parent compound and all potential degradation products.[13][14]
Difficulty in identifying a major degradation product. The degradation product may be unstable or may not ionize well in the mass spectrometer.Use a different ionization technique (e.g., chemical ionization instead of electron impact). Consider derivatization of the degradation product to improve its stability or ionization efficiency. Isolate the degradation product using preparative HPLC for analysis by other techniques like NMR.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under different stress conditions.

Photodegradation Pathway

G parent This compound rad_cation Phenoxyl Radical Cation parent->rad_cation UV light (hν) Photoionization phenoxyl Phenoxyl Radical rad_cation->phenoxyl -H+ quinone_methide Quinone Methide Intermediate phenoxyl->quinone_methide Rearrangement hydroxylated Hydroxylated Products phenoxyl->hydroxylated +•OH polymeric Polymeric Products phenoxyl->polymeric Radical Coupling quinone_methide->polymeric Polymerization

Caption: Predicted photodegradation of this compound.

Oxidative Degradation Pathway

G parent This compound bv_intermediate Baeyer-Villiger Intermediate parent->bv_intermediate H2O2, Base quinone Quinone Derivative parent->quinone Oxidation ester Hydroquinone Monoacetate Derivative bv_intermediate->ester Rearrangement hydroquinone Hydroquinone Derivative ester->hydroquinone Hydrolysis ring_opened Ring-Opened Products quinone->ring_opened Further Oxidation

Caption: Predicted oxidative degradation of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways.[6][7][15][16][17]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., UV lamp at 254 nm) for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Initial Method Scouting:

  • Column Selection: Screen a variety of C18 and other stationary phases (e.g., phenyl-hexyl) to find the best selectivity for the parent compound and its degradation products.

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile or methanol and water (with 0.1% formic acid or ammonium acetate buffer).

  • Detection: Use a photodiode array (PDA) detector to monitor the elution of all components and to check for peak purity.

2. Method Optimization:

  • Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of all peaks.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.

References

Technical Support Center: Analytical Method Development for 4'-Hydroxy-3',5'-dimethylacetophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 4'-Hydroxy-3',5'-dimethylacetophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Our approach moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring robust and reliable results.

Section 1: Analyte Characteristics & Handling

Before embarking on method development, a thorough understanding of the analyte is paramount. This compound (CAS: 5325-04-2) is a substituted acetophenone with properties that influence analytical strategy.[1]

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₂[1]
Molecular Weight164.20 g/mol [1]
Melting Point151-155 °C
AppearanceOff-white to pale beige solid[2]
SolubilitySoluble in polar organic solvents like ethanol and methanol; limited solubility in nonpolar solvents.[3]
Frequently Asked Questions (FAQs): Analyte Handling

Q1: What is the best solvent for preparing stock solutions of this compound?

A1: Due to its phenolic hydroxyl group and overall structure, methanol or acetonitrile are excellent choices for preparing stock solutions. They are polar, volatile, and compatible with common chromatographic techniques like HPLC. For a 1 mg/mL stock solution, accurately weigh 10 mg of the standard and dissolve it in a 10 mL volumetric flask using the chosen solvent.

Q2: Are there any stability concerns I should be aware of?

A2: Yes. Phenolic compounds can be susceptible to oxidation, especially at non-acidic pH or when exposed to light and elevated temperatures. It is recommended to store stock solutions in amber vials at 2-8°C to minimize degradation. For long-term storage, freezing (-20°C) is advisable. Always prepare fresh working standards daily to ensure accuracy.

Section 2: High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the most common and robust technique for quantifying non-volatile, polar compounds like this compound. A reverse-phase (RP) method is the logical starting point.

HPLC Workflow Overview

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation & Degassing SystemSuitability System Suitability Test (SST) MobilePhase->SystemSuitability StandardPrep Standard & Sample Preparation StandardPrep->SystemSuitability Injection Sample Injection SystemSuitability->Injection If SST Passes DataAcquisition Data Acquisition Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis.

Recommended Starting HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid maintains an acidic pH (~2.5-3.0) to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[4][5]
Gradient 70% A / 30% B, isocraticAn isocratic method is simpler and more robust for a single analyte. This starting ratio should provide reasonable retention. Adjust as needed.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CProvides better reproducibility of retention time by minimizing viscosity fluctuations.
Injection Vol. 10 µLA good starting volume to avoid overloading the column while ensuring adequate signal.
Detector UV/DAD at ~280 nmThe conjugated system of the acetophenone will have a strong UV absorbance. A DAD allows for peak purity assessment.

HPLC Troubleshooting Guide

HPLC_Troubleshooting Problem { Problem Observed | Peak Tailing} Cause1 Potential Cause Secondary Interactions Problem:p->Cause1:c Cause2 Potential Cause Column Void / Frit Blockage Problem:p->Cause2:c Cause3 Potential Cause Sample Overload Problem:p->Cause3:c Solution1a {Solution | Decrease Mobile Phase pH} Cause1->Solution1a Solution1b {Solution | Use End-capped Column} Cause1->Solution1b Solution2 {Solution | Reverse Flush or Replace Column} Cause2->Solution2 Solution3 {Solution | Reduce Injection Concentration} Cause3->Solution3

Caption: Troubleshooting decision tree for peak tailing in HPLC.

Q3: My peak is tailing significantly. What is the cause and how do I fix it?

A3: Peak tailing for a phenolic compound like this is most often caused by secondary interactions between the analyte's hydroxyl group and active silanol groups on the silica-based stationary phase.[6]

  • Primary Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-3.0). Using 0.1% phosphoric or formic acid will suppress the ionization of both the analyte and the silanols, minimizing this unwanted interaction.[4][5]

  • Secondary Solution: If the problem persists, you may be using an older, Type-A silica column. Switch to a modern, high-purity, end-capped C18 column, which has far fewer free silanol groups.

  • Other Causes: A blocked column frit or a void at the column inlet can also cause tailing. Try reverse-flushing the column (disconnect from the detector first). If that fails, the column may need replacement.[6]

Q4: My retention time is shifting between injections. What's wrong?

A4: Retention time instability points to a lack of equilibrium or a change in the system.[7]

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For reverse-phase, flushing with 10-15 column volumes is typically sufficient.

  • Mobile Phase Composition: If you are mixing the mobile phase online, check that the pump is functioning correctly and there are no leaks. If preparing it manually (pre-mixed), ensure it is homogenous and that no selective evaporation of the more volatile organic component has occurred.

  • Temperature Fluctuation: A fluctuating column temperature will cause retention shifts. Use a column oven set to a stable temperature (e.g., 30°C) for consistent results.[8]

Q5: I'm seeing a high backpressure in the system. What should I do?

A5: High backpressure is usually due to a blockage.

  • Isolate the Source: Work backward from the detector. Disconnect the column and see if the pressure drops. If it does, the column is the source. If not, continue disconnecting fittings until the pressure returns to normal to find the blocked tubing or component.

  • Column Blockage: This is often caused by particulate matter from the sample or mobile phase. Always filter your samples and mobile phases. A blocked column can sometimes be cleared by reverse-flushing. To prevent this, always use an in-line filter and a guard column.[6][8]

Section 3: Gas Chromatography (GC) Method Development

While HPLC is preferred, GC can be a viable alternative, particularly if coupled with a mass spectrometer (MS) for identification purposes. The analyte will likely require derivatization to increase its volatility and thermal stability.

Frequently Asked Questions (FAQs): GC Method

Q1: Do I need to derivatize this compound for GC analysis?

A1: Yes, derivatization is highly recommended. The free hydroxyl group can cause peak tailing due to interactions with the stationary phase and potential degradation in the hot inlet. Silylation (e.g., using BSTFA or MSTFA) is a common and effective method to convert the -OH group to a more volatile and stable -OTMS (trimethylsilyl) ether.

Q2: What are the recommended starting parameters for a GC-MS method?

A2: After derivatization, the following parameters provide a good starting point.

ParameterRecommended ConditionRationale
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.
Inlet Temp. 250 °CHot enough to ensure rapid volatilization without causing thermal degradation of the derivatized analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks. Adjust the ratio based on analyte concentration.
Carrier Gas Helium, 1.0 mL/min constant flowInert and provides good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp 15°C/min to 280°C, hold 5 minA temperature ramp is necessary to ensure good separation from solvent and any derivatization byproducts.
MS Interface Transfer Line: 280°C, Ion Source: 230°CPrevents cold spots and analyte condensation.
MS Acquisition Scan mode (e.g., 50-400 m/z) for identification, SIM mode for quantificationScan mode is used during method development to identify the analyte and its fragments. Selected Ion Monitoring (SIM) provides superior sensitivity and selectivity for quantification by monitoring characteristic ions.[9]

Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is essential in drug development to establish the intrinsic stability of a molecule and to ensure the analytical method is "stability-indicating."[10][11] This means the method can separate the intact analyte from any potential degradation products.

Standard Conditions for Forced Degradation Studies
Stress ConditionTypical Reagent & ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, 60°C, 2-8 hoursTo test stability in acidic environments and identify acid-labile groups.[10]
Base Hydrolysis 0.1 M NaOH, 60°C, 1-4 hoursTo test stability in alkaline environments and identify base-labile groups like esters or amides.[10]
Oxidation 3% H₂O₂, Room Temp, 24 hoursTo evaluate susceptibility to oxidation. Phenolic compounds are often sensitive to this stressor.[12]
Thermal 80°C, 48 hours (in solid state and in solution)To assess the impact of heat on the molecule's stability.
Photolytic ICH Q1B conditions (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV)To determine if the molecule is light-sensitive.[11]
Frequently Asked Questions (FAQs): Forced Degradation

Q6: What is the target degradation level in these studies?

A6: The goal is not to completely destroy the analyte. A target degradation of 5-20% is generally considered ideal.[12] This is sufficient to produce and detect primary degradants without the reaction becoming so complex that secondary and tertiary degradants obscure the results. You may need to adjust the stress duration or reagent concentration to achieve this target.

Q7: How do I confirm my method is stability-indicating?

A7: After running your stressed samples, you must demonstrate that the analyte peak is pure and well-resolved from all degradation product peaks.

  • Resolution: The USP resolution factor between the parent peak and the closest degradant should be >1.5.

  • Peak Purity (DAD): If using a Diode Array Detector (DAD), the peak purity analysis should pass for the parent analyte in the presence of its degradants. This confirms that no degradant is co-eluting.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is the cornerstone of reliable and reproducible data. This guide provides an in-depth technical comparison of analytical methods for the quantification of 4'-Hydroxy-3',5'-dimethylacetophenone, a key chemical intermediate. Moving beyond a simple checklist of validation parameters, we will delve into the scientific rationale behind experimental choices and present illustrative data to demonstrate the principles of method validation in practice. This guide is grounded in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidance, ensuring a globally recognized approach to analytical procedure validation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

The Imperative of Method Validation

Before any analytical method can be implemented for routine use, it must undergo a rigorous validation process. Validation provides documented evidence that the procedure is fit for its intended purpose.[10] For this compound, this could range from quantifying its purity in a bulk drug substance to determining its concentration in a reaction mixture. An unvalidated method can lead to inaccurate results, impacting everything from process development to regulatory submissions.

The core validation characteristics, as outlined by the ICH, form the framework of our discussion:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Analytical Landscape for this compound

Given the chemical structure of this compound (a substituted acetophenone), several analytical techniques are suitable for its quantification. This guide will focus on two of the most common and accessible methods in a pharmaceutical development setting: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectroscopy. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for impurity profiling, HPLC and UV-Vis spectroscopy are often the workhorses for routine quantitative analysis.

High-Performance Liquid Chromatography (HPLC): A Deep Dive into Validation

HPLC is a powerful separation technique that is highly suitable for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is the logical starting point due to the compound's moderate polarity.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Target Profile (ATP) MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Finalized Method V_Specificity Specificity / Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_Report Generate Validation Report V_Robustness->V_Report

Caption: A typical workflow for the development and validation of an HPLC method.

Illustrative HPLC Validation Protocol and Data

The following represents a hypothetical but realistic validation of a reversed-phase HPLC method for the quantification of this compound.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 275 nm
Column Temperature 30 °C

1. Specificity:

To demonstrate specificity, a solution of this compound was spiked with potential impurities and degradation products. The chromatogram should show complete separation of the analyte peak from all other peaks. A peak purity analysis using a photodiode array (PDA) detector would further confirm that the analyte peak is spectrally homogeneous.

2. Linearity and Range:

Linearity is established by preparing a series of standard solutions of this compound at different concentrations and analyzing them. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

  • Illustrative Data:

Concentration (µg/mL)Peak Area (mAU*s)
10150,234
25375,890
50751,234
751,126,543
1001,502,111
1251,877,890
  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999

  • Result: A plot of peak area versus concentration yielded a linear equation of y = 15012x + 1234 with an R² of 0.9998. The method is linear over the range of 10-125 µg/mL.

3. Accuracy:

Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo matrix) and comparing the measured value to the true value. This is typically performed at three concentration levels, with multiple preparations at each level.

  • Illustrative Data:

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2524.899.2
5050.3100.6
10099.599.5
  • Acceptance Criteria: Recovery between 98.0% and 102.0%.

  • Result: The average recovery was within the acceptable range, demonstrating the accuracy of the method.

4. Precision:

  • Repeatability (Intra-assay precision): The same sample is analyzed multiple times (e.g., n=6) on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or on a different instrument.

  • Illustrative Data (for a 50 µg/mL sample):

ParameterDay 1 / Analyst 1 (Peak Area)Day 2 / Analyst 2 (Peak Area)
Mean 751,234752,345
Standard Deviation 3,4564,123
% RSD 0.46%0.55%
  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Result: The low RSD values demonstrate good precision.

5. LOD and LOQ:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Illustrative Results:

    • LOD: 0.5 µg/mL

    • LOQ: 1.5 µg/mL

6. Robustness:

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Illustrative Variations:

    • Flow rate: ± 0.1 mL/min

    • Mobile phase composition: ± 2% organic

    • Column temperature: ± 2 °C

The results of the analysis under these varied conditions should not significantly deviate from the results obtained under the original conditions.

UV-Visible Spectroscopy: A Simpler, Faster Alternative

For routine analysis where high specificity is not required, UV-Vis spectroscopy can be a rapid and cost-effective alternative to HPLC. The validation of a UV-Vis spectroscopic method follows the same principles as for HPLC, but the experimental execution is simpler.

Experimental Workflow for UV-Vis Method Validation

UVVis_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Determine λmax MD_Optimize Select Appropriate Solvent MD_Start->MD_Optimize V_Protocol Develop Validation Protocol MD_Optimize->V_Protocol Finalized Method V_Specificity Specificity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Report Generate Validation Report V_LOD_LOQ->V_Report

Caption: A streamlined workflow for the validation of a UV-Vis spectroscopic method.

Illustrative UV-Vis Validation Protocol and Data

Method Parameters:

ParameterCondition
Solvent Methanol
Wavelength (λmax) 275 nm
Instrument Dual-beam UV-Vis Spectrophotometer

1. Specificity:

Specificity is a significant limitation of UV-Vis spectroscopy. Any substance that absorbs at the same wavelength will interfere with the analysis. Therefore, this method is most suitable for pure samples or simple mixtures where the excipients do not absorb at the analytical wavelength.

2. Linearity and Range:

  • Illustrative Data:

Concentration (µg/mL)Absorbance
20.152
40.305
60.458
80.610
100.763
  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999

  • Result: A plot of absorbance versus concentration yielded a linear equation of y = 0.076x + 0.001 with an R² of 0.9999. The method is linear over the range of 2-10 µg/mL.

3. Accuracy and Precision:

The determination of accuracy and precision follows the same principles as for HPLC, with absorbance measurements replacing peak areas. The acceptance criteria are also similar.

Comparison of HPLC and UV-Vis Spectroscopy for the Analysis of this compound

FeatureHPLCUV-Vis Spectroscopy
Specificity High (separates analyte from impurities)Low (prone to interference)
Sensitivity High (low LOD/LOQ)Moderate
Speed Slower (due to chromatographic run time)Faster (direct measurement)
Cost Higher (instrumentation, solvents, columns)Lower
Complexity More complex (requires skilled operators)Simpler
Best Suited For Purity testing, stability studies, analysis of complex mixturesAssay of pure substances, simple formulations

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC and UV-Vis spectroscopy for the analysis of this compound depends on the specific requirements of the analysis. For regulatory submissions, stability studies, and the analysis of samples containing potential impurities, the high specificity and sensitivity of a validated HPLC method are indispensable. For in-process controls or the analysis of highly pure material where speed and cost are primary considerations, a validated UV-Vis spectroscopic method can be a viable and efficient alternative.

Ultimately, a thorough understanding of the principles of method validation, as outlined by regulatory bodies like the ICH, FDA, and USP, is crucial for any scientist involved in the development and analysis of pharmaceutical products.[1][5][7][8][9][10][11][12][13][14] The illustrative examples provided in this guide serve as a practical framework for applying these principles to the analysis of this compound, ensuring the generation of high-quality, reliable, and defensible analytical data. The recent updates in guidelines, such as ICH Q2(R2), emphasize a lifecycle approach to analytical procedures, encouraging a more dynamic and science-based approach to validation.[3][11][15]

References

A Comparative Guide to the Synthesis of 4'-Hydroxy-3',5'-dimethylacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and organic synthesis, the production of key intermediates with high purity and yield is paramount. 4'-Hydroxy-3',5'-dimethylacetophenone, a valuable building block in the synthesis of various bioactive molecules, is one such intermediate. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's performance. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound, also known as 4-acetyl-2,6-dimethylphenol, is a substituted hydroxyacetophenone.[1] Its structure, featuring a hydroxyl group and two methyl groups on the aromatic ring, makes it a versatile precursor for the synthesis of a range of more complex molecules, including pharmaceuticals and other specialty chemicals. The strategic placement of the functional groups allows for a variety of subsequent chemical transformations.

This guide will focus on three principal synthetic strategies for obtaining this compound:

  • Direct Friedel-Crafts Acylation of 2,6-Dimethylphenol: An electrophilic aromatic substitution approach.

  • Fries Rearrangement of 2,6-Dimethylphenyl Acetate: A classic rearrangement reaction of a phenolic ester.

  • Houben-Hoesch Reaction of 2,6-Dimethylphenol: A method involving the reaction of a nitrile with an electron-rich phenol.

Each of these routes will be examined in detail, with a focus on their underlying mechanisms, experimental procedures, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Friedel-Crafts Acylation of 2,6-Dimethylphenol

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][3]

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent (e.g., acetyl chloride) with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol. The hydroxyl group and the two methyl groups on the phenol are ortho- and para-directing activators.[4][5] Due to steric hindrance from the two methyl groups at the ortho positions, the acylation is expected to occur predominantly at the para position, yielding the desired this compound.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials:

  • 2,6-Dimethylphenol

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of 2,6-dimethylphenol (1.0 equivalent) in dry dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Route 2: Fries Rearrangement of 2,6-Dimethylphenyl Acetate

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[6][7] The reaction is catalyzed by Lewis or Brønsted acids and involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring.[8]

Mechanistic Rationale

The reaction mechanism is believed to involve the formation of an acylium ion intermediate, similar to the Friedel-Crafts acylation.[9] The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate an acylium ion and an aluminum phenoxide complex. The acylium ion can then re-attack the aromatic ring at either the ortho or para position. The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para-product and higher temperatures favoring the ortho-product.[10] In the case of 2,6-dimethylphenyl acetate, the para-product, this compound, is the sterically favored product.

References

A Comparative Guide to the Biological Activities of 4'-Hydroxy-3',5'-dimethylacetophenone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant families and fungi, serving as pivotal precursors in the biosynthesis of flavonoids and other secondary metabolites.[1][2] Their versatile chemical scaffold, characterized by a phenyl ring attached to an acetyl group, has made them a subject of intense investigation in medicinal chemistry. These compounds exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1]

This guide focuses on the 4'-Hydroxy-3',5'-dimethylacetophenone scaffold, a specific acetophenone derivative with a unique substitution pattern that provides a foundational structure for synthetic modification. The presence of a hydroxyl group and two methyl groups on the phenyl ring significantly influences its electronic properties and steric profile, offering a versatile platform for the development of novel therapeutic agents.

The objective of this document is to provide a comprehensive comparison of the biological activities of various derivatives synthesized from this core structure. We will delve into key structure-activity relationships (SAR), supported by experimental data, to elucidate how specific chemical modifications modulate their therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of new and effective drugs.

Section 1: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous pathological conditions. The search for potent anti-inflammatory agents with minimal side effects is a cornerstone of drug discovery. Acetophenone derivatives, particularly chalcones synthesized from them, have demonstrated significant potential in modulating key inflammatory pathways.[3][4]

The primary mechanisms of action for these derivatives often involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor kappa B (NF-κB) pathway.[4]

Comparative Analysis of Anti-inflammatory Potency

Derivatization of the 4'-hydroxyacetophenone core, especially through Claisen-Schmidt condensation to form chalcones, has yielded compounds with potent anti-inflammatory effects. The introduction of the α,β-unsaturated ketone system in chalcones is crucial for their activity.

Compound ClassKey Structural FeaturesAssayKey FindingsReference
Parent Acetophenones Hydroxyl and methyl/prenyl groups on the phenyl ring.NO Production in LPS-stimulated Macrophages3,5-diprenyl-4-hydroxyacetophenone (DHAP) significantly inhibited NO production (38.96%) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5][5]
Chalcone Derivatives 1,3-diphenyl-2-propen-1-one scaffold.NO Production in Macrophages2',5'-dihydroxychalcone derivatives showed potent inhibitory effects on NO production in macrophages and microglial cells.[4][4]
Chalcone Derivatives Dimethylamino and dimethoxy substitutions.iNOS Expression & in vivo models4-dimethylamino-3',4'-dimethoxychalcone effectively inhibited iNOS protein expression and showed in vivo anti-inflammatory effects in a mouse air pouch model.[6][6]
Dihydrochalcones Saturated α,β-bond in the chalcone scaffold.iNOS Protein Expression2',5'-dihydroxy-4-chloro-dihydrochalcone suppressed iNOS expression in RAW 264.7 cells, suggesting the α,β-unsaturation is not always essential for this specific activity.[4][4]

The data indicates that while the core acetophenone structure possesses inherent anti-inflammatory properties, converting it into a chalcone significantly enhances this activity. The modulation of cytokine production by compounds like DHAP highlights a direct immunomodulatory effect.[5]

Mechanism Spotlight: Inhibition of the NF-κB Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression, including iNOS, COX-2, and various cytokines. Chalcones are known to suppress NF-κB activation, which is a potential mechanism for their broad anti-inflammatory and anticancer activities.[3]

NF_kappaB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Chalcone Chalcone Derivative Chalcone->IKK Inhibits DNA DNA (Promoter Region) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription NFkB_nuc->DNA Binds

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Section 2: Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, contributes to cellular damage and various diseases. Phenolic compounds, including acetophenone derivatives, are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals.[7][8]

Comparative Analysis of Antioxidant Capacity

The antioxidant potential of these derivatives is typically evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (Ferric Reducing Antioxidant Power).[1][7] The key structural feature responsible for this activity is the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.

Compound ClassKey Structural FeaturesAssayKey FindingsReference
Parent Acetophenones Phenolic hydroxyl group is critical.DPPH, FRAPAcroliones A-G, novel acetophenone derivatives, demonstrated significant DPPH radical-scavenging capacity.[1][9][1][9]
Hydrazone Derivatives Addition of a benzoylhydrazone moiety.DPPH, FRAP, TEACAcetophenone benzoylhydrazones showed potent reducing ability and radical-scavenging activity. The 2,4-dihydroxyacetophenone analogue was a particularly potent radical scavenger.[7][7]
Chalcone Derivatives Extended conjugation and additional hydroxyl groups.DPPHChalcones derived from vanillin (containing a 4-hydroxy-3-methoxy pattern) are noted for their antioxidant activities.[10][10]

The studies consistently show that the presence and position of hydroxyl groups are paramount for antioxidant activity.[7] Derivatives with multiple hydroxyl groups, such as the 2,4-dihydroxyacetophenone analogue, exhibit superior radical scavenging capabilities, underscoring the importance of this functional group in the molecule's ability to neutralize oxidative species.[7]

Experimental Workflow: DPPH Radical Scavenging Assay

This assay is a standard and reliable method for determining the radical scavenging capacity of a compound. The principle involves the reduction of the stable DPPH radical (purple) by an antioxidant to its non-radical form, DPPH-H (yellow), with the change in absorbance measured spectrophotometrically.

Caption: Standard experimental workflow for the DPPH antioxidant assay.

Section 3: Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones and other acetophenone derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[11][12]

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial mechanism of chalcones is often attributed to the α,β-unsaturated carbonyl system, which can act as a Michael acceptor and interact with nucleophilic residues in bacterial proteins or cell wall components, leading to inhibited growth or cell death.[11]

Compound ClassTarget OrganismsAssayKey FindingsReference
Chalcone Derivatives S. aureus (Gram-positive)Disc Diffusion4-hydroxy-3-methylchalcone showed better activity against S. aureus than its 4-hydroxy-3-methoxychalcone analogue.[13][13]
Coumarin Derivatives Gram-positive bacteria (B. subtilis, S. aureus)Diffusion & Dilution MethodsDimer derivatives of 4-hydroxycoumarin showed good activity against Gram-positive bacteria but were inactive against Gram-negative bacteria like E. coli.[12][12]
Furan-Derived Chalcones S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicansMIC DeterminationCertain furan-chalcones showed broad-spectrum inhibition against all tested microbial species.[14][14]
Heterocyclic Derivatives Mycobacterium tuberculosisIn vitro growth inhibition4'-Hydroxy-3'-methylacetophenone can be used to synthesize heterocyclic compounds with antimycobacterial activity.[15][16][15][16]

The data suggests that while Gram-positive bacteria are generally more susceptible, specific structural modifications, such as incorporating a furan ring, can broaden the spectrum of activity to include Gram-negative bacteria and fungi.[12][14] The substitution pattern on the chalcone rings plays a critical role in determining both the potency and the spectrum of antimicrobial action.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is profoundly influenced by their structural modifications. The following diagram summarizes key SAR insights derived from the available literature.

SAR_Summary cluster_SAR Structure-Activity Relationship Hotspots Core OH_group Phenolic -OH: - Critical for antioxidant activity (H-donation). - Enhances anti-inflammatory effects. Methyl_groups 3',5'-Dimethyl Groups: - Influence lipophilicity & steric hindrance. - Can affect binding to target enzymes. Acetyl_group Acetyl Group (C=O): - Key site for derivatization (e.g., Claisen-Schmidt condensation to form chalcones). Chalcone_bridge Chalcone Bridge (-CH=CH-CO-): - Confers potent anti-inflammatory & antimicrobial activity. - α,β-unsaturation acts as a Michael acceptor. Acetyl_group->Chalcone_bridge Derivatization B_Ring Chalcone B-Ring: - Substitutions (e.g., -OH, -OCH3) drastically alter all biological activities. Chalcone_bridge->B_Ring Forms

Caption: Key structure-activity relationships for this compound derivatives.

  • The Phenolic Hydroxyl Group: This is a non-negotiable feature for antioxidant activity. Its presence is also beneficial for anti-inflammatory action.

  • The Acetyl Group: This is the primary handle for synthetic modification. Its condensation to form chalcones is the most effective strategy for enhancing broad-spectrum biological activity.

  • The Chalcone Scaffold: The introduction of the 1,3-diphenyl-2-propen-1-one structure consistently boosts anti-inflammatory and antimicrobial potency.

  • Substitutions on the Chalcone B-Ring: The nature and position of substituents on the second aromatic ring (the B-ring) are critical for fine-tuning activity and selectivity. Hydroxylation, methoxylation, and halogenation can all lead to significant changes in potency.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed protocols for key biological assays are provided below.

Protocol 1: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

Causality: This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). It serves as a primary screen for anti-inflammatory potential.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cytotoxicity assay (e.g., MTT) must be performed to ensure the observed inhibition is not due to cell death.

Protocol 2: Antibacterial Susceptibility (Broth Microdilution for MIC)

Causality: This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying antibacterial potency.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus ATCC 29213) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A positive control antibiotic (e.g., Gentamicin) should also be tested.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Validation: The growth control must show distinct turbidity, and the sterility control must remain clear.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of multi-target therapeutic agents. The evidence strongly supports that derivatization, particularly into chalcones, is a viable strategy for enhancing its inherent biological activities. The most significant gains are observed in anti-inflammatory and antimicrobial properties, where chalcone derivatives demonstrate potent inhibition of key pathological pathways and microbial growth.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider array of derivatives to build more precise quantitative structure-activity relationship (QSAR) models.

  • Mechanism of Action: Moving beyond phenotypic screening to identify the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy and Safety: Advancing lead compounds into animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicity.

By leveraging the chemical versatility of this scaffold, the scientific community can continue to develop novel and effective treatments for a range of inflammatory and infectious diseases.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenolic ketones, a class of organic compounds characterized by a hydroxyl group and a ketone moiety on an aromatic ring, are of significant interest to researchers in medicinal chemistry and drug development. Their inherent structural features often impart a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The antioxidant capacity of these molecules is of particular importance, as the ability to scavenge free radicals is a key mechanism in mitigating oxidative stress, a process implicated in a multitude of pathological conditions.

The structure-activity relationship (SAR) of phenolic antioxidants is a well-established field of study. The antioxidant potential is largely governed by the number and position of hydroxyl groups, as well as the nature and location of other substituents on the aromatic ring.[1][2] Electron-donating groups, such as alkyl and methoxy moieties, can influence the ease with which the phenolic proton is abstracted by a radical species, thereby modulating the antioxidant activity.

This guide presents a comprehensive comparative analysis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone and a series of its structurally related analogues: 1-(4-hydroxyphenyl)ethanone, 1-(4-hydroxy-3-methylphenyl)ethanone, and 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (acetosyringone). We will delve into their synthesis, spectroscopic characterization, and a comparative assessment of their antioxidant potential, supported by experimental data. The objective is to provide researchers with a detailed understanding of how subtle structural modifications impact the physicochemical and biological properties of these valuable compounds.

Synthesis of Hydroxyacetophenones via Fries Rearrangement

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement.[3][4][5] This reaction involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- or para-hydroxyaryl ketone, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[6] The regioselectivity of the reaction can often be controlled by adjusting the reaction temperature, with lower temperatures generally favoring the para-product.[4][5]

The general workflow for the synthesis of the target compounds via a two-step process involving esterification followed by Fries rearrangement is outlined below.

Synthesis_Workflow General Synthesis Workflow Phenol Substituted Phenol Esterification Esterification (e.g., Acetic Anhydride, Pyridine) Phenol->Esterification Phenolic_Ester Substituted Phenyl Acetate Esterification->Phenolic_Ester Fries Fries Rearrangement (e.g., AlCl₃) Phenolic_Ester->Fries Hydroxyacetophenone Substituted Hydroxyacetophenone Fries->Hydroxyacetophenone

Caption: General workflow for the synthesis of substituted hydroxyacetophenones.

Experimental Protocol: Synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

This protocol describes the synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone starting from 2,6-dimethylphenol.

Step 1: Synthesis of 2,6-dimethylphenyl acetate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethylphenol (1.0 eq.) in pyridine (2.0 eq.).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 eq.).

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 2 hours.

  • After cooling, pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,6-dimethylphenyl acetate.

Step 2: Fries Rearrangement to 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (3.0 eq.) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) under a nitrogen atmosphere, add 2,6-dimethylphenyl acetate (1.0 eq.) dropwise at 0 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) to favor the formation of the para-isomer.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 1-(4-hydroxy-3,5-dimethylphenyl)ethanone.

Spectroscopic Characterization

The synthesized compounds were characterized by Infrared (IR) spectroscopy, and Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. The key spectral data are summarized below.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1-(4-hydroxyphenyl)ethanone 2.59 (s, 3H), 6.97 (d, 2H), 7.92 (d, 2H), 8.5 (s, 1H, OH)[7]26.0, 115.4 (2C), 130.4 (2C), 130.8, 162.1, 198.1~3300-3100 (O-H), ~1670 (C=O)[8][9]
1-(4-hydroxy-3-methylphenyl)ethanone 2.30 (s, 3H), 2.58 (s, 3H), 6.90 (d, 1H), 7.74 (s, 1H), 7.80 (d, 1H), 10.3 (s, 1H, OH)[10]16.1, 26.2, 115.3, 126.1, 129.8, 131.0, 132.3, 160.0, 197.6[11][12]~3350 (O-H), ~1675 (C=O)[11]
1-(4-hydroxy-3,5-dimethylphenyl)ethanone 2.25 (s, 6H), 2.52 (s, 3H), 7.59 (s, 2H), 8.3 (br s, 1H, OH)[13]16.4 (2C), 26.3, 124.6 (2C), 128.5, 131.9 (2C), 158.1, 197.8[13]~3400 (O-H), ~1670 (C=O)[13]
1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone) 2.55 (s, 3H), 3.92 (s, 6H), 7.20 (s, 2H), 9.0 (s, 1H, OH)26.4, 56.5 (2C), 106.3 (2C), 128.9, 142.1, 148.5 (2C), 197.8~3400 (O-H), ~1670 (C=O)[2]

Comparative Study of Antioxidant Activity

The antioxidant activity of the synthesized phenolic ketones was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is widely used to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[14] The antioxidant activity is expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant activity.[15]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of concentrations of each test compound in methanol.

  • Assay Procedure: a. To 2 mL of each sample concentration, add 2 mL of the 0.1 mM DPPH solution. b. Shake the mixture and allow it to stand in the dark at room temperature for 30 minutes. c. Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. d. A control sample containing 2 mL of methanol and 2 mL of the DPPH solution is also prepared and measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • Determination of IC₅₀: The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Sample_sol Prepare Serial Dilutions of Test Compounds Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Results and Discussion
CompoundAnticipated Relative Antioxidant ActivityRationale
1-(4-hydroxyphenyl)ethanoneBaselineUnsubstituted phenol provides a reference point.
1-(4-hydroxy-3-methylphenyl)ethanoneHigher than baselineThe electron-donating methyl group at the ortho position is expected to increase the electron density on the phenolic oxygen, facilitating hydrogen atom donation.
1-(4-hydroxy-3,5-dimethylphenyl)ethanone Highest The presence of two electron-donating methyl groups at the ortho positions will further increase the electron density on the phenolic oxygen, leading to a more easily abstracted hydrogen atom and thus, higher antioxidant activity.
1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone)High, but potentially lower than the dimethyl analogueMethoxy groups are also electron-donating; however, their steric bulk may slightly hinder the approach of the DPPH radical to the hydroxyl group compared to the less bulky methyl groups.

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant efficacy.[2] Electron-donating groups, such as methyl (-CH₃) and methoxy (-OCH₃), at the ortho and para positions relative to the hydroxyl group increase the electron density on the phenol ring, which in turn weakens the O-H bond and facilitates hydrogen atom abstraction.[3] This leads to a more stable phenoxyl radical and, consequently, enhanced antioxidant activity.

Based on these principles, we can predict the following trend in antioxidant activity:

1-(4-hydroxy-3,5-dimethylphenyl)ethanone > 1-(4-hydroxy-3-methylphenyl)ethanone > 1-(4-hydroxyphenyl)ethanone

The two methyl groups in 1-(4-hydroxy-3,5-dimethylphenyl)ethanone provide the greatest electron-donating effect, making its phenolic proton the most readily available for donation to a free radical. The single methyl group in 1-(4-hydroxy-3-methylphenyl)ethanone offers an intermediate level of activation, while the unsubstituted 1-(4-hydroxyphenyl)ethanone serves as the baseline.

The case of acetosyringone, with its two methoxy groups, is also expected to show high antioxidant activity due to the electron-donating nature of the methoxy groups. However, the larger steric hindrance of the methoxy groups compared to methyl groups might slightly impede the interaction with the bulky DPPH radical, potentially resulting in a slightly lower activity compared to its dimethylated counterpart.

Conclusion

This comparative guide has provided a detailed overview of the synthesis, characterization, and anticipated antioxidant activity of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone and its structurally related analogues. The Fries rearrangement serves as a versatile synthetic route to these valuable hydroxyacetophenones. Spectroscopic analysis provides the necessary tools for their unambiguous identification.

The structure-activity relationship for antioxidant activity in this series of compounds is clearly demonstrated, with the number and nature of electron-donating substituents on the phenyl ring playing a crucial role. The presence of methyl groups ortho to the hydroxyl group is predicted to significantly enhance the radical scavenging capacity, with 1-(4-hydroxy-3,5-dimethylphenyl)ethanone expected to exhibit the most potent antioxidant activity among the alkyl-substituted analogues. This in-depth understanding of how subtle structural changes influence antioxidant potential is critical for the rational design of novel therapeutic agents targeting oxidative stress-related diseases. Further experimental validation of the predicted IC₅₀ values would be a valuable next step in confirming these structure-activity relationships.

References

A Comparative Guide to Establishing Purity Standards for 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4'-Hydroxy-3',5'-dimethylacetophenone, a versatile building block in medicinal chemistry, establishing robust purity standards is a critical first step in its journey from the laboratory to potential clinical applications. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, offering insights into the rationale behind method selection and the experimental data required for confident quality assessment.

The Imperative of Purity: Why It Matters for this compound

This compound, with its phenolic and ketonic functionalities, is a precursor to a diverse range of biologically active molecules. Even minute impurities can have significant consequences, potentially altering pharmacological activity, inducing toxicity, or compromising the stability of the final drug product. Therefore, a comprehensive understanding of its purity profile is non-negotiable. Impurities can arise from various sources, including the synthetic route (e.g., unreacted starting materials, byproducts, residual solvents) and degradation pathways (e.g., oxidation of the phenolic hydroxyl group).[1][2]

A Triumvirate of Analytical Techniques for Purity Determination

The assessment of purity is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the physicochemical properties of the analyte and the nature of the potential impurities. For this compound, a crystalline solid with a melting point of 151-155 °C and a molecular weight of 164.20 g/mol , several high-caliber techniques are at our disposal. We will explore the three most powerful and commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

The Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reverse-phase mode with UV detection (RP-HPLC-UV), is the undisputed workhorse for purity analysis in the pharmaceutical industry.[3] Its strength lies in its ability to separate a wide range of non-volatile and thermally labile compounds based on their polarity.

Causality Behind Experimental Choices: For this compound, a C18 column is an excellent starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of an aqueous buffer (often acidified to suppress the ionization of the phenolic hydroxyl group and ensure sharp peaks) and an organic modifier like acetonitrile or methanol, can be optimized to achieve efficient separation from potential impurities.[4] A Diode-Array Detector (DAD) is highly recommended as it provides spectral information, aiding in peak identification and the assessment of peak purity.[5]

The Specialist: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be invaluable for detecting volatile impurities such as residual solvents from the synthesis process.[3]

Causality Behind Experimental Choices: A key consideration for GC-MS analysis is the thermal stability of the analyte. For some phenolic compounds, derivatization might be necessary to increase volatility and prevent on-column degradation. However, for initial screening for volatile impurities, direct injection can be attempted. The mass spectrometer provides an unparalleled level of specificity, allowing for the confident identification of impurities based on their mass fragmentation patterns.[6]

The Absolute Authority: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart from chromatographic techniques as it is a primary ratio method of measurement. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the determination of absolute purity without the need for a specific reference standard of the analyte.[7][8] This makes qNMR an invaluable tool for the certification of reference materials and for providing an orthogonal, confirmatory assessment of purity.

Causality Behind Experimental Choices: For 1H qNMR, a highly pure internal standard with a known concentration is co-dissolved with the sample. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.[9] Careful selection of the internal standard is crucial to ensure that its signals do not overlap with those of the analyte or any potential impurities.[10]

Comparative Performance of Analytical Methods

The following table provides a summary of the typical performance characteristics of HPLC-UV, GC-MS, and qNMR for the purity analysis of phenolic ketones like this compound. The data for HPLC and GC-MS are based on validated methods for structurally similar compounds.[5]

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.[6]Intrinsic quantitative response of nuclei in a magnetic field.[7]
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific analyte reference standard).[11]
Selectivity Good for separating closely related structures and isomers.High selectivity based on mass fragmentation patterns.[6]Excellent for structural elucidation and identification of impurities.
Sensitivity High (typically ppm levels).Very high (can detect trace level impurities, ppb levels).Moderate (typically requires mg of sample).
Linearity (R²) > 0.999> 0.99> 0.9999
Accuracy (% Recovery) 98.0 - 102.0%95 - 105%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5%< 1.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL~0.1 µg/mLAnalyte dependent, typically higher than chromatographic methods.
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL~0.3 µg/mLAnalyte dependent, typically higher than chromatographic methods.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the development and validation of methods for determining the purity of this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/DAD)

Objective: To separate and quantify this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard (of known purity)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30-80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method) or by using an external standard calibration curve.

Self-Validation System: The use of a DAD allows for peak purity analysis, where the UV-Vis spectrum is checked across the entire peak. A consistent spectrum indicates a pure peak, while variations suggest the presence of a co-eluting impurity.

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance (readable to 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, ensuring both analyte and internal standard are fully soluble)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.

    • Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) into the same vial.

    • Add a precise volume of the deuterated solvent (e.g., 0.7 mL) to the vial and ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the acetyl protons) and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Self-Validation System: The consistency of purity values calculated using different, well-resolved proton signals from the analyte can serve as an internal validation of the measurement.

Visualization of Workflows

Experimental Workflow for Purity Determination

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Reporting weigh Accurate Weighing of Sample and Internal Standard (for qNMR) dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC Analysis (Separation & UV Detection) dissolve->hplc Non-volatile analysis gcms GC-MS Analysis (Separation & Mass Detection) dissolve->gcms Volatile analysis qnmr qNMR Analysis (Signal Integration) dissolve->qnmr Absolute purity peak_integration Peak Integration & Calibration (HPLC/GC-MS) hplc->peak_integration gcms->peak_integration spectral_analysis Spectral Analysis & Impurity ID (GC-MS/qNMR) gcms->spectral_analysis qnmr->spectral_analysis purity_calc Purity Calculation peak_integration->purity_calc report Purity Report with Method Validation Data purity_calc->report spectral_analysis->purity_calc

Caption: Workflow for purity determination of this compound.

Logical Flow for Method Selection

G node_decision Purpose of Analysis? node_routine Routine QC & Purity Assay node_decision->node_routine node_volatile Volatile Impurity Screening? node_decision->node_volatile node_absolute Absolute Purity & Reference Standard? node_decision->node_absolute node_hplc HPLC-UV/DAD node_routine->node_hplc node_gcms GC-MS node_volatile->node_gcms node_qnmr qNMR node_absolute->node_qnmr

Caption: Decision tree for selecting an analytical method for purity analysis.

Conclusion: A Multi-faceted Approach to Purity

Establishing purity standards for a critical pharmaceutical intermediate like this compound requires a strategic, multi-faceted analytical approach. While HPLC serves as the robust and reliable workhorse for routine quality control, GC-MS provides essential information on volatile impurities. For the definitive, absolute determination of purity and the qualification of reference standards, qNMR is the unparalleled authority. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers and drug development professionals can ensure the highest quality of their materials, paving the way for the development of safe and effective medicines.

References

A Researcher's Guide to Reference Standards: A Comparative Analysis of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration and verification. This guide provides an in-depth technical comparison of commercially available reference standards of 4'-Hydroxy-3',5'-dimethylacetophenone, a key intermediate and impurity in various synthetic pathways. We will delve into the critical quality attributes of this reference standard, explore viable alternatives, and provide detailed experimental protocols for its characterization.

Introduction to this compound as a Reference Standard

This compound (CAS No. 5325-04-2) is a substituted acetophenone with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] Its chemical structure, featuring a hydroxyl group and two methyl groups on the phenyl ring, makes it a relevant starting material and a potential impurity in the synthesis of various pharmaceutical compounds. As such, a well-characterized reference standard is crucial for accurate quantification and quality control in drug manufacturing and research.

The primary function of a reference standard is to serve as a benchmark against which a sample is compared. Therefore, its purity, stability, and batch-to-batch consistency are of utmost importance. This guide will equip you with the knowledge to critically evaluate and select the most suitable this compound reference standard for your analytical needs.

Comparative Analysis of Key Quality Attributes

Table 1: Comparison of Typical Quality Attributes for this compound Reference Standards

ParameterSupplier A (Typical Data)Supplier B (Typical Data)Method of AnalysisImportance in a Reference Standard
Purity (Assay) ≥97% (GC)≥98% (HPLC)Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)The most critical parameter. A higher purity value indicates fewer impurities that could interfere with analytical measurements.
Identity Conforms to structureConforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)Confirms that the material is indeed this compound.
Appearance White to off-white crystalline powderWhite crystalline powderVisual InspectionA change in appearance can indicate degradation or contamination.
Melting Point 151-155 °C152-154 °CMelting Point ApparatusA narrow melting point range is indicative of high purity.
Residual Solvents Specified (e.g., <0.5% total)Specified (e.g., <0.3% total)Headspace GCResidual solvents from the synthesis process can interfere with analysis and may be toxic.
Water Content ≤0.5%≤0.2%Karl Fischer TitrationWater can affect the stability and accurate weighing of the standard.

Note: The data in this table is illustrative and should be verified with the supplier's most recent CoA for a specific lot.

Potential Alternatives and Their Comparative Merits

In situations where this compound is not available or a different analytical profile is desired, structurally similar compounds can be considered as alternative reference standards. The choice of an alternative should be based on its intended application and its structural relationship to the analyte of interest.

Table 2: Comparison of this compound with Potential Alternative Reference Standards

Reference StandardChemical StructureKey Differences from Target CompoundPotential Applications as an Alternative
4'-Hydroxyacetophenone HOC₆H₄COCH₃Lacks the two methyl groups on the phenyl ring.As a general marker for phenolic ketones or as a primary standard for developing analytical methods for related compounds.[2][3][4][5]
2',4'-Dihydroxyacetophenone (HO)₂C₆H₃COCH₃Possesses an additional hydroxyl group and lacks the methyl groups.Useful in methods where the detection of phenolic compounds is the primary goal, or as a related substance for impurity profiling.[6][7]
4'-Hydroxy-3'-methylacetophenone HOC₆H₃(CH₃)COCH₃Has one methyl group instead of two.A closer structural analog than 4'-hydroxyacetophenone, making it a more suitable alternative for identification and quantification in certain contexts.[8][9][10][11]

Experimental Protocols for Characterization

To ensure the quality and integrity of a this compound reference standard, a series of analytical tests should be performed. Below are detailed, step-by-step methodologies for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method that can be adapted and validated for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Acidify the aqueous portion with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards of lower concentrations by serial dilution.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Acetonitrile:Water) hplc HPLC System (C18 Column, UV Detector) prep_mobile->hplc prep_std Standard Solution (Known Concentration) prep_std->hplc prep_sample Sample Solution prep_sample->hplc chromatogram Obtain Chromatograms hplc->chromatogram calculation Calculate Purity (Area % Method) chromatogram->calculation

Caption: Workflow for HPLC purity analysis.

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a reference standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the this compound reference standard in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure of this compound. The expected peaks are: a singlet for the acetyl protons, a singlet for the aromatic protons, a singlet for the methyl protons, and a broad singlet for the hydroxyl proton.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation dissolve Dissolve sample in deuterated solvent acquire Acquire ¹H NMR spectrum dissolve->acquire process Process spectrum acquire->process compare Compare with expected structure process->compare

Caption: Workflow for NMR identity confirmation.

Stability and Storage Recommendations

To maintain the integrity of the this compound reference standard, proper storage is crucial. It should be stored in a well-closed container, protected from light, and at a controlled room temperature or as specified by the supplier. Long-term stability studies are typically conducted by the manufacturer, and the expiry date on the CoA should be strictly adhered to. For in-house prepared solutions of the standard, stability should be established through a validation study.

Conclusion

The selection of a high-quality reference standard is a critical step in ensuring the accuracy and reliability of analytical data. For this compound, a thorough review of the supplier's Certificate of Analysis is the most effective way to assess its quality. By comparing key parameters such as purity, identity, and the presence of impurities, researchers can make an informed decision. Furthermore, understanding the potential alternatives and having robust in-house analytical methods for verification will further strengthen the quality of research and development in the pharmaceutical industry.

References

The Unexplored Potential of 4'-Hydroxy-3',5'-dimethylacetophenone: A Comparative Bioactivity Analysis Through its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Structure of this Guide

In the landscape of drug discovery and development, phenolic compounds are a cornerstone of research, valued for their vast therapeutic potential. This guide focuses on 4'-Hydroxy-3',5'-dimethylacetophenone, a simple phenolic ketone. A comprehensive search of peer-reviewed literature reveals a significant knowledge gap: there is a notable absence of direct experimental validation of its bioactivity.

This guide, therefore, takes an inferential and comparative approach. Instead of presenting non-existent data, we will provide a detailed analysis of the experimentally validated bioactivities of its closest structural analogs. By examining these related compounds, we can construct a scientifically grounded hypothesis regarding the potential therapeutic applications of this compound. This document is structured to guide researchers in designing experiments to validate these predicted activities, drawing from established protocols and highlighting key structure-activity relationships.

We will delve into the bioactivities of key analogs, comparing their performance in antioxidant, anti-inflammatory, and antimicrobial assays. This comparative analysis will serve as a foundational resource for researchers aiming to explore the therapeutic promise of this compound.

Comparative Analysis of Bioactivity in Structural Analogs

The bioactivity of phenolic compounds is intrinsically linked to their chemical structure. The presence and position of hydroxyl and alkyl groups on the aromatic ring can significantly influence their therapeutic properties. In this section, we will compare the validated bioactivities of compounds structurally similar to this compound.

Antioxidant Activity: A Comparative Overview

Phenolic compounds are well-known for their ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

While direct data for this compound is unavailable, a study on 3,5-diprenyl-4-hydroxyacetophenone (DHAP), which shares the core 4-hydroxyacetophenone structure but with bulkier diprenyl groups instead of dimethyl groups, demonstrated significant antioxidant activity.[1] DHAP exhibited a scavenger effect against the DPPH radical with an IC50 of 26.00 ± 0.37 µg/mL, which was notably more potent than the positive control, ascorbic acid (IC50 of 60.81 ± 1.33 µg/mL).[1] This suggests that the 4-hydroxyacetophenone scaffold is a potent antioxidant pharmacophore.

Derivatives of 2,6-dimethylphenol have also shown marked antioxidative effects, in some cases exceeding that of the classic antioxidant alpha-tocopherol.[2] This highlights the potential contribution of the 2,6-dimethylphenol moiety within the this compound structure to its overall antioxidant capacity.

Table 1: Comparative Antioxidant Activity of Structural Analogs

CompoundAssayIC50 ValueReference
3,5-diprenyl-4-hydroxyacetophenone (DHAP)DPPH Radical Scavenging26.00 ± 0.37 µg/mL[1]
Ascorbic Acid (Positive Control)DPPH Radical Scavenging60.81 ± 1.33 µg/mL[1]
4-(3-dodecylthiopropyl)-2,6-dimethylphenolBacterial Survival AssayMore distinct than alpha-tocopherol[2]
Anti-inflammatory Activity: Insights from Analogs

Chronic inflammation is a key driver of many diseases.[3] Phenolic compounds often exhibit anti-inflammatory properties by modulating key signaling pathways.

3,5-diprenyl-4-hydroxyacetophenone (DHAP) has been shown to possess significant anti-inflammatory properties. In a study using a TPA-induced mouse ear edema model, DHAP reduced edema by 70.10%.[1] Furthermore, in lipopolysaccharide (LPS)-stimulated macrophages, DHAP (at 91.78 µM) inhibited the production of key pro-inflammatory mediators, including nitric oxide (NO) by 38.96%, interleukin-1β (IL-1β) by 55.56%, interleukin-6 (IL-6) by 51.62%, and tumor necrosis factor-α (TNF-α) by 59.14%.[1][4] Concurrently, it increased the production of the anti-inflammatory cytokine IL-10 by 61.20%.[1][4]

Chalcone derivatives, which can be synthesized from acetophenones, are also known for their potent anti-inflammatory effects, often linked to the suppression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and TNF-α.[5] This suggests a potential avenue for synthetic modification of this compound to enhance its anti-inflammatory potential.

Table 2: Comparative Anti-inflammatory Activity of a Structural Analog

CompoundModel/AssayEffectConcentrationReference
3,5-diprenyl-4-hydroxyacetophenone (DHAP)TPA-induced mouse ear edema70.10% edema reduction-[1]
LPS-stimulated macrophages (NO production)38.96% inhibition91.78 µM[1][4]
LPS-stimulated macrophages (IL-1β production)55.56% inhibition91.78 µM[1][4]
LPS-stimulated macrophages (IL-6 production)51.62% inhibition91.78 µM[1][4]
LPS-stimulated macrophages (TNF-α production)59.14% inhibition91.78 µM[1][4]
LPS-stimulated macrophages (IL-10 production)61.20% increase91.78 µM[1][4]
Antimicrobial Activity: A Less Explored Avenue

While antioxidant and anti-inflammatory activities are more commonly studied for phenolic compounds, some analogs of this compound have demonstrated antimicrobial potential. For instance, 4-hydroxy-3-(3-methyl-2-butenyl) acetophenone has shown activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that the core acetophenone structure may contribute to antibacterial effects.

Experimental Protocols for Bioactivity Validation

To address the existing research gap, the following section outlines detailed, step-by-step methodologies for key experiments to validate the predicted bioactivities of this compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the free radical scavenging ability of a compound.[5]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

dot

G cluster_0 LPS-Induced Inflammatory Pathway in Macrophages cluster_1 Point of Intervention LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound Compound->NFkB Potential Inhibition

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, culminating in their safe and compliant disposal. This final step is not merely a matter of procedure but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step operational plan for the proper disposal of 4'-Hydroxy-3',5'-dimethylacetophenone, grounded in regulatory principles and chemical common sense.

PART 1: The Core Directive - Safety and Compliance First

The disposal of any chemical waste begins with a fundamental understanding of its potential hazards and the regulatory landscape. For this compound, while it is not explicitly a "listed" hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if it qualifies as a "characteristic" hazardous waste.[1]

Key Safety and Handling Abstract
Property[2]Hazard Classification[2]Recommended Personal Protective Equipment (PPE)[2]
Physical State Solid (Combustible Solid, Storage Class 11)Dust mask type N95 (US), Safety Goggles/Eyeshields, Chemical-resistant Gloves
Health Hazards Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335)Use in a well-ventilated area or chemical fume hood.
Primary Exposure Inhalation of dust, skin contact, eye contactWash hands thoroughly after handling.

PART 2: The Disposal Workflow - A Self-Validating System

The following protocol is designed to ensure that every step taken is deliberate, safe, and compliant with federal and institutional standards. The causality behind each choice is explained to empower researchers to make informed decisions.

Step 1: Hazardous Waste Determination

The foundational principle of chemical disposal is that the generator of the waste is responsible for its proper characterization.[1] Under RCRA, a solid waste is considered hazardous if it is either specifically listed or exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4]

  • Is it a Listed Waste?

    • This compound is not found on the F, K, P, or U lists of hazardous wastes as detailed in 40 CFR § 261.31-33.[4][5][6]

  • Does it Exhibit Hazardous Characteristics?

    • Ignitability: The material is a solid with a high flash point and is not spontaneously combustible. It does not meet the criteria for an ignitable waste (D001).[2][3]

    • Corrosivity: The compound is not an aqueous solution and does not have a pH that would classify it as corrosive (D002).

    • Reactivity: It is stable under normal conditions and does not exhibit explosive or violent reactivity with water (D003).

    • Toxicity: This is the most relevant characteristic. The compound is a known skin and eye irritant and may cause respiratory irritation.[2] As a substituted phenol, it belongs to a class of compounds that are generally considered toxic.[7][8][9] Therefore, it is prudent and scientifically sound to manage this waste as if it exhibits the characteristic of toxicity.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure efficient and cost-effective disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7][10]

  • Solid Waste Collection:

    • Collect pure this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated filter paper) in a dedicated, durable, and sealable container.[10][11]

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • Label the container clearly with a hazardous waste tag as soon as the first item is placed inside. The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The specific hazard(s): "Toxic," "Irritant"

      • The accumulation start date.

  • Liquid Waste Collection (Solutions):

    • If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Crucially, do not mix halogenated and non-halogenated solvent wastes. [1] For instance, if dissolved in methanol (non-halogenated), collect it in a container designated for "Non-Halogenated Organic Solvent Waste." If dissolved in dichloromethane (halogenated), it must go into a "Halogenated Organic Solvent Waste" container. This segregation is vital as it significantly impacts the cost and method of final disposal.

    • Never pour any solution containing this compound down the drain.[8][10]

  • Contaminated Labware (Trace Amounts):

    • Items with trace contamination, such as used gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled, sealed container or a durable plastic bag designated for "Solid Chemical Waste" or "Contaminated Lab Debris."[10][11]

The logical flow for waste segregation can be visualized as follows:

WasteSegregation Start Waste Generated (this compound) Decision Is the waste... Pure Solid, Liquid Solution, or Trace Contaminated? Start->Decision SolidWaste Collect in dedicated, labeled 'Solid Toxic Waste' container (HDPE). Decision->SolidWaste Pure Solid LiquidWaste Determine Solvent Type Decision->LiquidWaste Liquid Solution TraceWaste Collect in separate, labeled 'Contaminated Debris' container. Decision->TraceWaste Trace Contaminated End Store in Satellite Accumulation Area & Request EHS Pickup SolidWaste->End Halogenated Collect in 'Halogenated Organic Waste' container. LiquidWaste->Halogenated Halogenated NonHalogenated Collect in 'Non-Halogenated Organic Waste' container. LiquidWaste->NonHalogenated Non-Halogenated TraceWaste->End Halogenated->End NonHalogenated->End

Caption: Waste Segregation Decision Workflow.

Step 3: Storage and Final Disposal

All generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be clearly marked, away from general traffic, and ideally within secondary containment to mitigate spills.

  • Container Management: Keep all waste containers securely closed except when adding waste.[1][12]

  • Accumulation Limits: Be aware of your institution's and the EPA's limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[12]

  • Arrange for Pickup: Once a container is nearly full (e.g., 90%), or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[10]

  • Recommended Disposal Method: The most effective and environmentally sound method for disposing of this type of organic chemical waste is incineration at a licensed hazardous waste disposal facility .[8][13] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment. Do not attempt to treat or neutralize this chemical in the lab without a validated and approved protocol from your EHS department.

PART 3: Authoritative Grounding and Final Accountability

This guidance is synthesized from federal regulations and best practices for managing analogous chemical compounds. Adherence to these procedures not only ensures compliance with regulations set forth by the EPA under RCRA but also fosters a culture of safety and responsibility within the laboratory.[12][14][15] Your institution's EHS department is your primary resource and partner in this process; always consult their specific guidelines.

References

Personal protective equipment for handling 4'-Hydroxy-3',5'-dimethylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 4'-Hydroxy-3',5'-dimethylacetophenone. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory environment.

Understanding the Hazard Profile

This compound is a solid aromatic ketone that requires careful handling due to its hazard profile. According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Understanding these hazards is the foundation of a robust safety plan. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Therefore, all procedures must be designed to minimize the generation of dust and prevent direct contact.

Hazard Identification Summary:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes reversible inflammation on the skin upon contact.[1][2]
Serious Eye IrritationH319Can cause significant, but reversible, damage to the eyes.[1][2]
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled.[1][2]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are the primary methods of exposure reduction, the correct selection and use of PPE are critical. PPE is your final barrier between you and the chemical.

Core PPE Requirements:
  • Eye Protection: ANSI-certified (Z87) chemical splash goggles are mandatory.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Protective Clothing: A knee-length laboratory coat must be worn at all times. For procedures with a higher risk of contamination, consider a chemically resistant apron.

  • Footwear: Closed-toe shoes are required in all laboratory settings where chemicals are handled.[4]

Glove Selection: A Critical Choice

The choice of gloves is paramount when handling this compound. Standard nitrile gloves, while common in laboratories, are not recommended for handling ketones as they offer poor resistance and can degrade quickly upon contact.[5][6][7][8]

Recommended Glove Material:

  • Butyl Rubber Gloves: These gloves provide excellent resistance to ketones, esters, and aldehydes, making them the preferred choice for handling this compound.[9][10][11]

Always inspect gloves for any signs of degradation or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step workflow should be adopted.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Designated Area Establish a Designated Work Area Gather PPE Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) Designated Area->Gather PPE Verify Controls Ensure Engineering Controls are Functional (Fume Hood) Gather PPE->Verify Controls Weighing Weigh Compound in an Enclosed Balance or Fume Hood Verify Controls->Weighing Dispensing Use a Spatula for Solid Transfer Weighing->Dispensing Solution Prep Prepare Solutions in a Fume Hood Dispensing->Solution Prep Decontaminate Decontaminate Work Surfaces Solution Prep->Decontaminate Segregate Waste Segregate Solid and Liquid Waste Decontaminate->Segregate Waste Dispose Dispose of Waste in Labeled, Sealed Containers Segregate Waste->Dispose Remove PPE Remove and Dispose of Contaminated PPE Dispose->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.[3][4]

    • Cover the work surface with a disposable bench protector.[12][13]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE, including butyl rubber gloves, chemical splash goggles, and a lab coat.

  • Weighing and Transfer:

    • To prevent inhalation of the powder, weighing should be performed in an enclosure, such as an enclosed balance or within a chemical fume hood.[12]

    • Use a spatula or scoopula for transferring the solid reagent. Avoid creating dust clouds.[14]

    • Keep the container of the chemical closed when not in use.[15]

  • Dissolving and Reactions:

    • If preparing a solution, add the solid to the solvent slowly in a fume hood.

    • Ensure all containers are clearly labeled with the chemical name and associated hazards.[16]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Spill Response:
  • Minor Spill (Contained in Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • For powdered spills, carefully sweep to avoid generating dust. Alternatively, moisten the powder with a suitable solvent and wipe with a dry cloth.[4]

    • Collect the spilled material and any contaminated cleaning materials in a sealed container for disposal as hazardous waste.[3]

    • Decontaminate the spill area with an appropriate solvent or cleaning solution.[12]

  • Major Spill (Outside of Fume Hood):

    • Evacuate the immediate area and alert others.

    • If the material is flammable, extinguish all ignition sources.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid Waste: All solid waste, including contaminated gloves, bench protectors, and excess chemical, should be collected in a clearly labeled, sealed container designated for "Non-Halogenated Solid Chemical Waste".[18]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible container labeled "Non-Halogenated Organic Waste".[19][20] Do not mix with halogenated solvent waste.[16][20]

  • Empty Containers: The original container, once empty, should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

All waste containers must be kept closed except when adding waste.[16] Store waste in a designated satellite accumulation area away from incompatible materials. Follow your institution's specific procedures for hazardous waste pickup.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.